Product packaging for Ethyl 3-bromo-6-chloropicolinate(Cat. No.:CAS No. 1065074-97-6)

Ethyl 3-bromo-6-chloropicolinate

Cat. No.: B1439760
CAS No.: 1065074-97-6
M. Wt: 264.5 g/mol
InChI Key: UWVRCYTYBWYKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-chloropicolinate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B1439760 Ethyl 3-bromo-6-chloropicolinate CAS No. 1065074-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRCYTYBWYKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674639
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
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Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-97-6
Record name Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50674639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-6-chloropicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-6-chloropicolinate is a key building block in contemporary medicinal chemistry, particularly in the development of targeted protein degraders. Its successful application in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, offering both predictive insights based on its molecular structure and a detailed experimental protocol for precise quantitative determination. By understanding the interplay between the solute's physicochemical properties and solvent characteristics, researchers can streamline process development, optimize reaction conditions, and ensure the reliable handling of this important chemical entity.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous physicochemical challenges. Among the most critical of these is solubility. The ability to dissolve a compound in a suitable solvent dictates the feasibility of its synthesis, the efficiency of its purification, and the bioavailability of the final drug product.[1] For a molecule like this compound, which serves as a crucial intermediate, a thorough understanding of its solubility profile is not merely advantageous—it is essential for efficient and reproducible research and development.

This guide, authored from the perspective of a senior application scientist, aims to bridge the gap between theoretical principles and practical laboratory work. We will first dissect the molecular structure of this compound to predict its behavior in a range of common organic solvents. Subsequently, a robust, step-by-step experimental protocol for the quantitative determination of its solubility will be presented. This dual approach of prediction and empirical validation empowers researchers to make informed decisions, thereby accelerating their discovery workflows.

Predicting the Solubility of this compound: A Molecular Structure-Based Approach

The age-old chemical maxim "like dissolves like" remains a powerful guiding principle in predicting solubility.[2] This principle is rooted in the concept of polarity and the intermolecular forces that govern the interactions between solute and solvent molecules. To anticipate the solubility of this compound, we must first examine its structural features.

Molecular Structure Analysis:

  • Core Heterocycle: The pyridine ring, a six-membered aromatic ring containing a nitrogen atom, imparts a degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3]

  • Halogen Substituents: The presence of both bromine and chlorine atoms, being electronegative, enhances the polarity of the molecule through inductive effects.

  • Ester Functional Group: The ethyl ester group (-COOEt) is a significant contributor to the molecule's polarity and can also act as a hydrogen bond acceptor.

  • Overall Polarity: The combination of the pyridine nitrogen, the halogens, and the ester group results in a molecule with a notable dipole moment, suggesting it is a polar compound.

Consequences for Solubility:

Based on this structural analysis, we can predict that this compound will exhibit preferential solubility in polar solvents. The ability of the molecule to accept hydrogen bonds suggests that it will dissolve well in polar protic solvents. Its overall polarity also indicates good solubility in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.

Below is a logical diagram illustrating the decision-making process for predicting solubility based on molecular properties.

G A Analyze Molecular Structure of This compound B Identify Key Functional Groups: - Pyridine Ring (N atom) - Halogens (Br, Cl) - Ethyl Ester (-COOEt) A->B C Assess Polarity and H-Bonding Potential B->C D Presence of N, O, Br, Cl atoms => Polar Molecule C->D E N and O atoms have lone pairs => Hydrogen Bond Acceptor C->E F Apply 'Like Dissolves Like' Principle D->F E->F G High Predicted Solubility in Polar Solvents F->G H Low Predicted Solubility in Nonpolar Solvents F->H I Good solubility in Polar Protic Solvents (e.g., Alcohols) G->I J Good solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO) G->J

Caption: Predictive workflow for the solubility of this compound.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their type and polarity.

SolventTypeRelative Polarity[4]Predicted SolubilityRationale
HexaneNonpolar0.009LowThe nonpolar nature of hexane is a poor match for the polar solute.
TolueneNonpolar (Aromatic)0.099Low to ModerateThe aromatic ring may offer some interaction, but overall polarity mismatch limits solubility.
DichloromethaneBorderline Polar Aprotic0.309Moderate to HighIts moderate polarity should effectively solvate the polar functional groups of the solute.
Ethyl AcetateBorderline Polar Aprotic0.228HighThe ester functionality of the solvent can interact favorably with the solute's ester group.
AcetonePolar Aprotic0.355HighA strong polar aprotic solvent capable of dissolving polar compounds.
AcetonitrilePolar Aprotic0.460HighIts high polarity makes it a good solvent for polar molecules.
Dimethylformamide (DMF)Polar Aprotic0.386Very HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Very HighOne of the most powerful polar aprotic solvents, expected to readily dissolve the compound.
MethanolPolar Protic0.762HighThe ability to hydrogen bond and its high polarity make it an excellent solvent choice.
EthanolPolar Protic0.654HighSimilar to methanol, its protic nature and polarity favor dissolution.
IsopropanolPolar Protic0.546Moderate to HighLess polar than methanol and ethanol, which may slightly reduce its solvating power.
WaterPolar Protic1.000LowDespite being highly polar, the overall organic character and size of the molecule are likely to limit aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

While predictions are invaluable for initial solvent screening, empirical determination of solubility provides the precise data needed for process development and optimization. The following protocol describes a reliable method for determining the thermodynamic solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal the vial B->C D Place vial in a thermostatically controlled shaker (e.g., 25°C) C->D E Equilibrate for a set time (e.g., 24-48 hours) to ensure saturation is reached D->E F Allow solid to settle E->F G Withdraw supernatant using a syringe F->G H Filter the supernatant through a 0.22 µm syringe filter G->H I Perform a precise dilution of the filtered saturated solution H->I J Analyze the diluted sample by HPLC I->J K Determine the concentration from a pre-established calibration curve J->K L Calculate the original solubility (mg/mL or g/100mL) K->L

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of solid this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The solution should be saturated with the solute.

  • Sampling and Preparation for Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter (chemically compatible with the solvent) to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

    • Perform an accurate dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC). The dilution factor must be precisely recorded.

  • Analysis by HPLC:

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Causality and Self-Validation in the Protocol:

  • Use of Excess Solid: This ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: A sufficient equilibration period ensures that the dissolution process has reached a true equilibrium state.

  • Filtration: This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

  • Calibration Curve: The use of a multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring a reliable quantification.

Conclusion: From Prediction to Practical Application

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a framework for both predicting its solubility based on an analysis of its molecular structure and for determining it quantitatively through a robust experimental protocol.

By leveraging the principles of polarity and intermolecular interactions, researchers can make educated initial choices of solvents, saving time and resources. The detailed experimental workflow then provides the means to obtain the precise data necessary for process scale-up, formulation development, and regulatory filings. A comprehensive understanding and empirical validation of solubility are indispensable for the successful progression of drug discovery and development projects involving this compound.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-bromo-6-chloropicolinate. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, predictive interpretation of its NMR spectra, grounded in established principles and comparative data from related structures. The causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₇BrClNO₂, is a halogenated pyridine derivative.[1][2][3] Such compounds are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of bioactive molecules. The precise arrangement of the bromo, chloro, and ethyl ester substituents on the picolinate scaffold dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and use in complex synthetic pathways.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standardized protocol for the preparation and acquisition of high-quality NMR spectra for a compound such as this compound.

Sample Preparation

A self-validating sample preparation procedure is crucial for obtaining reliable NMR data.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[5] The deuterium signal is used by the spectrometer for field-frequency locking.

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample may be required.

  • Sample Purity : Ensure the sample is free of particulate matter and paramagnetic impurities, as these can degrade spectral resolution.[6] Filtration of the sample solution through a small cotton plug in a Pasteur pipette can remove solid impurities.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[5]

  • NMR Tube : Use a clean, high-quality 5 mm NMR tube to avoid signal distortion.

G cluster_prep Sample Preparation Workflow dissolve Dissolve 5-25 mg of sample in 0.6 mL of CDCl3 with TMS filter Filter through cotton plug into a clean NMR tube dissolve->filter cap Cap the NMR tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming : The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard, resulting in a spectrum with singlets for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carbonyl group, and the halogen substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.1 - 8.3Doublet (d)~8.01H
H-57.5 - 7.7Doublet (d)~8.01H
-OCH₂CH₃4.4 - 4.6Quartet (q)~7.12H
-OCH₂CH₃1.3 - 1.5Triplet (t)~7.13H
Rationale for ¹H NMR Peak Assignments
  • Aromatic Protons (H-4 and H-5) : The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The bromine at position 3 and the chlorine at position 6 will further influence their chemical shifts. H-4 is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the two aromatic protons. H-5 will be upfield relative to H-4. These two protons are ortho to each other and will exhibit a doublet splitting pattern with a typical ortho-coupling constant of approximately 8.0 Hz.

  • Ethyl Group Protons : The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom of the ester group, causing their signal to appear at a lower field (around 4.4 - 4.6 ppm) as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will appear at a higher field (around 1.3 - 1.5 ppm) as a triplet due to coupling with the two neighboring methylene protons.

G cluster_mol This compound cluster_h_nmr ¹H NMR Correlations mol H4 H-4 (d) H5 H-5 (d) H4->H5 J ≈ 8.0 Hz CH2 -OCH₂- (q) CH3 -CH₃ (t) CH2->CH3 J ≈ 7.1 Hz

Caption: Key ¹H-¹H coupling interactions in this compound.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display eight distinct signals, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O163 - 165
C-2148 - 150
C-6150 - 152
C-4140 - 142
C-5125 - 127
C-3118 - 120
-OCH₂CH₃62 - 64
-OCH₂CH₃13 - 15
Rationale for ¹³C NMR Peak Assignments
  • Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of 163-165 ppm.

  • Pyridine Ring Carbons :

    • C-2 and C-6 : These carbons are directly attached to the electronegative nitrogen atom and are therefore significantly deshielded. C-2 is also attached to the ester group, and C-6 is attached to the chlorine atom, both of which are electron-withdrawing. Their chemical shifts are expected to be in the 148-152 ppm range.

    • C-4 : This carbon is in the para position relative to the nitrogen and will be deshielded, with a predicted chemical shift around 140-142 ppm.

    • C-3 and C-5 : C-3 is directly bonded to the bromine atom, which will cause a downfield shift. C-5 is a standard aromatic carbon. Their chemical shifts are predicted to be in the 118-127 ppm range.

  • Ethyl Group Carbons : The methylene carbon (-OCH₂CH₃) is attached to the ester oxygen and will be more deshielded (62-64 ppm) than the terminal methyl carbon (-OCH₂CH₃), which is expected to appear at a much higher field (13-15 ppm).

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally related compounds. By understanding the expected spectral features, researchers and drug development professionals can confidently identify and characterize this important chemical entity in their synthetic and analytical workflows. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring the integrity of structural assignments.

References

Spectroscopic analysis of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 3-bromo-6-chloropicolinate

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural motif is prevalent in a variety of biologically active molecules, making it a high-value intermediate for drug discovery and agrochemical development.[1][2] The precise arrangement of its substituents—an ethyl ester, a bromine atom, and a chlorine atom on the pyridine core—governs its reactivity and its utility in subsequent synthetic transformations, such as cross-coupling reactions.[3]

Given its importance, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-technique spectroscopic approach is not merely a quality control measure but a fundamental necessity to validate its identity. This guide provides a comprehensive framework for researchers and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this compound. We will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of analysis. The molecular formula for this compound is C₈H₇BrClNO₂, corresponding to a molecular weight of approximately 264.50 g/mol .[4][5][6]

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, a standardized atom numbering system is essential. The following diagram illustrates the chemical structure of this compound with carbons and protons numbered for unambiguous spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons.

Experimental Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.

Interpretation of the ¹H NMR Spectrum

The spectrum is logically divided into two regions: the aromatic region (downfield) and the aliphatic region (upfield).

  • Aromatic Protons (H4, H5): The pyridine ring contains two protons. Their signals are shifted downfield (>7.5 ppm) due to the deshielding effect of the aromatic ring current.

    • H5: This proton is adjacent to the electron-withdrawing chlorine atom at C6. It is expected to appear as a doublet.

    • H4: This proton is adjacent to the bromine atom at C3. It will also appear as a doublet due to coupling with H5. The coupling constant (J value) for these two protons should be identical, confirming their adjacency.

  • Ethyl Group Protons (C10-H₂, C11-H₃):

    • Methylene Protons (-O-CH₂-): The protons on C10 are adjacent to an electronegative oxygen atom, which deshields them, shifting their signal downfield (typically ~4.4 ppm). This signal will appear as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, 3+1=4).

    • Methyl Protons (-CH₃): The protons on C11 are further from the electronegative oxygen and are therefore more shielded, appearing further upfield (~1.4 ppm). This signal will be a triplet due to coupling with the two equivalent methylene protons (n+1 rule, 2+1=3).

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.05Doublet (d)~8.01HH4
~7.70Doublet (d)~8.01HH5
~4.45Quartet (q)~7.12HC10-H₂
~1.42Triplet (t)~7.13HC11-H₃
¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol The sample is prepared as for ¹H NMR. The spectrum is typically acquired using broadband proton decoupling, which results in a single, sharp singlet for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected.

  • Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the 160-170 ppm range.[7]

  • Aromatic Carbons (C2-C6): These sp² hybridized carbons appear in the 110-160 ppm range.[7]

    • C2, C6, C3: Carbons directly attached to electronegative atoms (N, Cl, Br) will be significantly deshielded. C6 (bonded to Cl and N) and C2 (bonded to N and the ester) are expected to be the most downfield of the ring carbons. C3, bonded to the bromine, will also be downfield.

    • C4, C5: The two carbons bearing protons will be more shielded relative to the substituted carbons.

  • Aliphatic Carbons (C10, C11): These sp³ hybridized carbons are the most shielded and appear upfield.

    • C10 (-O-CH₂-): The methylene carbon, bonded to oxygen, will be in the 60-70 ppm range.

    • C11 (-CH₃): The terminal methyl carbon will be the most shielded carbon, appearing furthest upfield (10-20 ppm).

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~163.5C7 (C=O)
~152.0C6 (C-Cl)
~148.0C2 (C-COOEt)
~141.0C4 (C-H)
~129.5C5 (C-H)
~120.0C3 (C-Br)
~62.5C10 (-CH₂)
~14.0C11 (-CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the FT-IR Spectrum

Key absorption bands confirm the presence of the principal functional groups.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2980-2900 cm⁻¹). Aromatic C-H stretching will appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the range of 1720-1740 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretches of the ester will produce strong bands in the 1300-1100 cm⁻¹ region.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the C-Cl and C-Br stretches, which are characteristic of the molecule as a whole and serve as a unique fingerprint. The C-Cl stretch typically appears around 800-600 cm⁻¹ and the C-Br stretch around 600-500 cm⁻¹.[8]

Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAromatic
~2985C-H StretchAliphatic (CH₃, CH₂)
~1730C=O StretchEster
~1580, 1450C=C / C=N StretchPyridine Ring
~1250, 1150C-O StretchEster
~780C-Cl StretchAryl Halide
~650C-Br StretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via direct infusion.

  • Ionization: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

Interpretation of the Mass Spectrum

  • Molecular Ion (M⁺) Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak.

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

    • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

    • The combination of one Br and one Cl atom will result in a characteristic cluster of peaks:

      • M⁺: (containing ³⁵Cl and ⁷⁹Br) at m/z 263 (relative abundance ~75%)

      • M+2: (containing ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br) at m/z 265 (relative abundance ~100%)

      • M+4: (containing ³⁷Cl and ⁸¹Br) at m/z 267 (relative abundance ~25%)

    • The observation of this unique isotopic pattern provides definitive evidence for the presence of one chlorine and one bromine atom in the molecule.

  • Key Fragmentation Pathways: Common fragmentation in EI-MS involves the cleavage of bonds adjacent to the carbonyl group.

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A peak corresponding to [M - 45]⁺.

    • Loss of Ethyl Radical (-•CH₂CH₃): A peak corresponding to [M - 29]⁺.

    • Loss of Carbon Monoxide (-CO): A peak corresponding to [M - 28]⁺, often following another fragmentation.

Predicted Mass Spectrometry Data

m/z (Mass/Charge)Proposed IdentityNotes
263, 265, 267[C₈H₇BrClNO₂]⁺Molecular Ion Cluster (M, M+2, M+4)
234, 236, 238[M - C₂H₅]⁺Loss of the ethyl group
218, 220, 222[M - OC₂H₅]⁺Loss of the ethoxy group

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The strength of this analytical approach lies in the integration of data from all three methods to build a cohesive and self-validating structural proof.

Caption: Workflow for the integrated spectroscopic analysis of chemical compounds.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity. FT-IR provides rapid confirmation of essential functional groups, particularly the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and, crucially, provides definitive evidence of the presence of one bromine and one chlorine atom through its unique isotopic signature. Together, these techniques form a robust, self-validating protocol that ensures the identity, structure, and purity of this important synthetic intermediate, meeting the rigorous standards required in research and development.

References

Introduction: The Strategic Value of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound (CAS No. 1065074-97-6) represents such a scaffold—a versatile pyridine derivative poised for intricate molecular construction.[1][2][3] Its utility is particularly noted in the synthesis of novel therapeutic agents, including its role as a key building block for protein degraders.[1] The precise arrangement of its chloro, bromo, and ethyl ester functionalities on the picolinate core allows for selective and sequential chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its full characterization profile, and outlines the critical safety protocols required for its handling and synthesis. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid mechanistic understanding.

Molecular Overview & Physicochemical Properties

A clear understanding of a compound's fundamental properties is the foundation of its effective application in synthesis.

PropertyValueSource
CAS Number 1065074-97-6[1][3][4]
Molecular Formula C₈H₇BrClNO₂[1][3][4][5]
Molecular Weight 264.50 g/mol [1][3][5]
Purity Typically ≥96%[1]
Appearance White to light yellow solid/powder
Storage Room temperature, in a dry, well-ventilated place[1][6]

Part 1: Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process starting from 6-chloropicolinic acid. This strategy involves an initial esterification followed by a regioselective bromination of the pyridine ring.

Logical Framework for Synthesis

The chosen synthetic route is predicated on established and reliable transformations in organic chemistry.

  • Esterification: The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial first step. While various methods exist, the use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with ethanol, is highly efficient and drives the reaction to completion.[7][8]

  • Electrophilic Bromination: The subsequent halogenation of the pyridine ring requires careful consideration. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution more challenging than for benzene. However, the existing substituents and reaction conditions can be tuned to achieve the desired regioselectivity for the 3-position.

Synthetic_Workflow start_material 6-Chloropicolinic Acid esterification Step 1: Esterification start_material->esterification intermediate Ethyl 6-chloropicolinate bromination Step 2: Bromination intermediate->bromination final_product This compound esterification->intermediate  Reagents:  1. Thionyl Chloride (SOCl₂)  2. Ethanol (EtOH) bromination->final_product  Reagents:  N-Bromosuccinimide (NBS)  Initiator (e.g., BPO)

Caption: Synthetic workflow from 6-Chloropicolinic Acid to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloropicolinate

This procedure details the conversion of a carboxylic acid to an ester via an acid chloride intermediate. The use of thionyl chloride is effective but requires stringent safety measures due to its reactivity with water and corrosive nature.[9][10][11][12]

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 6-chloropicolinic acid (1 equivalent) to the flask.

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.[7][8]

  • Heating: Heat the reaction mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: Cautiously add absolute ethanol (EtOH) (5-10 equivalents) to the crude acid chloride at 0°C (ice bath). The reaction is exothermic.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 6-chloropicolinate as a clear oil or low-melting solid.[13]

Step 2: Synthesis of this compound

This step involves the free-radical halogenation at the 3-position of the picolinate ring. N-Bromosuccinimide (NBS) is used as the bromine source.

  • Reaction Setup: To a dry flask, add Ethyl 6-chloropicolinate (1 equivalent), N-Bromosuccinimide (NBS) (1.1 equivalents), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Initiation: Add a radical initiator, such as benzoyl peroxide (BPO) (0.05 equivalents).

  • Heating: Heat the mixture to reflux for 4-6 hours under inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to afford the final product, this compound.

Part 2: Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Characterization_Workflow sample Purified Product: This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared Spectroscopy (IR) sample->ir analysis Structural Confirmation & Purity Assessment nmr->analysis Proton environment, Carbon skeleton ms->analysis Molecular weight, Isotopic pattern ir->analysis Functional groups

Caption: A logical workflow for the comprehensive characterization of the final product.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Ethyl Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
¹³C NMR Ester Group: Signals around δ 14 ppm (-CH₃), δ 62 ppm (-OCH₂-), and δ 164 ppm (C=O).Aromatic Carbons: Five distinct signals in the δ 120-155 ppm range, including signals for the carbon atoms bonded to chlorine and bromine.
Mass Spec. (MS) Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most prominent peaks would be at m/z ≈ 263, 265, and 267, confirming the presence of one Br and one Cl atom.
Infrared (IR) C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ (ester carbonyl).C-O Stretch: A band in the 1100-1300 cm⁻¹ region.Aromatic C=C/C=N: Multiple bands in the 1400-1600 cm⁻¹ region.C-Cl/C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[14][15]

Part 3: Critical Safety Protocols

A commitment to safety is non-negotiable in the research environment. The synthesis of this compound involves hazardous materials that demand rigorous adherence to safety protocols.[16][17][18]

Hazard Identification and Risk Assessment
  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[9][19] It reacts violently with water to release toxic gases (HCl and SO₂).[10][11][12] All handling must be performed in a certified chemical fume hood.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care to avoid inhalation of dust or contact with skin and eyes.

  • Solvents (CCl₄, Ethyl Acetate): Carbon tetrachloride is a known carcinogen and should be handled with extreme caution or substituted with a safer alternative if possible. Other organic solvents are flammable.

  • Product (this compound): May cause skin, eye, and respiratory irritation.[4]

Personal Protective Equipment (PPE)

Standard PPE is mandatory at all times:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • General: Closed-toe shoes and appropriate attire covering all exposed skin.[18][20]

Handling and Emergency Procedures
  • Engineering Controls: All operations involving volatile, corrosive, or toxic reagents must be conducted within a properly functioning chemical fume hood.[21]

  • Spill Response: In case of a spill, alert personnel immediately. For small spills of organic solvents, use an absorbent material. For spills of reactive reagents like thionyl chloride, evacuate the area and consult emergency procedures.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not mix incompatible waste streams.

Conclusion

This guide has detailed a logical and efficient pathway for the synthesis of this compound, a high-value building block in chemical research. By integrating a robust synthetic protocol with comprehensive characterization and stringent safety measures, this document serves as a reliable resource for researchers. The true value of this compound lies in its potential for further elaboration, and a thorough understanding of its preparation is the first step toward unlocking its full synthetic utility.

References

An In-Depth Technical Guide to Ethyl 3-bromo-6-chloropicolinate (CAS No. 1065074-97-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Ethyl 3-bromo-6-chloropicolinate, identified by CAS number 1065074-97-6, is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core substituted with bromo, chloro, and ethyl carboxylate groups, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted protein degraders.

The strategic placement of two distinct halogen atoms (bromine and chlorine) on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key feature that medicinal chemists exploit to construct novel therapeutic agents with high precision and control. As will be detailed, this compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage.

Summary of Properties
PropertyValueSource(s)
CAS Number 1065074-97-6[1][2][3][4][5]
Molecular Formula C₈H₇BrClNO₂[1][2][3][4]
Molecular Weight 264.50 g/mol [1][2][3][4]
Appearance Solid (form may vary)[2]
Purity Typically ≥95%[2][3]
Storage Room temperature; store in a tightly sealed container in a dry, well-ventilated place.[3]

Note: Some physical properties like melting point and boiling point are not consistently reported across public sources and should be determined empirically for each batch.

Spectroscopic Data
  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the substituted pyridine ring.

Researchers should obtain a Certificate of Analysis (CoA) with spectroscopic data for any purchased material to verify its identity and purity.

Synthesis and Reactivity

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-6-chloropicolinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of the precursor acid and standard esterification methods.

Part 1: Synthesis of 3-bromo-6-chloropicolinic acid [6]

A detailed, multi-step synthesis for 3-bromo-6-chloropyridyl-2-formic acid has been described, starting from 3-bromo-6-chloropyridine. This involves an oxidation to the pyridine N-oxide, followed by cyanation and subsequent hydrolysis to the carboxylic acid.[6]

Part 2: Fischer Esterification to this compound

The following is a general procedure for Fischer esterification that can be adapted for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-6-chloropicolinic acid (1.0 eq) in anhydrous ethanol (which acts as both reactant and solvent, typically in large excess).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by thin-layer chromatography or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_0 Synthesis of this compound Precursor 3-bromo-6-chloropicolinic acid Product This compound Precursor->Product Fischer Esterification Reagents Ethanol (excess) Sulfuric Acid (catalyst) Reagents->Product G PROTAC PROTAC BCL-XL Ligand Linker E3 Ligase Ligand BCLXL BCL-XL (Target Protein) PROTAC:warhead->BCLXL binds E3Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3Ligase binds TernaryComplex Ternary Complex (BCL-XL : PROTAC : E3 Ligase) PROTAC->TernaryComplex forms BCLXL->TernaryComplex forms E3Ligase->TernaryComplex forms Ubiquitination Ubiquitination of BCL-XL TernaryComplex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of BCL-XL Proteasome->Degradation mediates G cluster_1 PROTAC Synthesis Workflow Start This compound Step1 Buchwald-Hartwig Amination (with amine-linker) Start->Step1 Intermediate1 Pyridine-Linker Intermediate Step1->Intermediate1 Step2 Hydrolysis of Ester Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalPROTAC BCL-XL PROTAC Step3->FinalPROTAC E3Ligand E3 Ligase Ligand E3Ligand->Step3

References

Navigating the Selective Functionalization of Ethyl 3-bromo-6-chloropicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-6-chloropicolinate is a versatile building block in medicinal chemistry and materials science, offering two distinct halogen handles for sequential, selective functionalization. This guide provides an in-depth analysis of the factors governing the differential reactivity of the C-Br and C-Cl bonds in this molecule. We will explore the theoretical underpinnings of this selectivity and provide practical, field-proven protocols for achieving high chemoselectivity in common cross-coupling and nucleophilic substitution reactions. This document is intended to serve as a comprehensive resource for chemists aiming to leverage the unique reactivity of this dihalogenated picolinate ester in their synthetic endeavors.

Introduction: The Strategic Value of Dihalogenated Heterocycles

Heterocyclic scaffolds are cornerstones of modern drug discovery, with halogenated derivatives offering crucial vectors for molecular elaboration. This compound, a substituted pyridine, presents an intriguing synthetic challenge and opportunity. The presence of two different halogens on the pyridine ring allows for programmed, stepwise introduction of new functionalities, a highly desirable strategy in the synthesis of complex molecules. The key to unlocking this potential lies in understanding and controlling the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

This guide will dissect the chemical principles that allow for the selective reaction at one site over the other, focusing on two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The Tale of Two Bonds: Unpacking the Reactivity of C-Br vs. C-Cl

The preferential reactivity of the C-Br bond over the C-Cl bond in cross-coupling reactions is a well-established principle in organic synthesis.[1] This selectivity is rooted in fundamental chemical properties of the carbon-halogen bond.[2][3]

Bond Dissociation Energy (BDE)

The most significant factor governing the reactivity of aryl halides is the carbon-halogen bond dissociation energy (BDE).[1] The C-Br bond is inherently weaker than the C-Cl bond.[1][4][5][6]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl (Aryl)~397-401
C-Br (Aryl)~335-339
Data sourced from representative literature values.[4][7][8]

This lower BDE for the C-Br bond means that less energy is required to cleave it, making it more susceptible to reaction.[1][4] In the context of palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1][3][9] The weaker C-Br bond facilitates a faster oxidative addition compared to the stronger C-Cl bond, thus dictating the chemoselectivity.[1]

Electronic and Steric Effects

While BDE is the primary driver, other factors can influence reactivity. The greater polarizability of the C-Br bond can enhance its interaction with the electron-rich palladium(0) center during oxidative addition.[1]

In the specific case of this compound, the electronic nature of the pyridine ring also plays a crucial role. The nitrogen atom and the ester group are electron-withdrawing, which can influence the electron density at the C3 and C6 positions. However, the inherent difference in C-X bond strength is generally the dominant factor in palladium-catalyzed reactions.[10][11][12]

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] By carefully selecting the reaction conditions, one can achieve highly selective functionalization of the C-Br bond in this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[16][17][18][19] The reactivity trend for aryl halides in Suzuki reactions is well-established: I > Br > OTf > Cl.[1] This allows for the selective coupling at the C-Br position of our substrate.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To selectively couple an arylboronic acid at the C3 position (C-Br) of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The choice of a standard palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under these conditions is sufficient to exploit the inherent reactivity difference between the C-Br and C-Cl bonds. The stronger C-Cl bond remains largely unreactive at the temperatures required for the C-Br bond coupling.[18][20] More advanced, highly active catalysts designed for aryl chlorides are intentionally avoided to maintain selectivity.[21][22]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][23][24] The reactivity of aryl halides in this reaction follows the same trend as in Suzuki coupling (I > Br >> Cl), allowing for selective alkynylation at the C-Br position.[10][11][12]

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position

Objective: To selectively couple a terminal alkyne at the C3 position (C-Br) of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • CuI (0.01 - 0.05 eq)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality: The classic Sonogashira conditions, employing a palladium catalyst in conjunction with a copper(I) co-catalyst, are ideal for selective coupling at the C-Br bond.[12] The C-Cl bond is significantly less reactive under these mild conditions.[10][11]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][25][26] Similar to other cross-coupling reactions, it is possible to selectively aminate the C-Br bond in the presence of a C-Cl bond.[27]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To selectively couple a primary or secondary amine at the C3 position (C-Br) of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01 - 0.05 eq)

  • Phosphine ligand (e.g., BINAP, Xantphos) (0.02 - 0.10 eq)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

  • Add the base, this compound, and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction to 80-110 °C, monitoring for completion.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Purify the product by column chromatography.

Causality: The choice of ligand is crucial in Buchwald-Hartwig amination. While modern, highly active ligands can facilitate the coupling of aryl chlorides, using more traditional ligands like BINAP or Xantphos can help maintain selectivity for the more reactive C-Br bond.[25][28] The base and temperature can also be tuned to favor the desired selective transformation.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the selectivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the aromatic ring and the stability of the Meisenheimer intermediate.[29][30] The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2 and C6) and para (C4) positions to nucleophilic attack.[29][31][32]

In this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), while the bromine atom is at the C3 position (meta to the nitrogen). This positioning makes the C6 position significantly more activated towards nucleophilic attack than the C3 position.[29][31]

dot

sn_ar_reactivity cluster_molecule This compound mol C6_Cl C6-Cl Position (ortho to N) C3_Br C3-Br Position (meta to N) C6_Cl->C3_Br More Reactive in SNAr

Caption: Relative reactivity of C-Cl and C-Br bonds in SNAr.

Therefore, under SNAr conditions, the C-Cl bond is expected to be more reactive than the C-Br bond, a reversal of the selectivity observed in cross-coupling reactions.

Experimental Protocol: Selective Nucleophilic Aromatic Substitution at the C-Cl Position

Objective: To selectively substitute the chlorine atom at the C6 position of this compound with a nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium methoxide, an amine) (1.1 - 2.0 eq)

  • Solvent (e.g., Methanol, DMSO, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the nucleophile to the solution. Depending on the nucleophile's reactivity, the addition may be done at room temperature or with cooling.

  • Stir the reaction at room temperature or with heating, as required, while monitoring the reaction.

  • Once the reaction is complete, quench with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product via column chromatography or recrystallization.

Causality: The regioselectivity is dictated by the electronic activation provided by the pyridine nitrogen atom. The C6 position is electronically more favorable for nucleophilic attack due to the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen.[29] The C3 position, being meta to the nitrogen, lacks this stabilization and is therefore significantly less reactive.[31]

Summary of Selectivity

Reaction TypeMore Reactive BondKey Controlling Factors
Palladium-Catalyzed Cross-Coupling C-BrBond Dissociation Energy (BDE)
(Suzuki, Sonogashira, Buchwald-Hartwig)Rate of Oxidative Addition
Nucleophilic Aromatic Substitution (SNAr) C-ClElectronic Activation by Pyridine Nitrogen
Stability of Meisenheimer Intermediate

dot

decision_workflow start Desired Functionalization of This compound c3_func Functionalization at C3 (Br)? start->c3_func c6_func Functionalization at C6 (Cl)? start->c6_func cross_coupling Employ Palladium-Catalyzed Cross-Coupling Conditions (e.g., Suzuki, Sonogashira) c3_func->cross_coupling Yes snar Employ Nucleophilic Aromatic Substitution (SNAr) Conditions c6_func->snar Yes product_c3 Product: C3-Functionalized, C6-Cl Intact cross_coupling->product_c3 product_c6 Product: C6-Functionalized, C3-Br Intact snar->product_c6

Caption: Decision workflow for selective functionalization.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound offers a powerful platform for controlled, sequential molecular assembly. By understanding the fundamental principles governing these reactions—bond dissociation energies in palladium-catalyzed cross-couplings and electronic activation in nucleophilic aromatic substitutions—researchers can strategically design synthetic routes to complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to harness the full synthetic potential of this valuable building block.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Ethyl 3-bromo-6-chloropicolinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the degradation behavior of this molecule is paramount for ensuring the quality, safety, and efficacy of final products. This document delves into the principal degradation mechanisms, including hydrolysis, oxidation, photolysis, and thermolysis, supported by mechanistic insights derived from analogous chemical structures. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.

Introduction: The Significance of this compound

This compound (CAS No: 1065074-97-6) is a halogenated pyridine derivative featuring an ethyl ester functional group. Its molecular structure, characterized by the presence of electron-withdrawing bromine and chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis. The stability of this intermediate is a critical quality attribute, as its degradation can lead to the formation of impurities that may impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.

This guide serves as a technical resource for scientists to proactively address potential stability issues, develop robust formulations, and establish meaningful analytical control strategies.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the anticipated stability profile under various stress conditions.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a primary degradation pathway.[1][2][3][4] This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] The expected degradation product is 3-bromo-6-chloropicolinic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, which is typically a more rapid process than acid-catalyzed hydrolysis.[2] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 3-bromo-6-chloropicolinic acid and ethanol. This reaction is generally irreversible.

The halogen substituents on the pyridine ring also influence the rate of hydrolysis by affecting the electron density of the ester group.

Oxidative Stability

The pyridine ring, while generally aromatic, can be susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of an N-oxide.[5] The presence of halogen atoms can influence the electron density of the ring and its susceptibility to oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway.[6][7] Potential oxidative degradation could lead to the formation of This compound N-oxide . Further oxidation could potentially lead to ring-opening products, though this would likely require more aggressive conditions.[8][9]

Photostability

Halogenated aromatic compounds are often susceptible to photodegradation.[10][11][12][13] Exposure to ultraviolet (UV) or visible light can induce the cleavage of the carbon-halogen bonds. For this compound, this could result in dehalogenation, where either the bromine or chlorine atom is replaced by a hydrogen atom from the solvent. This would lead to the formation of Ethyl 6-chloropicolinate or Ethyl 3-bromopicolinate . Photohydrolysis, the replacement of a halogen with a hydroxyl group, is also a possibility in aqueous solutions.[13]

Thermal Stability

Thermal stress can induce degradation of the molecule. The ester group may undergo thermal decomposition, and at higher temperatures, decarboxylation of the corresponding picolinic acid (formed from hydrolysis) could occur.[14][15] The presence of halogens on the pyridine ring generally increases the thermal stability of the molecule.[16]

Postulated Degradation Pathways

Based on the chemical structure of this compound and established reactivity of similar compounds, the following degradation pathways are proposed.

Diagram of Postulated Degradation Pathways

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_nucleophilic_substitution Nucleophilic Substitution (e.g., with OH-) parent This compound hydrolysis_product 3-bromo-6-chloropicolinic acid + Ethanol parent->hydrolysis_product H₂O/H⁺ or OH⁻ oxidation_product This compound N-oxide parent->oxidation_product [O] (e.g., H₂O₂) photolysis_product1 Ethyl 6-chloropicolinate parent->photolysis_product1 (-Br) photolysis_product2 Ethyl 3-bromopicolinate parent->photolysis_product2 (-Cl) substitution_product1 Ethyl 3-bromo-6-hydroxypicolinate parent->substitution_product1 OH⁻ (strong base)

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Analysis

To experimentally verify the postulated degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is essential.[7][17][18]

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV/PDA detector

Workflow Diagram for Forced Degradation Studies:

Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound in ACN/Water acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) start->base oxidation Oxidation (3% & 30% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo neutralization Neutralize Acid/Base Samples acid->neutralization base->neutralization analysis Analyze all samples by Stability-Indicating HPLC Method oxidation->analysis thermal->analysis photo->analysis neutralization->analysis

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain one set of samples at room temperature and another at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Maintain one set of samples at room temperature and another at 60°C for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. To another, add 30% H₂O₂.

    • Keep the samples at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • In Solution: Keep a sample of the stock solution in a sealed vial at 80°C for 7 days.

    • Solid State: Place a known amount of solid this compound in an oven at 80°C for 7 days.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Chromatographic Conditions (Proposed):

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic compounds. A suggested starting gradient could be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the parent compound)

Method Validation (as per ICH Q2(R1) Guidelines):

The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the resolution between the parent peak and the degradant peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products by LC-MS/MS

For the structural elucidation of the major degradation products observed in the forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice.[19][20]

Workflow for Degradant Identification:

Degradant Identification Workflow start Inject Stressed Samples into LC-MS/MS ms1 Obtain Full Scan (MS1) Data to Determine Molecular Weights of Degradants start->ms1 ms2 Perform Tandem MS (MS/MS) on Degradant Ions to Obtain Fragmentation Patterns ms1->ms2 elucidation Elucidate Structures based on Mass-to-Charge Ratio and Fragmentation ms2->elucidation

Caption: Workflow for the identification of degradation products using LC-MS/MS.

By comparing the fragmentation patterns of the degradation products with that of the parent compound and by applying knowledge of common fragmentation pathways, the structures of the impurities can be confidently proposed.

Conclusion and Recommendations

This technical guide has provided a detailed overview of the potential stability challenges and degradation pathways of this compound. The primary degradation routes are anticipated to be hydrolysis of the ester functionality and potential photodecomposition involving dehalogenation. Oxidative degradation and nucleophilic substitution on the pyridine ring are also plausible under specific conditions.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed early in the development process. The development and validation of a stability-indicating HPLC method is crucial for the accurate monitoring of the purity of this compound and for ensuring the quality of any downstream products. The insights gained from these studies will be invaluable for establishing appropriate storage conditions, defining shelf-life, and for the overall control strategy of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the ability to efficiently and selectively introduce amine functionalities into complex heterocyclic scaffolds is of paramount importance.

This guide provides a detailed technical overview and a robust experimental protocol for the selective Buchwald-Hartwig amination of ethyl 3-bromo-6-chloropicolinate. This substrate presents an interesting challenge and opportunity: the presence of two distinct halogen atoms on an electron-deficient pyridine ring. The inherent reactivity differences between the C-Br and C-Cl bonds allow for a highly selective amination at the 3-position, leaving the 6-chloro substituent available for subsequent orthogonal transformations. This stepwise functionalization is a key strategy in the efficient construction of diverse compound libraries for lead optimization.

Mechanistic Rationale: The Catalytic Cycle and Principles of Selectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-halide bond (in this case, the C-Br bond) to form a Pd(II) complex. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Ar-X" [label="this compound", fillcolor="#FFFFFF"]; "Oxidative_Addition_Complex" [label="L_n(X)Pd(II)-Ar", shape=ellipse, fillcolor="#F1F3F4"]; "Amine" [label="R2NH", fillcolor="#FFFFFF"]; "Pd-Amine_Complex" [label="[L_n(X)Pd(II)(Ar)(HNR2)]+", shape=ellipse, fillcolor="#F1F3F4"]; "Pd-Amido_Complex" [label="L_n(X)Pd(II)(Ar)(NR2)", shape=ellipse, fillcolor="#F1F3F4"]; "Product" [label="Ethyl 3-(dialkylamino)-6-chloropicolinate", fillcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition_Complex" [label=" Oxidative Addition"]; "Ar-X" -> "Oxidative_Addition_Complex"; "Oxidative_Addition_Complex" -> "Pd-Amine_Complex" [label=" Amine Coordination"]; "Amine" -> "Pd-Amine_Complex"; "Pd-Amine_Complex" -> "Pd-Amido_Complex" [label=" Deprotonation (Base)"]; "Pd-Amido_Complex" -> "Product" [label=" Reductive Elimination"]; "Product" -> "Pd(0)L_n"; }

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Basis for Selectivity: C-Br vs. C-Cl Reactivity

The selective amination at the 3-bromo position of this compound is governed by the relative bond strengths of the C-Br and C-Cl bonds and their propensity to undergo oxidative addition. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition to the Pd(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective amination at the C-Br position while leaving the C-Cl bond intact for future synthetic manipulations. Studies on polyhalogenated pyridines and other heteroaromatics have consistently demonstrated the preferential reactivity of bromides over chlorides in palladium-catalyzed cross-coupling reactions.[2][3][4]

Key Reaction Parameters and Their Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species.
Ligand Xantphos or a bulky biarylphosphine (e.g., XPhos)Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[5] Xantphos is a good starting point for achieving high selectivity and yield in the amination of halo-pyridines.[3][4]
Base Cs₂CO₃ or K₃PO₄Weaker inorganic bases are recommended to minimize potential side reactions, such as ester hydrolysis of the picolinate substrate. Stronger bases like NaOt-Bu could be used but may require careful temperature control.
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents that have proven effective for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-110 °CThe temperature should be high enough to drive the reaction to completion but low enough to maintain selectivity for the C-Br position. Optimization may be required depending on the amine nucleophile.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Combine Pd Precursor, Ligand, Base,\nand this compound"]; "Solvent" [label="Add Anhydrous, Degassed Solvent"]; "Amine" [label="Add Amine Nucleophile"]; "Reagents" -> "Solvent" -> "Amine"; }

subgraph "cluster_Reaction" { label = "Reaction Execution"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Heating" [label="Heat to 80-110 °C with Vigorous Stirring"]; "Monitoring" [label="Monitor Progress by TLC or LC-MS"]; "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Cooling" [label="Cool to Room Temperature"]; "Filtration" [label="Dilute and Filter through Celite"]; "Extraction" [label="Aqueous Work-up and Extraction"]; "Purification" [label="Dry, Concentrate, and Purify by Chromatography"]; "Cooling" -> "Filtration" -> "Extraction" -> "Purification"; }

"Amine" -> "Heating" [lhead="cluster_Reaction"]; "Monitoring" -> "Cooling" [lhead="cluster_Workup"]; }

Figure 2: General experimental workflow for the selective Buchwald-Hartwig amination.

Materials:
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene (to a concentration of 0.1 M with respect to the picolinate)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv). The flask is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound. Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents or solvent- Insufficient temperature- Use fresh palladium precursor and ligand.- Ensure the solvent is anhydrous and properly degassed.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products - Reaction at the 6-chloro position- Hydrolysis of the ester- Reductive dehalogenation- Lower the reaction temperature and/or shorten the reaction time.- Use a weaker base (e.g., K₃PO₄).- Ensure a thoroughly inert atmosphere; consider a different ligand if this persists.
Incomplete Reaction - Sterically hindered amine- Deactivation of the catalyst- Increase the catalyst and/or ligand loading.- Switch to a more active ligand system (e.g., a bulky biarylphosphine like XPhos).

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.[5]

  • Organic solvents such as toluene and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

  • Bases like cesium carbonate can be irritating and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for performing the Sonogashira coupling reaction on Ethyl 3-bromo-6-chloropicolinate. This document offers detailed protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of Substituted Picolinates

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The two distinct halogen atoms at the 3- and 6-positions offer opportunities for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyridine derivatives. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl/vinyl halides) and sp-hybridized carbons (from terminal alkynes), is a cornerstone reaction in modern organic synthesis.[1][2][3] Its application to dihalogenated pyridines requires a nuanced understanding of the reaction conditions to achieve the desired chemoselectivity.

Chemoselectivity in the Sonogashira Coupling of Dihalogenated Pyridines

The success of a selective Sonogashira coupling on this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira, is I > Br > OTf > Cl.[4][5][6] This established hierarchy predicts that the C-Br bond at the 3-position of the picolinate ring will undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond at the 6-position. By carefully controlling the reaction conditions, it is possible to selectively form the C(sp²)-C(sp) bond at the 3-position while leaving the 6-chloro substituent intact for subsequent transformations.

Recent studies on polyhalogenated heterocycles have demonstrated the feasibility of such selective couplings. For instance, the Sonogashira reactions of 3,5-dibromo-2,6-dichloropyridine have been shown to proceed with high regioselectivity, showcasing the ability to discriminate between different halogen atoms on a pyridine ring.[7][8]

Reaction Mechanism: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[1][9] The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide (in this case, the C-Br bond of the picolinate) to form a palladium(II) complex.

  • The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the acetylide group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[6][10]

The base plays a crucial role in deprotonating the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt, and also neutralizes the hydrogen halide byproduct formed during the reaction.[11]

Visualization of the Sonogashira Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne_complex R-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkyne_complex Transmetalation CuX Cu(I)X Pd_complex->CuX Pd_alkyne_complex->Pd0 Product R-C≡C-R' Pd_alkyne_complex->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_complex Cu_acetylide->CuX Alkyne H-C≡C-R' Alkyne->Cu_acetylide + CuX, Base Base Base HX_Base H-Base⁺X⁻

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

The following protocols provide a starting point for the selective Sonogashira coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for specific alkynes.

Protocol 1: Classic Copper-Palladium Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF (5 mL per 1 mmol of the picolinate) and anhydrous Et₃N (3.0 eq).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.[4]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired ethyl 3-(alkynyl)-6-chloropicolinate.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with some substrates.[4][10]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Diisopropylethylamine (DIPEA) or another suitable amine base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous DMF (5 mL per 1 mmol of the picolinate) and DIPEA (4.0 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Picolinate, Catalyst(s), Solvent, Base Setup->Reagents Degas Degas Mixture Reagents->Degas AddAlkyne Add Terminal Alkyne Degas->AddAlkyne Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) AddAlkyne->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for Sonogashira coupling.

Data Summary and Troubleshooting

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following tables summarize the key parameters and offer troubleshooting guidance.

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1 (Classic Pd/Cu)Protocol 2 (Copper-Free)Rationale
Palladium Source PdCl₂(PPh₃)₂Pd(PPh₃)₄Both are effective Pd(0) precursors.
Co-catalyst CuINoneCuI accelerates the reaction but can cause homocoupling.
Base Et₃NDIPEAA strong, non-nucleophilic amine base is required.
Solvent THF/Et₃NDMFSolvent choice depends on substrate solubility and temperature.
Temperature Room Temperature to 50 °C60 - 80 °CCopper-free reactions often require higher temperatures.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently degassed- Low reaction temperature- Use fresh, high-quality catalysts.- Ensure rigorous degassing.- Gradually increase the reaction temperature.[4]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Impurities in reagents/solvents- Use fresh, pure reagents and anhydrous solvents.- Consider a different ligand or solvent system.[12]
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of CuI- Ensure strict anaerobic conditions.- Switch to the copper-free protocol or reduce the amount of CuI.[4]
Recovery of Starting Material - Aryl bromide is unreactive under the conditions- Increase catalyst loading.- Use a more active catalyst system (e.g., with more electron-rich ligands).- Increase reaction temperature.[13]

Conclusion

The chemoselective Sonogashira coupling of this compound is a highly effective method for the synthesis of 3-alkynyl-6-chloropicolinates. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a selective transformation can be achieved. Both classic copper-co-catalyzed and copper-free protocols can provide the desired product in good yields. Careful optimization of the reaction parameters, particularly the catalyst system, base, and temperature, is key to maximizing the yield and minimizing side reactions. These protocols and the accompanying technical information should serve as a valuable resource for researchers in the synthesis of complex heterocyclic molecules.

References

Application Notes and Protocols for Selective Cross-Coupling Reactions of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 3-bromo-6-chloropicolinate

This compound is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the C3 position and a chlorine at the C6 position, offers a unique opportunity for sequential and selective functionalization. This differential reactivity, rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions, allows for the controlled and stepwise introduction of diverse molecular fragments. The C-Br bond is generally more reactive than the C-Cl bond in such transformations, enabling a regioselective-first coupling at the C3 position while leaving the C6 position available for subsequent modifications. This guide provides detailed protocols and mechanistic insights for leveraging this reactivity in key cross-coupling reactions, empowering researchers to unlock the synthetic potential of this valuable intermediate.

The Principle of Selective Cross-Coupling: A Mechanistic Overview

The selectivity observed in the cross-coupling reactions of this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition more readily. This inherent difference in reactivity allows for the preferential formation of a C-C or C-N bond at the C3 position, while the C6-Cl bond remains intact under carefully controlled conditions.

Subsequent functionalization of the C6 position can be achieved under more forcing reaction conditions or by employing catalyst systems known to activate C-Cl bonds. This stepwise approach is instrumental in the synthesis of complex, highly substituted pyridine derivatives.

Diagram: General Principle of Selective Cross-Coupling

G cluster_step1 Step 1: Selective C-Br Coupling cluster_step2 Step 2: C-Cl Coupling A This compound C Pd(0) Catalyst (Mild Conditions) A->C Oxidative Addition at C-Br B Coupling Partner 1 (e.g., Boronic Acid, Alkyne, Amine) B->C D Product 1: Ethyl 3-(Partner 1)-6-chloropicolinate C->D Reductive Elimination E Product 1 G Pd(0) Catalyst (Forcing Conditions) E->G Oxidative Addition at C-Cl F Coupling Partner 2 F->G H Final Product: Ethyl 3-(Partner 1)-6-(Partner 2)-picolinate G->H Reductive Elimination

Caption: Stepwise functionalization of this compound.

I. Selective Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For this compound, this reaction can be performed with high selectivity at the C-Br bond.

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting picolinate.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-chloro-3-phenylpicolinate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and effective catalyst system for Suzuki couplings. PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[1]

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[1]

  • Temperature: The reaction is heated to promote the catalytic turnover and ensure a reasonable reaction rate. The temperature is kept below 100 °C to minimize the risk of competing C-Cl bond activation.

II. Selective Sonogashira Coupling at the C3-Position

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.

Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add dry, degassed THF and triethylamine (2.0 equiv).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated triethylammonium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-chloro-3-(phenylethynyl)picolinate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the oxidative addition to the aryl halide, while the copper acetylide intermediate is involved in the transmetalation step.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a common aprotic solvent for Sonogashira reactions.

  • Temperature: The reaction is typically run at room temperature to ensure high selectivity for the C-Br bond.

Diagram: Sonogashira Coupling Workflow

G start Start: This compound reagents Add: - Phenylacetylene - Pd(PPh₃)₂Cl₂ - CuI - Et₃N in THF start->reagents reaction Stir at Room Temperature (2-6 hours) reagents->reaction workup Workup: - Filter through Celite - Concentrate - Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Ethyl 6-chloro-3-(phenylethynyl)picolinate purification->product

Caption: Workflow for selective Sonogashira coupling.

III. Selective Buchwald-Hartwig Amination at the C3-Position

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles.[2]

Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-chloro-3-(morpholino)picolinate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for Buchwald-Hartwig aminations, particularly with challenging substrates.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4]

  • Solvent: Toluene is a standard non-polar solvent for this type of reaction.

  • Temperature: Elevated temperatures are often required to drive the Buchwald-Hartwig amination to completion.

Data Summary Table

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical YieldSelectivity (C3 vs. C6)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-90Good to ExcellentHigh
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.Good to ExcellentHigh
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100GoodHigh

Concluding Remarks for the Practicing Scientist

The protocols outlined in this guide demonstrate the feasibility of selective cross-coupling reactions on this compound. The key to achieving high selectivity lies in leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds. By carefully selecting the catalyst system, base, solvent, and reaction temperature, researchers can predictably functionalize the C3 position while preserving the C6-chloro substituent for subsequent transformations. This strategic approach opens the door to the efficient and controlled synthesis of a wide array of complex polysubstituted pyridines for applications in drug discovery and materials science. It is always recommended to perform small-scale optimization experiments when using new coupling partners to determine the ideal reaction conditions.

References

Application Note & Protocols: Leveraging Ethyl 3-bromo-6-chloropicolinate for Versatile PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Linker in PROTAC® Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three key elements: a "warhead" ligand for a protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects them.[3][4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[1][5]

While the warhead and anchor determine the "what" and "how" of degradation, the linker dictates the efficiency, selectivity, and overall drug-like properties of the molecule.[][] It is not merely a passive spacer; its length, rigidity, and chemical composition are critical for achieving a productive ternary complex geometry and modulating physicochemical properties like solubility and cell permeability.[1][][9] The design of PROTAC linkers has evolved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid scaffolds that offer superior control over the spatial arrangement of the two ligands.[3][][9]

This application note details the utility of Ethyl 3-bromo-6-chloropicolinate (CAS 1065074-97-6), a versatile heterocyclic building block, for the strategic synthesis of PROTAC linkers.[10] Its di-halogenated pyridine core offers differential reactivity, enabling sequential, site-selective functionalization through modern cross-coupling chemistry. We provide field-tested protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing researchers to construct a diverse library of linkers with tunable properties.

Diagram 1: PROTAC® Mechanism of Action

PROTAC_MoA cluster_formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Released PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTACs induce proximity between a POI and an E3 ligase, leading to ubiquitination and proteasomal degradation.

This compound: A Strategic Linchpin for Linker Synthesis

This compound is an ideal starting scaffold for linker synthesis due to the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides typically follows the order: I > Br > Cl.[11] This hierarchy allows for the selective functionalization of the C-Br bond at the 3-position while leaving the C-Cl bond at the 6-position intact for subsequent modification. This sequential approach provides a powerful and modular strategy for building complex linker architectures.

Key Structural Features:

  • C3-Bromo Group: The more reactive site, ideal for initial coupling reactions (e.g., Suzuki, Sonogashira).

  • C6-Chloro Group: The less reactive site, suitable for a second coupling reaction under more forcing conditions or with more active catalyst systems (e.g., Buchwald-Hartwig amination).

  • C2-Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common method for attaching linkers to E3 ligase or POI ligands.

Diagram 2: General Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Step 1: Selective Coupling @ C3-Br (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 Monofunctionalized Intermediate Step1->Intermediate1 Step2 Step 2: Coupling @ C6-Cl (e.g., Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Difunctionalized Linker Core Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis / Amide Coupling Intermediate2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Step3 POI_Ligand POI Ligand (Warhead) POI_Ligand->Step2

Caption: Modular synthesis of PROTACs using a sequential cross-coupling strategy starting from this compound.

Experimental Protocols: Building the Linker Core

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, ideal for introducing aryl or vinyl groups to create rigid linker scaffolds.[12] The higher reactivity of the C-Br bond allows for selective coupling at the C3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[12]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material (typically 4-12 hours).[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: Selective Sonogashira Coupling at the C3-Position

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne, introducing a linear and rigid alkynyl moiety into the linker.[13][14] This is highly valuable for precise distance control in PROTAC design.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous solvent followed by the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.[15]

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-6-chloropicolinate intermediate.[13]

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

After functionalizing the C3 position, the less reactive C-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, commonly used to attach a linker segment terminating in a primary or secondary amine.[16][17][18] This amine can then be used to couple with an activated carboxylic acid on a POI or E3 ligand.

Materials:

  • Ethyl 3-aryl/alkynyl-6-chloropicolinate (from Protocol 1 or 2) (1.0 equiv)

  • Amine (e.g., piperazine, Boc-protected ethylenediamine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) with a suitable phosphine ligand (e.g., Xantphos, SPhos) (0.04 equiv) or a pre-catalyst like G3-XPhosPd.

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base to a dry reaction vessel.

  • Reagent Addition: Add the Ethyl 3-substituted-6-chloropicolinate substrate and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Comparative Summary of Reaction Conditions

Reaction TypePositionCatalyst SystemBaseSolventTemperature (°C)Typical Runtime (h)
Suzuki-Miyaura C3-BrPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-904-12
Sonogashira C3-BrPdCl₂(PPh₃)₂ / CuITEA / DIPEATHF or DMF25-702-16
Buchwald-Hartwig C6-ClPd(OAc)₂ / XantphosNaOtBuToluene90-1106-24

Downstream Processing and Final PROTAC® Assembly

Once the difunctionalized linker core is synthesized, the final steps involve coupling to the POI and E3 ligase ligands. A common and highly modular approach involves the following steps:

  • Ester Hydrolysis: The ethyl ester of the picolinate core is hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: The resulting carboxylic acid is activated (e.g., with HATU or EDCI/HOBt) and coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives).[19][20]

  • Final Conjugation: The functional group introduced at the C3 or C6 position (e.g., an amine from a Buchwald-Hartwig reaction, or a terminal alkyne for "click" chemistry) is then used to attach the POI ligand (warhead). The "click" reaction between an azide and an alkyne is a particularly efficient and widely used method for the final PROTAC assembly.[3][9]

Characterization and Quality Control

The robust analytical characterization of the synthesized linkers and final PROTAC molecules is critical to ensure identity, purity, and structural integrity.[21] A combination of orthogonal techniques is required for comprehensive analysis.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the elemental composition.[21] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for definitive structural elucidation.[22]

  • Purity Assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for assessing purity and identifying process-related impurities.[21] High-Performance Liquid Chromatography (HPLC) with UV detection provides reliable quantitative purity analysis.

  • Functional Validation: Once the final PROTAC is assembled, its biological activity must be validated. Key assays include:

    • Ternary Complex Formation: Assessed using biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).[23][24]

    • Protein Degradation: Measured by Western Blot or quantitative mass spectrometry-based proteomics to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[23][24]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced PROTAC linkers. Its differential halide reactivity enables a modular and strategic approach to constructing diverse linker libraries with fine-tuned steric and electronic properties. The palladium-catalyzed cross-coupling protocols detailed in this note—Suzuki, Sonogashira, and Buchwald-Hartwig—provide researchers with a robust toolkit to accelerate the rational design and discovery of potent and selective protein degraders. By combining these synthetic strategies with rigorous analytical characterization, the development of next-generation PROTAC therapeutics can be significantly advanced.

References

The Strategic Role of Ethyl 3-bromo-6-chloropicolinate in the Synthesis of Next-Generation Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, particularly insecticides.[1][2] Its presence is a hallmark of numerous highly effective and commercially successful active ingredients, including neonicotinoids and other novel classes of insecticides that target the insect nervous system.[3][4][5] The unique electronic properties and metabolic stability of the pyridine scaffold make it an ideal framework for designing molecules with potent and selective insecticidal activity.[6] Within this context, strategically functionalized pyridine building blocks are of paramount importance to discovery and process chemistry. Ethyl 3-bromo-6-chloropicolinate (CAS 1065074-97-6), a dihalogenated pyridine derivative, has emerged as a key intermediate, offering medicinal chemists a versatile platform for the synthesis of complex, next-generation insecticidal molecules.[7][8]

This application note provides an in-depth technical guide on the utilization of this compound in the synthesis of advanced insecticidal compounds. We will explore the chemical rationale behind its use, provide detailed protocols for its derivatization, and discuss its role in constructing molecules targeting critical insect physiological pathways.

Chemical Profile and Strategic Advantages of this compound

This compound is a substituted picolinic acid ester. Its molecular structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and an ethyl carboxylate group at the 2-position.

PropertyValue
CAS Number 1065074-97-6
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.50 g/mol
Appearance Typically a solid
Purity >95%

The primary strategic advantage of this molecule lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity differential (C-I > C-Br > C-Cl) allows for highly selective functionalization at the C-3 position while leaving the C-6 chloro substituent intact for subsequent chemical modifications. This chemoselectivity is fundamental to the efficient and controlled construction of complex insecticidal molecules.

Core Synthetic Application: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of insecticide synthesis, it allows for the introduction of diverse aryl and heteroaryl moieties onto the pyridine core, which is crucial for modulating the biological activity and spectrum of the final compound.

Causality of Experimental Choices in Suzuki Coupling

The success of a selective Suzuki coupling on a dihalogenated substrate like this compound hinges on several key experimental parameters:

  • Catalyst System: The choice of palladium catalyst and its associated ligand is critical. Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts. Phosphine ligands, such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines, are used to stabilize the palladium(0) active species and modulate its reactivity to favor the C-Br bond cleavage.

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction kinetics and side product formation.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the substrate, boronic acid, and the catalyst complex.

  • Temperature: The reaction temperature is carefully controlled to ensure a sufficient reaction rate for the C-Br coupling while minimizing any competing reaction at the C-Cl position. Temperatures in the range of 80-100 °C are typical.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the selective Suzuki-Miyaura coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Catalyst/Ligand (e.g., Pd(OAc)₂, PPh₃) B Add Solvents (e.g., 1,4-Dioxane/Water) A->B C Degas Mixture (N₂ or Ar sparging) B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS (Typically 12-24h) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) F->G H Dry Organic Layer & Concentrate G->H I Column Chromatography H->I J Pure Product: Ethyl 3-aryl-6-chloropicolinate I->J

Caption: General workflow for selective Suzuki coupling.

Detailed Protocol: Synthesis of Ethyl 3-aryl-6-chloropicolinate

This protocol describes a general method for the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.). Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) to the flask via syringe.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure Ethyl 3-aryl-6-chloropicolinate product.[9]

From Intermediate to Active Ingredient: Building Next-Generation Insecticides

The resulting Ethyl 3-aryl-6-chloropicolinate is a versatile intermediate that can be further elaborated to yield a final insecticidal active ingredient. For instance, agrochemical patents from companies like Corteva Agriscience describe the synthesis of novel insecticides based on a 4-amino-3-chloro-6-(substituted-aryl)picolinate scaffold.[3]

The synthetic logic involves the initial Suzuki coupling to install the desired aryl group at the 3-position, followed by subsequent modifications, which may include:

  • Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom at the C-6 position can be displaced by various nucleophiles to introduce further diversity.

  • Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with various amines to form amide-based insecticides.

  • Reduction and Further Functionalization: The ester or acid can be reduced to an alcohol for further derivatization.

Illustrative Synthetic Pathway

The following diagram outlines a plausible synthetic pathway from this compound to a hypothetical advanced insecticidal scaffold, based on structures disclosed in the patent literature.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B Step 1 C Ethyl 3-aryl-6-chloropicolinate B->C D Saponification (e.g., NaOH, H₂O/EtOH) C->D Step 2 E 3-aryl-6-chloropicolinic acid D->E F Amide Coupling (R-NH₂, Coupling Agent) E->F Step 3 G Final Insecticide Scaffold (e.g., Pyridine Amide) F->G

Caption: Multi-step synthesis of a target insecticide.

Conclusion

This compound is a strategically important building block in the synthesis of next-generation insecticides. Its dihalogenated nature, combined with the predictable chemoselectivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, provides a robust and flexible entry point for the construction of complex molecular architectures. The ability to selectively functionalize the pyridine ring at the 3-position allows for the systematic exploration of structure-activity relationships, ultimately leading to the discovery of novel insecticidal compounds with improved efficacy, selectivity, and environmental profiles. The protocols and workflows detailed in this application note serve as a guide for researchers and scientists in the agrochemical industry to effectively utilize this versatile intermediate in their discovery and development programs.

References

Application Notes & Protocols: Strategic Functionalization of Dihalogenated Picolinates via Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Picolinates in Modern Chemistry

Picolinic acid and its ester derivatives (picolinates) are not merely simple pyridine building blocks; they are privileged scaffolds central to the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their inherent chelating ability, combined with the unique electronic properties of the pyridine ring, makes them ideal candidates for bioactive molecules. Dihalogenated picolinates, in particular, serve as versatile and powerful synthons, offering multiple reaction handles for sequential and site-selective functionalization.

Palladium-catalyzed cross-coupling reactions have transformed the way chemists approach the synthesis of complex aromatic systems.[3] These methodologies provide a robust and predictable platform for forging new carbon-carbon and carbon-heteroatom bonds under conditions that tolerate a wide array of functional groups. For drug development professionals and medicinal chemists, mastering the selective functionalization of dihalogenated picolinates is a critical skill, enabling rapid library synthesis and the exploration of novel chemical space.

This guide provides an in-depth exploration of palladium-catalyzed reactions on dihalogenated picolinates. It moves beyond simple procedural lists to explain the underlying principles of regioselectivity and catalyst control, offering field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.

Section 1: The Core Challenge: Understanding and Controlling Regioselectivity

The primary challenge in reacting dihalogenated picolinates is achieving site-selectivity. When a molecule presents two or more potential reaction sites (e.g., C-Cl vs. C-Br, or halogens at different positions), the reaction's outcome is governed by a subtle interplay of electronic, steric, and catalytic factors.

Inherent Substrate Reactivity: In the absence of strong catalyst control, the inherent reactivity of the carbon-halogen (C-X) bonds dictates the site of the initial cross-coupling. This reactivity is governed by two main principles:

  • Bond Dissociation Energy: The reactivity of the halogens follows the general trend: I > Br > OTf >> Cl .[3] This is the most dominant factor. A C-I bond will undergo oxidative addition to the palladium center much more readily than a C-Cl bond.

  • Position on the Pyridine Ring: For identical halogens (e.g., 2,4-dichloropicolinate), the position adjacent to the electron-withdrawing ring nitrogen (C2 or C6) is typically more activated and thus more reactive towards oxidative addition than the C4 position.[4][5] The picolinate ester at C2 further influences the electronics of the adjacent C3 and the distal C5/C6 positions.

Catalyst-Controlled Selectivity: Modern synthetic chemistry has demonstrated that this inherent reactivity can be overridden by judicious choice of the palladium catalyst system, specifically the ligand.[6] By modifying the steric and electronic environment of the palladium center, one can direct the reaction to a less intrinsically reactive site. This "catalyst-controlled" approach is a powerful tool for accessing unconventional isomers. Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to dramatically reverse the conventional selectivity in 2,4-dichloropyridines, favoring reaction at the C4 position over the more traditionally reactive C2 position.[4][5]

Diagram 1: Factors Influencing Regioselectivity```dot

G cluster_0 Substrate Properties (Inherent Reactivity) cluster_1 Catalyst System (External Control) Halogen Halogen Identity (I > Br > Cl) Position Halogen Position (C2/C6 > C4/C5) Outcome Site of Reaction Halogen->Outcome Sterics_Substrate Substrate Steric Hindrance Position->Outcome Sterics_Substrate->Outcome Ligand_Sterics Ligand Steric Bulk (e.g., NHCs, Buchwald Ligands) Ligand_Electronics Ligand Electronics Ligand_Sterics->Outcome Ligand_Electronics->Outcome

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines. I[7][8]ts development revolutionized medicinal chemistry, where the aniline and related motifs are ubiquitous.

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then forges the C-N bond. T[9]he choice of base is critical and highly dependent on the pKa of the amine.

[10]Application & Strategy: This reaction is invaluable for installing primary or secondary amines onto the picolinate core. For dihalopyridines, regioselective mono-amination can be readily achieved by controlling stoichiometry and temperature. F[11]or instance, reacting 2,4-dichloropyridine with an amine under mild conditions often yields selective amination at the C2 position. A subsequent, more forceful reaction (e.g., higher temperature or a different coupling reaction) can then be used to functionalize the remaining C4-chloro position.

[11]#### 2.3 Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing direct access to C(sp²)-C(sp) bonds. T[12]his reaction is distinguished by its use of a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst (though copper-free variants exist).

[13][14]Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.

[12]Application & Strategy: The Sonogashira coupling is the method of choice for installing rigid alkynyl linkers, which are often used in materials science and as precursors for more complex heterocycles. On polyhalogenated pyridines, the high reactivity of C-Br over C-Cl bonds can be exploited for highly chemoselective mono- or di-alkynylation.

[15]### Section 3: Data-Driven Catalyst and Ligand Selection

The key to unlocking the full potential of dihalogenated picolinates is the strategic selection of the catalyst system. The table below summarizes literature-proven systems for achieving site-selectivity.

Substrate Class Target Position Reaction Type Catalyst System (Pd Source / Ligand) Key Conditions Observed Selectivity Reference
2,4-DichloropyridinesC4 (Unconventional)Suzuki-MiyauraPd(PEPPSI)-IPr or Pd(OAc)₂ / SIPrK₃PO₄, Dioxane/H₂O~10:1 (C4:C2)
2,4-DichloropyridinesC4 (Unconventional)Suzuki-MiyauraLigand-free "Jeffery" conditionsNaHCO₃, Bu₄NBr, DMF>99:1 (C4:C2)
2,4-DichloropyridineC2 (Conventional)Buchwald-HartwigPd₂(dba)₃ / XPhosK₂CO₃, t-BuOHHighly selective for C2
2,6-DihalopyridinesC2 (Mono-amination)Buchwald-HartwigPd(OAc)₂ / XantphosCs₂CO₃, TolueneMono-aminated product
3,5-Dibromo-2,6-dichloropyridineC3/C5 (Br positions)SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, THFSelective for C-Br bonds

Section 4: Detailed Experimental Protocols

Safety Precaution: All reactions involving palladium catalysts, phosphine ligands, and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Phosphine ligands are often air-sensitive and should be handled accordingly.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of Methyl 2,4-Dichloropicolinate

(Adapted from literature precedent for 2,4-dichloropyridines)[4][5]

This protocol describes the unconventional, ligand-controlled arylation at the C4 position, leaving the C2-chloro group intact for subsequent functionalization.

Reagents & Materials:

  • Methyl 2,4-dichloropicolinate (1.0 equiv, e.g., 205 mg, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, e.g., 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%, e.g., 4.5 mg, 0.02 mmol)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) (0.04 equiv, 4 mol%, e.g., 17 mg, 0.04 mmol)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv, e.g., 637 mg, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M concentration, e.g., 5 mL)

  • Degassed Deionized Water (10% v/v of dioxane, e.g., 0.5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 2,4-dichloropicolinate, the arylboronic acid, Pd(OAc)₂, SIPr·HCl, and K₃PO₄.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 2-chloro-4-arylpicolinate.

Diagram 3: Standard Cross-Coupling Experimental Workflow

Workflow start Start reagents Weigh Reagents & Catalyst (in Schlenk tube) start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous/ Degassed Solvents inert->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Cool, Quench & Dilute with Organic Solvent/Water react->workup extract Liquid-Liquid Extraction workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 2: C2-Selective Buchwald-Hartwig Amination of Methyl 4,6-Dichloropicolinate

(Adapted from literature precedent for dichloropyridines)[11][16]

This protocol details the conventional mono-amination at the C6-position (analogous to C2 in pyridine), which is typically more reactive.

Reagents & Materials:

  • Methyl 4,6-dichloropicolinate (1.0 equiv, e.g., 205 mg, 1.0 mmol)

  • Primary or Secondary Amine (1.1 equiv, e.g., 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%, e.g., 13.7 mg, 0.015 mmol)

  • XPhos (0.03 equiv, 3 mol%, e.g., 14.3 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • Anhydrous tert-Butanol (t-BuOH) (0.2 M, e.g., 5 mL)

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and K₂CO₃ to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add the methyl 4,6-dichloropicolinate and seal with a septum. Evacuate and backfill with argon.

  • Liquid Addition: Add the t-BuOH, followed by the amine, via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 70-90 °C for 4-16 hours, monitoring for the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel) to isolate the methyl 4-chloro-6-(amino)picolinate product.

Section 5: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has poor solubility.4. Ligand degradation.1. Use a fresh palladium source or a pre-catalyst.2. Ensure proper Schlenk/glovebox technique; sparge solvents with argon.3. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄). Use a solvent that better solubilizes the base (e.g., add water in Suzuki, use DME/THF).4. Use fresh ligand; ensure it was handled under inert conditions.
Formation of Homocoupled Byproducts 1. (Suzuki) Premature protodeboronation of boronic acid.2. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).1. Use a milder base or add the boronic acid slowly. Ensure a robust inert atmosphere.2. Rigorously exclude oxygen. Ensure CuI is fresh. Consider a copper-free protocol.
Loss of Selectivity / Multiple Products 1. Reaction temperature too high or time too long, causing the second coupling to occur.2. Ligand:Pd ratio is incorrect.1. Reduce temperature and monitor the reaction closely to stop after the first coupling is complete.2. Ensure the correct stoichiometry of ligand to palladium precursor is used; ratios are critical for forming the active catalytic species.
Protodehalogenation (Halogen replaced by H) 1. Presence of water or other proton sources.2. Side reaction pathway, especially with electron-rich substrates.1. Use rigorously dried solvents and reagents.2. Lower the reaction temperature. Add a sacrificial H-acceptor if the mechanism suggests it.

Conclusion

The palladium-catalyzed functionalization of dihalogenated picolinates is a cornerstone of modern synthetic strategy. By understanding the principles of inherent reactivity and the power of catalyst control, researchers can devise logical and efficient pathways to complex, highly substituted pyridine derivatives. The ability to selectively address different halogenated positions opens the door to sequential diversification, making these picolinate scaffolds exceptionally valuable in the rapid-paced environments of drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for scientists aiming to leverage these powerful transformations in their own research.

References

Application Note: Strategic Functionalization of Ethyl 3-bromo-6-chloropicolinate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and strategic insights for the selective functionalization of Ethyl 3-bromo-6-chloropicolinate, a versatile building block in medicinal chemistry. Recognizing the prevalence of the pyridine scaffold in pharmaceuticals, this document outlines methodologies for precise chemical modifications at both the C-3 (bromo) and C-6 (chloro) positions. We delve into the principles of selective cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metallation-based strategies. By explaining the causality behind experimental choices and providing step-by-step, validated protocols, this guide is intended to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel pyridine-based compounds.

Introduction: The Pyridine Moiety in Modern Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for designing molecules with desired pharmacokinetic and pharmacodynamic profiles. This compound is a particularly valuable starting material as it possesses two distinct halogenated sites, C-3 (bromo) and C-6 (chloro), which can be selectively functionalized to explore the chemical space around the pyridine core. The differential reactivity of the C-Br and C-Cl bonds is the lynchpin for achieving selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, allowing for a stepwise and controlled diversification of the molecule.[1][2]

Strategic Overview: Roadmap for Selective Functionalization

The key to harnessing the full potential of this compound lies in the strategic and selective manipulation of its two halogen atoms. The disparate reactivity of the carbon-bromine and carbon-chlorine bonds under various catalytic conditions allows for a hierarchical approach to molecular elaboration.

G A This compound B Selective Functionalization at C-3 (Br) A->B C Suzuki-Miyaura Coupling B->C D Buchwald-Hartwig Amination B->D E Sonogashira Coupling B->E F Functionalization at C-6 (Cl) C->F D->F E->F G Suzuki-Miyaura Coupling (harsher conditions) F->G H Buchwald-Hartwig Amination (harsher conditions) F->H I Nucleophilic Aromatic Substitution (SNAr) F->I

Figure 1: A workflow diagram illustrating the strategic, stepwise functionalization of this compound, capitalizing on the differential reactivity of the C-Br and C-Cl bonds.

Protocols for Selective Functionalization at the C-3 Position (C-Br)

The greater reactivity of the C-Br bond allows for its selective functionalization while leaving the C-Cl bond intact. This is typically achieved under milder reaction conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[3][4] For selective coupling at the C-3 position of this compound, a palladium catalyst with appropriate ligands is employed under conditions that favor the oxidative addition to the C-Br bond.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at C-3

Reagent/ComponentMolar Equiv.AmountPurpose
This compound1.0(e.g., 264.5 mg, 1.0 mmol)Starting material
Aryl/heteroaryl boronic acid1.21.2 mmolCoupling partner
Pd(PPh₃)₄0.055 mol%Palladium(0) catalyst
K₂CO₃ (anhydrous)2.02.0 mmolBase
Dioxane/H₂O (4:1)-10 mLSolvent system

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/H₂O solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices: The use of Pd(PPh₃)₄ as a catalyst and a moderate temperature ensures selective activation of the more labile C-Br bond over the C-Cl bond.[3][5] The aqueous base is crucial for the transmetalation step in the catalytic cycle.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][7] This method allows for the introduction of a wide range of primary and secondary amines at the C-3 position.

Protocol 3.2: Selective Buchwald-Hartwig Amination at C-3

| Reagent/Component | Molar Equiv. | Amount | Purpose | | :--- | :--- | :--- | | this compound | 1.0 | (e.g., 264.5 mg, 1.0 mmol) | Starting material | | Amine | 1.2 | 1.2 mmol | Coupling partner | | Pd₂(dba)₃ | 0.02 | 2 mol% | Palladium(0) precursor | | Xantphos | 0.04 | 4 mol% | Ligand | | Cs₂CO₃ | 1.5 | 1.5 mmol | Base | | Toluene (anhydrous) | - | 10 mL | Solvent |

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry Schlenk flask.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and preventing β-hydride elimination.[8][9] Cesium carbonate is a strong enough base to deprotonate the amine without promoting undesired side reactions.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10]

Protocol 3.3: Selective Sonogashira Coupling at C-3

Reagent/ComponentMolar Equiv.AmountPurpose
This compound1.0(e.g., 264.5 mg, 1.0 mmol)Starting material
Terminal Alkyne1.51.5 mmolCoupling partner
Pd(PPh₃)₂Cl₂0.033 mol%Palladium(II) catalyst
CuI0.055 mol%Copper(I) co-catalyst
Triethylamine (Et₃N)3.03.0 mmolBase and solvent
THF (anhydrous)-10 mLCo-solvent

Step-by-Step Methodology:

  • To a solution of this compound and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature to 50 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Choices: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[11][12] The mild reaction conditions allow for the selective reaction at the C-Br position.[13]

Protocols for Functionalization at the C-6 Position (C-Cl)

Once the C-3 position has been functionalized, the less reactive C-Cl bond can be targeted, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Suzuki-Miyaura Coupling at C-6

To achieve Suzuki-Miyaura coupling at the C-6 chloro position, a more active catalyst system and higher temperatures are generally required compared to the C-3 bromo position.

Protocol 4.1: Suzuki-Miyaura Coupling at C-6

Reagent/ComponentMolar Equiv.AmountPurpose
3-substituted-6-chloro-picolinate1.01.0 mmolStarting material
Aryl/heteroaryl boronic acid1.51.5 mmolCoupling partner
Pd(OAc)₂0.055 mol%Palladium(II) precursor
SPhos0.1010 mol%Ligand
K₃PO₄2.02.0 mmolBase
Toluene/H₂O (10:1)-11 mLSolvent system

Step-by-Step Methodology:

  • Combine the 3-substituted-6-chloro-picolinate, aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a microwave vial or a sealed tube.

  • Add the toluene/H₂O solvent system and degas thoroughly.

  • Heat the reaction mixture to 110-130 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the desired product by column chromatography.

Causality Behind Choices: The use of a highly active, sterically hindered biarylphosphine ligand such as SPhos is often necessary to facilitate the oxidative addition of the palladium catalyst to the stronger C-Cl bond.[14] Higher temperatures are also required to overcome the higher activation energy for this step.

Metallation-Based Strategies

An alternative to cross-coupling reactions is the use of metallation, such as lithium-halogen exchange or Grignard reagent formation, to generate a nucleophilic pyridine species that can react with various electrophiles.

Lithium-Halogen Exchange

Lithium-halogen exchange at the C-3 position can be achieved at low temperatures, followed by quenching with an electrophile.

Protocol 5.1: Lithium-Halogen Exchange and Electrophilic Quench

Reagent/ComponentMolar Equiv.AmountPurpose
This compound1.0(e.g., 264.5 mg, 1.0 mmol)Starting material
n-Butyllithium (n-BuLi)1.11.1 mmol (e.g., 0.44 mL of 2.5 M solution in hexanes)Lithiating agent
Electrophile (e.g., benzaldehyde)1.21.2 mmolQuenching agent
Anhydrous THF-10 mLSolvent

Step-by-Step Methodology:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

  • Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzaldehyde) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Choices: The rapid halogen-metal exchange at the C-Br position occurs at low temperatures, generating the 3-lithiopyridine intermediate.[15][16] This highly reactive species can then be trapped by a variety of electrophiles.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L2 B->C D Transmetalation (R'-B(OH)2) C->D E R-Pd(II)(R')L2 D->E F Reductive Elimination E->F F->A Product (R-R')

Figure 2: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel pyridine-containing molecules. By understanding the principles of selective functionalization and applying the detailed protocols provided in this guide, researchers can efficiently generate diverse compound libraries, accelerating the drug discovery and development process. The strategic application of modern cross-coupling and metallation reactions, with careful consideration of catalysts, ligands, and reaction conditions, is paramount to achieving the desired chemical transformations with high selectivity and yield.

References

Application of Ethyl 3-bromo-6-chloropicolinate in Medicinal Chemistry: A Guide to Synthesizing Advanced IRAK4 Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Dihalogenated Picolinate Building Block

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the rational design of synthetic building blocks is paramount. Ethyl 3-bromo-6-chloropicolinate (CAS No. 1065074-97-6) has emerged as a strategically vital intermediate, primarily recognized for its role as a "Protein Degrader Building Block"[1]. Its utility is most prominently showcased in the synthesis of highly potent and selective Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent application. We will focus on its pivotal role in the construction of advanced Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders, a class of therapeutics with significant promise for treating autoimmune diseases and certain cancers[2][3][4]. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1065074-97-6[5][6]
Molecular Formula C₈H₇BrClNO₂[5][6]
Molecular Weight 264.50 g/mol [5][7]
Appearance White to off-white solid
Storage Inert atmosphere, room temperature[7]
Purity Typically ≥96%[1]

Safety and Handling: this compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol for this compound

The synthesis of the title compound is achieved through a two-step process starting from commercially available 3-bromo-6-chloropyridine. The process involves the formation of the picolinic acid followed by esterification.

Part 1: Synthesis of 3-Bromo-6-chloropicolinic acid

This protocol is adapted from established methods for the synthesis of picolinic acids from pyridines[8]. The reaction proceeds via oxidation of the pyridine nitrogen, cyanation, and subsequent hydrolysis.

Reaction Scheme:

  • Oxidation: 3-bromo-6-chloropyridine is oxidized to the corresponding N-oxide.

  • Cyanation: The N-oxide is reacted with trimethylsilyl cyanide (TMSCN) to introduce a cyano group at the C2 position.

  • Hydrolysis: The resulting 2-cyanopyridine derivative is hydrolyzed under strong acidic conditions to yield the carboxylic acid.

Step-by-Step Protocol:

  • Oxidation:

    • To a solution of 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent like chloroform, add urea peroxide (2.1 eq)[8].

    • Cool the mixture in an ice bath and add trifluoroacetic anhydride (2.0 eq) dropwise, maintaining the internal temperature below 10 °C[8].

    • Allow the reaction to stir at room temperature for 10-12 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 30-40 minutes.

    • Separate the organic layer, and extract the aqueous layer with chloroform. Combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-bromo-6-chloropyridine N-oxide, which can be used in the next step without further purification.

  • Cyanation:

    • Dissolve the crude N-oxide (1.0 eq) in acetonitrile.

    • Add triethylamine (TEA, 3.0 eq) followed by trimethylsilyl cyanide (TMSCN, 4.0 eq)[8].

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 10 hours.

    • Cool the reaction mixture and concentrate under reduced pressure. The residue, containing 3-bromo-6-chloro-2-cyanopyridine, can be carried forward.

  • Hydrolysis:

    • Carefully add the crude 2-cyanopyridine intermediate to concentrated sulfuric acid (98%)[8].

    • Heat the mixture to 180 °C and stir for 2.5-3 hours[8].

    • Cool the reaction to room temperature and pour it carefully onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-bromo-6-chloropicolinic acid as a solid[9][10].

Part 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification procedure[8][11]. An excess of ethanol is used to drive the equilibrium towards the product.

Step-by-Step Protocol:

  • Suspend 3-bromo-6-chloropicolinic acid (1.0 eq) in absolute ethanol (used in large excess, acting as both reagent and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Synthesis Workflow A 3-Bromo-6-chloropyridine B Oxidation (Urea Peroxide, TFAA) A->B C 3-Bromo-6-chloropyridine N-oxide B->C D Cyanation (TMSCN, TEA) C->D E 3-Bromo-6-chloro-2-cyanopyridine D->E F Acid Hydrolysis (Conc. H₂SO₄) E->F G 3-Bromo-6-chloropicolinic Acid F->G H Fischer Esterification (Ethanol, H₂SO₄ cat.) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Application in Medicinal Chemistry: Synthesis of IRAK4 Degraders

The primary value of this compound lies in its di-halogenated structure, which allows for sequential, regioselective functionalization. This is expertly exploited in the synthesis of IRAK4-targeting PROTACs, such as KT-474 (Compound A), developed by Kymera Therapeutics for the treatment of autoimmune and inflammatory diseases[2][6][12].

The Strategic Rationale: Regioselective Cross-Coupling

The core of the synthetic strategy relies on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Expertise & Causality: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy (BDE) of the C-Br bond compared to the C-Cl bond[7]. This reactivity difference (Br > Cl) allows for a highly regioselective Suzuki coupling at the C3 position, leaving the C6 chlorine atom untouched for a subsequent nucleophilic aromatic substitution (SNAr) reaction. This sequential approach is a cornerstone of efficient and controlled synthesis of complex molecules.

Regioselectivity cluster_reactivity Relative Reactivity Start This compound Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Selective at C3-Br Intermediate Ethyl 3-(Aryl)-6-chloropicolinate Suzuki->Intermediate SnAr SNAr Reaction (Nucleophile) Intermediate->SnAr Substitution at C6-Cl Product Final Product SnAr->Product CBr C3-Br Bond (More Reactive) CCl C6-Cl Bond (Less Reactive) PROTAC_MoA PROTAC IRAK4 PROTAC (e.g., KT-474) IRAK4 IRAK4 Protein (Target) PROTAC->IRAK4 Binds to Warhead CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds to E3 Ligand Recycle PROTAC Recycling PROTAC->Recycle Ternary Ternary Complex (PROTAC-IRAK4-CRBN) IRAK4->Ternary Proteasome Proteasome IRAK4->Proteasome Targeted for Degradation CRBN->Ternary Ternary->PROTAC Released PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Ub Transfer PolyUb->IRAK4 Degradation IRAK4 Degradation Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 3-bromo-6-chloropicolinate. Here, you will find troubleshooting advice and frequently asked questions designed to address the specific challenges encountered when working with this electron-deficient dihalogenated pyridine substrate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions based on mechanistic principles.

Q1: Why is my Suzuki coupling reaction showing low to no conversion of this compound?

A1: Low or no conversion is a frequent issue, often stemming from challenges in the initial, rate-determining oxidative addition step or catalyst deactivation. This compound presents two potential reaction sites, with the C-Br bond being significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[1][2] Selective coupling at the C-3 position (bromine) is expected. If conversion is poor, consider the following factors:

  • Inactive Catalyst System: The oxidative addition to the C-Br bond, while favored over the C-Cl bond, can still be challenging due to the electron-withdrawing nature of the picolinate ester and the pyridine ring itself.

    • Solution: Employ a highly active catalyst system. For electron-deficient aryl bromides, catalyst systems comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are often necessary.[3][4] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands, which are known to promote the oxidative addition step.[4][5] N-heterocyclic carbene (NHC) ligands can also be effective alternatives to phosphines.[4][6]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

    • Solution: The use of bulky ligands, as mentioned above, can sterically hinder this coordination and maintain the catalytic activity.[5]

  • Inappropriate Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[6][7] An unsuitable base can halt the catalytic cycle.

    • Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4] The solubility of the base is also critical; ensure it is finely powdered and well-dispersed in the solvent.[8]

  • Sub-optimal Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

    • Solution: Screen a range of temperatures, typically between 80-110 °C.[4] Solvents with higher boiling points like dioxane or toluene are suitable for this purpose.[9]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The formation of byproducts is a common challenge that reduces the yield of the desired coupled product. The most prevalent side reactions in this context are:

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl derived from your boronic acid partner (R-R from R-B(OH)₂). This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can promote homocoupling.[3][10]

    • Solution: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[9][11] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates Pd(0) can also help.[12]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively quenching your nucleophile.[4][10][11] This can be promoted by excess water or certain basic conditions.

    • Solution: While some water is often beneficial or even necessary for Suzuki couplings, especially with aqueous bases, excessive amounts should be avoided.[13] Using anhydrous solvents and ensuring your reagents are dry can mitigate this issue.[5] If protodeboronation persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[11]

  • Dehalogenation of the Starting Material: The replacement of the bromine atom with a hydrogen atom on the starting picolinate is another possible side reaction. This can occur via a hydride transfer to the palladium complex after oxidative addition, followed by reductive elimination.[3][10]

    • Solution: The source of the hydride can be the solvent or additives. Carefully selecting the solvent and base combination can minimize this pathway. Screening different conditions is often necessary to find the optimal balance that favors cross-coupling.[5]

Q3: I have successfully coupled at the 3-position (bromine), but now I want to perform a second coupling at the 6-position (chlorine). Why is this second coupling failing?

A3: The carbon-chlorine bond is significantly stronger and less reactive than the carbon-bromine bond, making the oxidative addition step for the second coupling much more challenging.[4][14] The electronic properties of the molecule have also changed after the first coupling, which can further influence reactivity.

  • Insufficiently Active Catalyst: The catalyst system that was effective for the C-Br coupling may not be potent enough to activate the C-Cl bond.

    • Solution: A more robust and highly active catalyst system is required. This typically involves specialized, bulky, and electron-rich ligands like the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] Higher catalyst loadings (e.g., 3-5 mol%) and elevated temperatures may also be necessary.[5]

  • Steric Hindrance: The newly introduced group at the 3-position can sterically hinder the approach of the palladium catalyst to the 6-position, making oxidative addition more difficult.

    • Solution: The choice of ligand is critical. While bulky ligands are needed for reactivity, excessive bulk can exacerbate steric hindrance. A careful screening of ligands with varying steric profiles may be required to find an optimal match for your specific substrate.

Frequently Asked Questions (FAQs)

Q: Which halogen on this compound is more reactive in a Suzuki coupling?

A: The bromine at the 3-position is significantly more reactive than the chlorine at the 6-position. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[6][11] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[2] This differential reactivity allows for selective mono-functionalization at the C-3 position under carefully controlled conditions.[1][2]

Q: What are the recommended starting conditions for a screening experiment with this substrate?

A: A good starting point for optimizing the selective coupling at the C-3 position would be:

ParameterRecommended Starting ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common and effective palladium precursors.[4]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands known to be effective for challenging substrates.[4][5]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base often successful in difficult couplings.[4]
Solvent 1,4-Dioxane or Toluene (with 10-20% water)High-boiling aprotic solvents suitable for elevated temperatures. Water can be beneficial for the transmetalation step.[13]
Temperature 90-100 °CSufficient to promote oxidative addition without causing significant degradation.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[9][11]

This table summarizes generally recommended starting conditions. Optimization will be required for specific boronic acid partners.

Q: How do I choose the right boronic acid/ester partner?

A: The stability and reactivity of the boronic acid are key. Electron-rich boronic acids tend to undergo transmetalation more readily, while electron-deficient ones can be more sluggish.[15] Highly unstable boronic acids are prone to protodeboronation.[3][11] If you suspect your boronic acid is unstable under the reaction conditions, consider converting it to a more robust derivative like a pinacol boronate ester or a trifluoroborate salt.[11][16]

Q: What is the best way to set up and monitor the reaction?

A: Proper experimental setup is critical for reproducibility and success.

  • Inert Atmosphere: Use standard Schlenk techniques or a glovebox to exclude oxygen.[17] Add all solid reagents (aryl halide, boronic acid, base, catalyst, and ligand) to a flame-dried flask.[4][11]

  • Degassing: Seal the flask and purge with an inert gas by evacuating and backfilling at least three times.[4][11]

  • Solvent Addition: Add degassed solvent via syringe. If using a mixed solvent system like dioxane/water, degas the mixture before addition.[11][14]

  • Heating: Place the flask in a preheated oil bath or heating block to ensure a consistent and accurate reaction temperature.[17]

  • Monitoring: Track the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[9][11] This will help you determine the optimal reaction time and identify any issues early on.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your experiments.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester (R-B(OR)2) R-B(OR)2->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach is key. The following workflow can guide your optimization process.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Proper Degassing) Check_Reagents->Check_Setup If Reagents OK Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Setup->Screen_Ligands If Setup OK Screen_Bases Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Screen_Temp Optimize Temperature (80-110 °C) Screen_Bases->Screen_Temp Analyze_Byproducts Identify Side Products (Homocoupling, Dehalogenation, Protodeboronation) Screen_Temp->Analyze_Byproducts Success Optimized Reaction Screen_Temp->Success If Yield Improves Analyze_Byproducts->Screen_Ligands Adjust Conditions

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of selective cross-coupling reactions with dihalopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize these critical heterocyclic scaffolds. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Dihalopyridine Challenge

Dihalopyridines are invaluable building blocks in medicinal chemistry and materials science. However, their selective functionalization presents a common hurdle. The electronic and steric properties of the pyridine ring, combined with the presence of two halogen atoms, create a competitive environment for cross-coupling reactions. Achieving high regioselectivity—the preferential reaction at one halogen over the other—is paramount for synthetic efficiency. This guide provides a framework for rational catalyst selection and reaction optimization to master this challenge.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyridines

Question: I am attempting a Suzuki-Miyaura coupling on a 2,4-dihalopyridine and obtaining a mixture of C2 and C4-substituted products. How can I favor one isomer over the other?

Answer: This is a classic challenge in dihalopyridine chemistry. The "innate" reactivity often favors oxidative addition at the C2 position due to its proximity to the nitrogen atom.[1][2] However, this preference can be overturned with careful selection of the catalyst system and reaction conditions.

Root Causes & Strategic Solutions:

  • Ligand Control is Key: The ligand is the primary tool for dictating regioselectivity.[1][3]

    • To Favor C4-Substitution: Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr, are highly effective at promoting C4-selectivity.[1][3] The bulk of these ligands can disfavor approach to the more sterically encumbered C2 position.

    • To Favor C2-Substitution: While often the default pathway, ensuring high C2 selectivity might require specific diphosphine ligands. For related C-N couplings, ligands like Xantphos have proven effective for directing substitution to the C2 position.[1][4]

  • Catalyst Speciation Matters: The nature of the active palladium species can dramatically switch the outcome.[5][6]

    • Mononuclear vs. Multinuclear Palladium: High ligand-to-palladium ratios (e.g., PPh₃:Pd ≥ 3:1) tend to favor mononuclear palladium species, which often yield the "conventional" C2-substituted product.[2] Conversely, low ligand-to-palladium ratios (≤ 2.5:1) can promote the formation of multinuclear palladium clusters, which have been shown to favor "unconventional" C4-arylation.[2][5][6]

  • Consider Ligand-Free Conditions: In some cases, ligands can be detrimental to selectivity.

    • "Jeffery" Conditions for C4-Selectivity: For Suzuki-Miyaura couplings, ligand-free conditions using a phase-transfer catalyst like a tetraalkylammonium salt (e.g., NBu₄Br) can provide exceptional C4-selectivity (>99:1).[3] These conditions are thought to involve palladium nanoparticles.[3]

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity (Mixture of C2/C4 Isomers) q1 What is the desired isomer? start->q1 c4 C4-Substitution q1->c4 C4 c2 C2-Substitution q1->c2 C2 c4_sol1 Screen Bulky NHC Ligands (e.g., IPr, SIPr) c4->c4_sol1 c2_sol1 Increase Ligand:Pd Ratio (e.g., PPh₃:Pd ≥ 3:1) c2->c2_sol1 c4_sol2 Try Ligand-Free 'Jeffery' Conditions (PdCl₂, NBu₄Br) c4_sol1->c4_sol2 c4_sol3 Lower Ligand:Pd Ratio (e.g., PPh₃:Pd ≤ 2.5:1) c4_sol2->c4_sol3 c2_sol2 Screen Diphosphine Ligands (e.g., dppf, Xantphos) c2_sol1->c2_sol2 G cluster_0 Conventional C2-Selectivity cluster_1 Ligand-Controlled C4-Selectivity pd_c2 Pd(0)L (Less Bulky L) ts_c2 [C2 Oxidative Addition TS] Lower Energy pd_c2->ts_c2 Favored Pathway prod_c2 C2-Coupled Product ts_c2->prod_c2 pd_c4 Pd(0)L' (Bulky NHC Ligand) ts_c4 [C4 Oxidative Addition TS] Lower Energy pd_c4->ts_c4 Favored Pathway prod_c4 C4-Coupled Product ts_c4->prod_c4 dihalopyridine 2,4-Dihalopyridine dihalopyridine->ts_c2 dihalopyridine->ts_c4

References

Technical Support Center: A Researcher's Guide to Navigating Side Reactions of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-bromo-6-chloropicolinate is a highly versatile building block in modern synthetic chemistry, prized for its dihalogenated pyridine core that allows for sequential and site-selective functionalization. It is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. However, its utility is often accompanied by challenges in controlling reaction selectivity and minimizing the formation of unwanted side products. This guide provides in-depth troubleshooting advice, rooted in mechanistic principles, to help you navigate these challenges and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles encountered when working with this compound.

Question: What are the most prevalent side products in cross-coupling reactions with this substrate?

Answer: The most frequently observed side products include:

  • De-brominated starting material: Ethyl 6-chloropicolinate is formed when the bromine atom is replaced by a hydrogen.

  • Homo-coupling of the nucleophile: For instance, in a Suzuki reaction, this would be a biaryl product derived from the boronic acid.

  • Hydrolysis of the ethyl ester: Formation of 3-bromo-6-chloropicolinic acid can occur, especially with strong bases and extended reaction times at elevated temperatures.

  • Products from reaction at the C-Cl position: While the C-Br bond is generally more reactive, forcing conditions can lead to undesired coupling at the C-Cl position.

Question: My Suzuki coupling is yielding a significant amount of the de-brominated byproduct (Ethyl 6-chloropicolinate). What is the primary cause?

Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] The primary culprits are often related to the generation of a palladium-hydride species in the catalytic cycle. This can arise from several sources, including impurities in the reagents or solvents (e.g., water, alcohols), or from the decomposition of the organometallic reagent or phosphine ligands. For chloropyridines, debromination is often faster than dechlorination.[1]

Question: I'm observing a byproduct with a mass corresponding to the saponification of the ethyl ester. How can I mitigate this?

Answer: The ethyl ester of the picolinate is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[2] This is particularly problematic when using strong bases like sodium hydroxide or potassium hydroxide, especially in the presence of water and at higher temperatures. To minimize this, consider using a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Additionally, ensuring strictly anhydrous reaction conditions can significantly reduce the rate of hydrolysis.

Question: During a Buchwald-Hartwig amination, I'm struggling with low yields and catalyst deactivation. Could the pyridine nitrogen be the issue?

Answer: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes lead to the formation of inactive or less active catalyst species, thereby slowing down or halting the catalytic cycle.[3] The choice of ligand is critical to counteract this effect. Bulky, electron-rich phosphine ligands can help to stabilize the active catalytic species and prevent over-coordination with the pyridine substrate.[4]

Question: I want to perform a selective reaction at the C-Br bond. What are the key parameters to control?

Answer: Achieving high selectivity for the C-Br bond over the C-Cl bond relies on exploiting the inherently greater reactivity of the C-Br bond in oxidative addition to Pd(0). Key parameters include:

  • Temperature: Use the lowest effective temperature to favor the kinetically preferred C-Br activation.

  • Catalyst System: Certain ligands can enhance selectivity. Screening different palladium catalysts and ligands is often beneficial.

  • Reaction Time: Avoid excessively long reaction times, which can lead to the slower reaction at the C-Cl bond. Monitoring the reaction progress by TLC or LC-MS is crucial.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guides for common cross-coupling reactions.

Suzuki-Miyaura Coupling: Low Yield and Competing De-bromination & Homo-coupling

Problem: You are attempting a Suzuki-Miyaura coupling at the 3-position of this compound, but you observe low conversion to the desired product, accompanied by significant formation of Ethyl 6-chloropicolinate and the boronic acid homo-coupled product.

Underlying Causes:

  • De-bromination: As mentioned, this stems from a competing reductive pathway involving a palladium-hydride intermediate. This pathway can become dominant if the transmetalation step with the boronic acid is slow.

  • Homo-coupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homo-coupling of the boronic acid. It can also occur if the transmetalation is sluggish compared to the rate of oxidative addition.

Systematic Troubleshooting Workflow:

  • Verify Reagent Quality and Inert Atmosphere: Ensure all reagents, especially the solvent and base, are anhydrous. Rigorously degas the reaction mixture to remove dissolved oxygen. A common method is to bubble an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.

  • Optimize the Base: The base is crucial for activating the boronic acid. If using a weak base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃ to accelerate the transmetalation step.

  • Ligand Screening: The ligand plays a critical role in both catalyst stability and reactivity. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.

  • Order of Addition: Adding the palladium catalyst to the pre-heated mixture of the substrate, boronic acid, and base can sometimes be beneficial.

Visual Workflow for Troubleshooting Suzuki Coupling

G start Low Yield / Side Products in Suzuki Coupling reagent_check Step 1: Verify Reagent Purity & Inert Atmosphere start->reagent_check base_opt Step 2: Optimize Base (e.g., K3PO4, Cs2CO3) reagent_check->base_opt If problem persists success Problem Resolved: High Yield & Selectivity reagent_check->success If resolved ligand_screen Step 3: Screen Bulky, Electron-Rich Ligands base_opt->ligand_screen If problem persists base_opt->success If resolved temp_control Step 4: Adjust Temperature ligand_screen->temp_control If problem persists ligand_screen->success If resolved temp_control->success If optimized

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Buchwald-Hartwig Amination: Achieving Selectivity at the C-Br Position

Problem: You are attempting to introduce an amine at the 3-position via Buchwald-Hartwig amination, but you are observing a mixture of products, including amination at the 6-position (C-Cl).

Underlying Causes:

The C-Cl bond at the 6-position is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic attack, including the oxidative addition step in the Buchwald-Hartwig reaction. While the C-Br bond at the 3-position is generally more reactive towards Pd(0), achieving high selectivity requires careful control of reaction conditions.[6][7]

Systematic Troubleshooting Workflow:

  • Catalyst and Ligand Selection: This is the most critical factor for selectivity. Certain ligand systems are known to favor reaction at aryl bromides over chlorides. For instance, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often good starting points. It may be necessary to screen a panel of ligands to find the optimal one for your specific amine.

  • Base Selection: The choice of base can influence selectivity. A weaker base might favor the more reactive C-Br bond. Common bases for this reaction include NaOt-Bu, K₃PO₄, and Cs₂CO₃.

  • Temperature and Reaction Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate at the C-Br position. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.

  • Solvent: The solvent can influence the solubility of the catalytic species and the overall reaction kinetics. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.

Visual Workflow for Selective Buchwald-Hartwig Amination

G start Poor Selectivity in Buchwald-Hartwig Amination (C-Br vs C-Cl) catalyst_ligand Step 1: Screen Catalyst/Ligand Systems (e.g., XPhos, SPhos) start->catalyst_ligand base_select Step 2: Optimize Base (e.g., NaOtBu, K3PO4) catalyst_ligand->base_select If selectivity is still low success Problem Resolved: High Selectivity for C-Br catalyst_ligand->success If resolved temp_time Step 3: Lower Temperature & Monitor Reaction Time base_select->temp_time If problem persists base_select->success If resolved solvent_effect Step 4: Evaluate Solvent Effects (Toluene, Dioxane) temp_time->solvent_effect For further optimization temp_time->success If resolved solvent_effect->success If optimized

Caption: Workflow for optimizing selectivity in Buchwald-Hartwig amination.

Section 3: Analytical Protocols for Side Product Identification

Accurate identification of side products is crucial for effective troubleshooting.

Protocol 3.1: Reaction Monitoring and Impurity Profiling by HPLC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture. Quench it by diluting with a suitable solvent like acetonitrile or methanol (e.g., 1 mL).

  • HPLC Method:

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically used.

    • Detection: Use a UV detector at a wavelength where the starting material and expected product absorb (e.g., 254 nm).

  • MS Detection: Couple the HPLC to a mass spectrometer (e.g., ESI-MS) to obtain mass information for all eluting peaks. This will allow for the identification of the desired product and any side products by their molecular weight.

Protocol 3.2: Identification of Key Byproducts by ¹H NMR

After work-up and purification, if you suspect the presence of impurities, ¹H NMR can be very informative.

  • De-brominated Product (Ethyl 6-chloropicolinate): Look for the appearance of a new aromatic proton signal in the region where the bromine was previously located, and the disappearance of the characteristic downfield shift associated with the bromine substituent.

  • Saponified Product (3-bromo-6-chloropicolinic acid): The most telling sign is the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm), although this can sometimes be difficult to observe.

  • Homo-coupled Boronic Acid: This will have a distinct set of aromatic signals corresponding to the symmetrical biaryl structure.

Section 4: Summary Tables for Quick Reference

Table 1: Common Problems, Causes, and Solutions in Cross-Coupling Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst, poor reagent quality, incorrect base, low temperature.Use a pre-catalyst, ensure anhydrous/degassed conditions, screen bases and ligands, increase temperature incrementally.
De-bromination Presence of a hydride source, slow transmetalation.Use anhydrous solvents, screen ligands to accelerate transmetalation, use a non-protic solvent.
Boronic Acid Homo-coupling Presence of oxygen, slow transmetalation.Rigorously degas the reaction mixture, use a more effective base/ligand combination.
Ester Hydrolysis Strong base, presence of water, high temperature.Use a weaker base (K₂CO₃, Cs₂CO₃), ensure anhydrous conditions, use lower reaction temperatures.
Poor C-Br/C-Cl Selectivity Forcing reaction conditions (high temp, long time), suboptimal ligand.Lower the reaction temperature, monitor reaction closely and stop upon consumption of starting material, screen bulky/electron-rich ligands.

Table 2: Common Side Products and Their Characteristics

Side ProductChemical NameMolecular WeightKey Analytical Features
De-brominated Starting MaterialEthyl 6-chloropicolinate185.60 g/mol Mass peak at m/z 186 [M+H]⁺. ¹H NMR shows a new aromatic proton signal.
Hydrolyzed Starting Material3-bromo-6-chloropicolinic acid236.46 g/mol Mass peak at m/z 237 [M+H]⁺. ¹H NMR shows absence of ethyl group signals.
De-chlorinated Starting MaterialEthyl 3-bromopicolinate230.06 g/mol Mass peak at m/z 231 [M+H]⁺. ¹H NMR shows a new aromatic proton signal.

Section 5: References

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1036–1040. --INVALID-LINK--

  • Sigman, M. S., & Tan, Y. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(8), 5394–5404. --INVALID-LINK--

  • Kozłowska, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13437–13453. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Technical Guides. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. BenchChem Technical Guides. --INVALID-LINK--

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5146–5151. --INVALID-LINK--

  • Abbott, F. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. --INVALID-LINK--

  • García-Rubia, A., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(51), 18498-18506. --INVALID-LINK--

  • Abbott, F. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF on ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem Technical Guides. --INVALID-LINK--

  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Scribd. --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Derivatives of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-bromo-6-chloropicolinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable halogenated pyridine intermediates. We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format, grounded in established chemical principles.

Introduction: The Challenge of Purifying Halogenated Picolinates

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives often possess a combination of functional groups that can complicate purification. Common challenges include the presence of closely related impurities (regioisomers, starting materials), thermal instability, and the compound's inherent polarity. This guide provides systematic strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for derivatives of this compound?

A1: The three core techniques applicable to this class of compounds are:

  • Flash Column Chromatography: The most versatile method for separating compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities.

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree. It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

  • Liquid-Liquid Extraction (Acid-Base Extraction): This technique is useful for removing acidic or basic impurities from your target compound. Given that the picolinate nitrogen is weakly basic (pKa of pyridine is ~5.2), this can be strategically employed.[2][3]

The optimal strategy often involves a combination of these techniques, for instance, an initial purification by column chromatography followed by a final polishing step via recrystallization.

Q2: How can I use acid-base extraction to my advantage with these pyridine derivatives?

A2: Acid-base extraction is a powerful work-up technique to remove acidic or basic impurities.[4] The pyridine nitrogen in your picolinate derivative is a weak base and can be protonated to form a water-soluble salt.[5]

When to Use It:

  • To Remove Basic Impurities: If your crude product contains non-pyridine basic impurities (e.g., leftover amines from a substitution reaction), a wash with dilute aqueous acid (e.g., 1 M HCl) will protonate these bases, pulling them into the aqueous layer while your less basic picolinate derivative preferentially remains in the organic layer.

  • To Remove the Pyridine Product (Use with Caution): You can extract your pyridine product into an aqueous acid layer, leaving non-basic impurities in the organic phase. However, the ester group on your compound is susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure or heat. A mild acid like 5-10% aqueous citric acid is a safer choice than strong mineral acids.[6]

Protocol: Acidic Wash to Remove Basic Impurities

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute acid (e.g., 1 M HCl or 10% citric acid).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: What are the key considerations for developing a column chromatography method for these compounds?

A3: Column chromatography is often the primary purification method. Success hinges on the proper selection of the stationary and mobile phases.

  • Stationary Phase: Silica gel is the standard choice for these moderately polar compounds. The slightly acidic nature of silica can sometimes cause peak tailing with basic compounds like pyridines. This can be mitigated by adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typical. The optimal ratio must be determined experimentally using Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. A good starting point for many pyridine derivatives can be found in the literature.[7][8]

Data Presentation: Common Eluent Systems

Eluent SystemPolarityTypical Use Case
Ethyl Acetate / HexanesAdjustable (Low to High)The most common starting point for general purification.
Dichloromethane / MethanolHighFor more polar derivatives that do not move in EtOAc/Hexanes.
Acetone / HexanesAdjustable (Medium to High)An alternative to EtOAc when different selectivity is needed.
Diethyl Ether / HexanesAdjustable (Low to Medium)Good for less polar derivatives; ether is highly volatile.

Troubleshooting Guide

This section addresses specific issues encountered during purification experiments.

Issue 1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation.

Q: What causes this and how can I fix it? A: Tailing is often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of the silica gel.[9] This leads to a non-ideal adsorption/desorption equilibrium.

Solutions:

  • Add a Basic Modifier: As mentioned, adding a small amount of triethylamine (Et₃N) or pyridine (0.1-1%) to your eluent system will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (for reversed-phase chromatography).

  • Check for Overloading: Tailing can also occur if the column is overloaded with the crude material. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.

Issue 2: I am trying to recrystallize my product, but I'm getting an oil or very low recovery.

Q: How do I choose the right solvent and improve my recrystallization technique? A: This is a common problem that stems from improper solvent selection or technique. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, toluene, ethyl acetate) at room temperature and upon heating.

  • Use a Two-Solvent System: If a single ideal solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Suggested Recrystallization Solvents

Solvent(s)Compound PolarityNotes
Ethanol / WaterPolarDissolve in hot ethanol, add water until cloudy.
IsopropanolMediumOften a good single solvent for moderately polar solids.
Ethyl Acetate / HexanesMedium to LowDissolve in hot ethyl acetate, add hexanes.
TolueneLowGood for less polar, aromatic compounds.
Issue 3: After purification, my final product is a colorless solid, but it turns yellow or brown upon standing.

Q: What is causing this discoloration, and how can I prevent it? A: Discoloration often indicates the presence of minor, unstable impurities that are oxidizing or degrading over time. Pyridine N-oxides, which can form from oxidation of the pyridine ring, are a potential source of color.[10][11]

Solutions:

  • Activated Carbon Treatment: Before the final filtration step of recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield.

  • Thorough Purification: The discoloration may indicate that the purification was incomplete. Re-purifying by column chromatography with a very shallow gradient may be necessary to remove the trace impurity.

  • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (4-8°C is often recommended).[12] This minimizes exposure to oxygen and light, which can promote degradation.

Visualization of Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the crude product.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid main_impurities What are the main impurities? is_solid->main_impurities Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) acid_base Are impurities acidic/basic? main_impurities->acid_base polarity_diff Significant polarity difference? polarity_diff->chromatography Yes recrystallization Recrystallization polarity_diff->recrystallization No acid_base->polarity_diff No extraction Acid-Base Extraction acid_base->extraction Yes chromatography->recrystallization If solid final_product Pure Product chromatography->final_product recrystallization->final_product extraction->main_impurities Post-Extraction combine Combine with Chromatography

Caption: Decision tree for selecting a purification strategy.

Typical Multi-Step Purification Workflow

This diagram illustrates a common sequence of purification steps for a solid derivative.

G cluster_0 Work-up cluster_1 Primary Purification cluster_2 Final Polishing crude Crude Reaction Mixture extract Liquid-Liquid Extraction (e.g., Acid/Base Wash) crude->extract concentrate Concentrate Organic Layer extract->concentrate column Flash Column Chromatography concentrate->column fractions Combine Pure Fractions & Concentrate column->fractions recryst Recrystallization fractions->recryst final Pure, Crystalline Product recryst->final

Caption: A standard multi-step purification workflow.

References

Technical Support Center: Optimizing Reactions with Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-6-chloropicolinate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when utilizing this versatile building block in organic synthesis. As a dihalogenated pyridine derivative, this compound offers a valuable scaffold for the introduction of molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. However, its electronic properties and multiple reactive sites can present unique challenges. This resource will equip you with the knowledge to navigate these complexities and improve your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable steps to resolve them.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura reactions with pyridine-containing substrates are a common challenge. The primary culprits often involve catalyst inhibition, suboptimal reaction conditions, or side reactions that consume your starting materials or products.[1] Here is a systematic approach to troubleshooting this issue:

1. Catalyst System Optimization:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands shield the palladium center and promote the desired catalytic turnover.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos and SPhos are often highly effective for cross-coupling reactions of electron-deficient heteroaryl halides.[2] They have demonstrated success in coupling challenging substrates where simpler ligands like triphenylphosphine (PPh₃) fail.[2][3]

    • Catalyst Precursor: Using a pre-formed palladium(II) precatalyst, such as (XPhos)Pd G2 or (SPhos)Pd G2, can provide a more consistent source of the active Pd(0) catalyst compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For pyridyl substrates, inorganic bases are generally preferred.

    • Recommended Bases: Potassium phosphate (K₃PO₄ ) is often a superior choice for challenging Suzuki couplings, including those with heteroaryl chlorides.[4][5] Other effective bases include potassium carbonate (K₂CO₃ ) and cesium carbonate (Cs₂CO₃ ).[4][5] The choice of base can be solvent-dependent and may require screening.[4][6]

2. Reaction Conditions:

  • Solvent Selection: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

    • Recommended Solvents: A common and effective solvent system is a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[7] Toluene/water is another viable option. The presence of water can be beneficial for the hydrolysis of boronic esters to the more reactive boronic acids and can facilitate the catalytic cycle.[1]

  • Temperature: Suzuki-Miyaura reactions often require heating to proceed at a reasonable rate. A typical temperature range is 80-110 °C .[7] If you are observing low conversion, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

3. Side Reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by high temperatures and the presence of water and base.[8]

    • Mitigation Strategies:

      • Use a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents).

      • Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to protodeboronation.[8]

      • Minimize reaction time by closely monitoring the reaction progress.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct can occur, particularly in the presence of oxygen.[8]

    • Mitigation Strategies:

      • Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Using a Pd(0) source directly, like Pd(PPh₃)₄, or an efficient precatalyst can sometimes reduce homocoupling.[8]

Issue 2: Competing Reactivity and Selectivity (C-Br vs. C-Cl)

Question: My reaction is proceeding, but I am getting a mixture of products corresponding to coupling at the C-Br and C-Cl positions. How can I achieve selective coupling at the C-3 (bromo) position?

Answer:

Achieving chemoselectivity in dihalogenated substrates is a common goal. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[9] This inherent difference in reactivity is the key to achieving selective coupling at the more reactive C-Br bond of this compound.

  • Leveraging Inherent Reactivity: The C-Br bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond.[9] By carefully controlling the reaction conditions, you can favor the reaction at the C-3 position.

  • Optimizing for Selectivity:

    • Temperature: Lowering the reaction temperature can often enhance selectivity, as the higher activation energy for C-Cl bond cleavage will be more difficult to overcome. Start with a temperature at the lower end of the typical range (e.g., 80 °C) and monitor the reaction closely.

    • Reaction Time: Avoid prolonged reaction times after the starting material has been consumed to minimize the risk of subsequent coupling at the C-Cl position.

    • Catalyst System: While bulky, electron-rich ligands are generally recommended, in some cases, the choice of ligand can influence selectivity. However, for this substrate, the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor.

Issue 3: Presence of an Unexpected Carboxylic Acid Byproduct

Question: I have successfully performed the Suzuki-Miyaura coupling, but my product is contaminated with a significant amount of the corresponding carboxylic acid. What is the cause of this, and how can I prevent it?

Answer:

The presence of the carboxylic acid byproduct indicates that the ethyl ester group of your starting material or product is undergoing hydrolysis. This is a common side reaction when performing reactions with esters under basic conditions, especially in the presence of water and at elevated temperatures.[10]

  • Mechanism of Hydrolysis: The hydroxide ions generated from the base (or water at high pH) can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond and formation of a carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid.

  • Mitigation Strategies for Ester Hydrolysis:

    • Choice of Base: While strong bases are often necessary for the Suzuki reaction, extremely harsh basic conditions can exacerbate ester hydrolysis. K₃PO₄ is a moderately strong base that is often effective for the coupling reaction without being overly aggressive towards the ester. Comparing its efficacy against a weaker base like K₂CO₃ could be a useful experiment.

    • Control of Water Content: While some water is often beneficial for the Suzuki reaction, an excessive amount can increase the rate of hydrolysis. Use a controlled amount of water in your solvent system (e.g., a 10:1 ratio of dioxane to water).

    • Temperature and Reaction Time: Both higher temperatures and longer reaction times will increase the extent of ester hydrolysis. Monitor your reaction closely and stop it as soon as the starting material is consumed.

    • Purification: If a small amount of the carboxylic acid byproduct is formed, it can often be removed during the workup. An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction will deprotonate the carboxylic acid, making it water-soluble and allowing for its separation from the desired ester product in the organic layer.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting point for a Suzuki-Miyaura reaction with this compound?

    • A good starting point is to use 1.0 equivalent of this compound, 1.2-1.5 equivalents of the arylboronic acid, 2.0-3.0 equivalents of K₃PO₄ as the base, and a catalyst system consisting of 2-5 mol% of a palladium precatalyst with a bulky phosphine ligand (e.g., (XPhos)Pd G2) in a 10:1 mixture of 1,4-dioxane and water, heated at 90-100 °C under an inert atmosphere.

  • Q2: How can I monitor the progress of my reaction?

    • Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information, allowing you to track the formation of your desired product and identify any major byproducts.

  • Q3: What are the common impurities I might see, and how can I remove them?

    • Besides the starting material and the desired product, you may observe the homocoupled boronic acid byproduct, the protodeboronated arene, and the hydrolyzed carboxylic acid. Purification is typically achieved by flash column chromatography on silica gel. A pre-purification aqueous wash with a mild base can help remove the carboxylic acid impurity.

  • Q4: Is it possible to perform a subsequent coupling at the C-6 chloro position?

    • Yes, the C-Cl bond can undergo Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperatures, more active catalyst systems). This allows for a sequential, two-step diversification of the picolinate scaffold.

Data and Protocols

Comparative Data for Suzuki-Miyaura Coupling Conditions

The following table provides a general comparison of reaction components based on literature for similar electron-deficient heteroaryl halides. The optimal conditions for this compound may require some screening.

Parameter Option 1 (Recommended Starting Point) Option 2 (Alternative) Option 3 (Less Common) Rationale and Remarks
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃ with LigandBuchwald Precatalyst (e.g., XPhos-Pd-G2)Pd(PPh₃)₄Precatalysts offer better consistency. Pd(PPh₃)₄ may be less effective for this substrate.
Ligand XPhos or SPhosRuPhosPPh₃Bulky, electron-rich ligands are crucial for preventing catalyst inhibition by the pyridine nitrogen.[2]
Base K₃PO₄Cs₂CO₃K₂CO₃K₃PO₄ is often highly effective for challenging couplings.[4][5] Cs₂CO₃ is a strong but more expensive alternative.
Solvent System 1,4-Dioxane / H₂O (e.g., 10:1)Toluene / H₂ODMFDioxane/water is a common and effective system for dissolving both organic and inorganic reagents.[7]
Temperature 90-100 °C110 °C80 °CHigher temperatures can increase reaction rates but may also promote side reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-3 position of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Suzuki Reaction check_catalyst Is the catalyst system optimal? (Bulky phosphine ligand, e.g., XPhos/SPhos) start->check_catalyst check_base Is the base appropriate? (e.g., K3PO4) check_catalyst->check_base Yes optimize_catalyst Action: Screen bulky, electron-rich phosphine ligands (XPhos, SPhos). Consider a Buchwald precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions suitable? (Inert atmosphere, 90-100 °C) check_base->check_conditions Yes optimize_base Action: Screen bases (K3PO4, Cs2CO3, K2CO3). check_base->optimize_base No side_reactions Are side reactions occurring? (Protodeboronation, Homocoupling, Hydrolysis) check_conditions->side_reactions Yes optimize_conditions Action: Ensure rigorous degassing. Optimize temperature. check_conditions->optimize_conditions No mitigate_side_reactions Action: - Increase boronic acid loading. - Use boronic ester. - Control water content. - Optimize reaction time. side_reactions->mitigate_side_reactions Yes end_node Improved Yield optimize_catalyst->end_node optimize_base->end_node optimize_conditions->end_node mitigate_side_reactions->end_node

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Key Reaction Components and Considerations

Reaction_Components Substrate This compound Product Desired Product Substrate->Product Coupling_Partner Arylboronic Acid / Ester Coupling_Partner->Product Catalyst Palladium Catalyst System Catalyst_Details • Pd Precatalyst (e.g., XPhos-Pd-G2) • Bulky, Electron-Rich Ligand Catalyst->Catalyst_Details Base Base Base_Details • K3PO4, Cs2CO3, or K2CO3 • Activates Boronic Acid Base->Base_Details Solvent Solvent Solvent_Details • 1,4-Dioxane/Water or Toluene/Water • Dissolves Reagents Solvent->Solvent_Details

Caption: Key components and considerations for a successful Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during the cross-coupling of halogenated pyridines. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these side reactions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Significant formation of a homocoupled byproduct from the organometallic reagent (e.g., Ar-Ar from Ar-B(OH)₂ or R²-R² from an organostannane).

Question: I am observing a significant amount of homocoupling of my boronic acid/organostannane reagent in my Suzuki/Stille reaction with a bromopyridine. What is causing this and how can I prevent it?

Answer:

Homocoupling is a common side reaction in many cross-coupling protocols, particularly with electron-rich organometallic reagents.[1][2] The primary causes are often related to the reaction conditions, which can favor the dimerization of the organometallic species over the desired cross-coupling.

Root Causes & Solutions:

Root Cause Explanation Recommended Action & Protocol Expected Outcome
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the organometallic reagent, especially in Suzuki and Stille reactions.[3][4]Protocol: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.[2]A significant reduction in the homocoupled byproduct.
Slow Transmetalation/Cross-Coupling If the desired cross-coupling reaction is slow, the competing homocoupling pathway can become more prominent.[2] This can be due to a suboptimal catalyst system or reaction temperature.Protocol: Catalyst & Ligand Optimization. Screen different palladium catalysts and ligands. For Suzuki reactions with pyridyl boronic acids, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. For Stille reactions, consider ligands that accelerate the catalytic cycle. Increasing the temperature in increments of 10 °C may also accelerate the desired reaction.An increased rate of the desired cross-coupling reaction, which outcompetes the homocoupling side reaction.
Base Stoichiometry (Suzuki) In Suzuki reactions, the amount and type of base can influence the rate of homocoupling.[5]Protocol: Base Screening. If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[6] The stoichiometry of the base is also critical; using a slight excess is often optimal, but a large excess can sometimes promote side reactions.Minimized homocoupling and improved selectivity for the cross-coupled product.

Troubleshooting Workflow for Homocoupling:

start High Homocoupling Observed degas Rigorously Degas Reaction Mixture start->degas Initial Step optimize_catalyst Optimize Catalyst and Ligand degas->optimize_catalyst If still high success Reduced Homocoupling, Improved Yield degas->success Successful screen_base Screen Different Bases (Suzuki) optimize_catalyst->screen_base If still persistent optimize_catalyst->success Successful screen_base->success Successful cluster_main Desired Cross-Coupling cluster_side Side Reactions PyX Halogenated Pyridine Product Coupled Product PyX->Product Dehalogenation Dehalogenated Pyridine PyX->Dehalogenation Reduction ArM Organometallic Reagent ArM->Product Homocoupling Homocoupling Byproduct ArM->Homocoupling Dimerization Protodeboronation Pyridine (from Protodeboronation) ArM->Protodeboronation Cleavage of C-B bond

References

Technical Support Center: Navigating the Synthesis of Pyridine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate pyridine-based building blocks. Pyridine moieties are frequently integrated into PROTAC linkers and E3 ligase ligands to enhance solubility and optimize physicochemical properties. However, their unique electronic nature and basicity can introduce significant synthetic hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and streamline your research.

Part 1: Common Synthetic Challenges with Pyridine Building Blocks

The incorporation of a pyridine ring into a PROTAC scaffold can significantly impact the reactivity of neighboring functional groups and the overall success of key synthetic transformations. Understanding the root causes of these challenges is the first step toward developing effective solutions.

The Electronic and Steric Influence of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic property can deactivate the ring towards electrophilic substitution and influence the reactivity of attached functional groups. Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base, leading to undesired interactions with catalysts and reagents.

Catalyst Inhibition in Cross-Coupling Reactions

A frequent challenge in the synthesis of pyridine-containing PROTACs is the inhibition of palladium catalysts used in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and resulting in low to no product yield.[1][2]

Difficulties in Amide Bond Formation

Amide coupling reactions involving aminopyridines or pyridine carboxylic acids can be surprisingly challenging. The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of an amino group, making it less reactive towards activated carboxylic acids. Conversely, the activation of pyridine carboxylic acids can sometimes be sluggish. Standard coupling reagents that are effective for other substrates may fail or provide low yields in these cases.

Purification Hurdles

The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel commonly used in column chromatography. This can result in poor separation, tailing of peaks, and in some cases, irreversible binding of the product to the stationary phase. Additionally, residual metal catalysts from cross-coupling reactions can be difficult to remove due to chelation by the pyridine moiety.

Part 2: Troubleshooting Guide - Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments, providing actionable solutions and the rationale behind them.

Synthesis & Reactions

Question 1: My Suzuki-Miyaura coupling reaction with a 2-pyridylboronic acid is giving a very low yield, and I observe significant protodeboronation. What's going wrong and how can I fix it?

Answer: This is a classic challenge with 2-pyridylboronic acids due to their instability and the electronic properties of the pyridine ring.[1][3] Here’s a systematic approach to troubleshoot this issue:

  • Underlying Causes:

    • Protodeboronation: The C-B bond in 2-pyridylboronic acids is susceptible to cleavage in the presence of protons (e.g., from water in the reaction mixture), leading to the formation of unsubstituted pyridine.[1][4] This side reaction is often accelerated by high temperatures and certain bases.[4]

    • Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, reducing its activity.[1]

    • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[3]

  • Troubleshooting Workflow:

    G start Low Yield in 2-Pyridyl Suzuki Coupling q1 Is Protodeboronation the Main Side Reaction? start->q1 a1_yes Use a More Stable Boron Reagent (e.g., MIDA boronate, trifluoroborate salt) q1->a1_yes Yes a1_no Focus on Catalyst System q1->a1_no No q2 Are you using a standard Pd catalyst (e.g., Pd(PPh3)4)? a1_yes->q2 a1_no->q2 a2_yes Switch to a More Active Catalyst System (e.g., Pd(OAc)2 with a bulky, electron-rich ligand like SPhos or XPhos) q2->a2_yes Yes a2_no Optimize Reaction Conditions q2->a2_no No q3 Have you optimized the base and solvent? a2_yes->q3 a2_no->q3 a3_yes Consider a different cross-coupling strategy q3->a3_yes Yes a3_no Use a Milder Base (e.g., K3PO4, Cs2CO3) and Anhydrous Solvent q3->a3_no No end Improved Yield a3_yes->end a3_no->end

    Caption: Troubleshooting workflow for low-yield Suzuki couplings.

  • Detailed Protocol: Suzuki Coupling of a 2-Pyridylboronate

    • Reagent Preparation: Use a stable derivative of the boronic acid if possible, such as a MIDA boronate ester, to minimize protodeboronation.[4] Ensure all reagents and solvents are anhydrous.

    • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the 2-pyridylboron reagent (1.2-1.5 eq.), and a mild base such as K₃PO₄ (2.0-3.0 eq.).

    • Catalyst System: Use a pre-catalyst or generate the active catalyst in situ. A recommended system is Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).

    • Solvent: Use an anhydrous aprotic solvent such as dioxane or toluene.

    • Temperature: Heat the reaction to 80-110 °C and monitor its progress by LC-MS.

    • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Purify by column chromatography, potentially with a triethylamine-treated silica gel (see purification section below).

Question 2: My amide coupling between an aminopyridine and a carboxylic acid is failing with standard reagents like HATU or EDC/HOBt. What should I try next?

Answer: The low nucleophilicity of aminopyridines can make these couplings challenging. Here's how to approach this problem:

  • Underlying Causes:

    • Low Nucleophilicity: The electron-withdrawing effect of the pyridine ring reduces the electron density on the amino group, making it a poor nucleophile.

    • Steric Hindrance: If either the aminopyridine or the carboxylic acid is sterically hindered, the reaction will be more difficult.

  • Troubleshooting Strategies:

    • More Potent Activating Agents: Switch from standard coupling reagents to more powerful options. Converting the carboxylic acid to an acyl fluoride using reagents like XtalFluor-E or to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride can be highly effective for difficult couplings.[5]

    • Optimize Reaction Conditions:

      • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competitive reactions.

      • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Acetonitrile has also been shown to be effective in some cases.[2]

      • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often drive sluggish reactions to completion.

    • Add Catalytic DMAP: In some EDC-mediated couplings, adding a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can accelerate the reaction.[2]

  • Protocol for Difficult Amide Coupling using Acyl Fluoride Intermediate:

    • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM. Add an acyl fluorinating agent such as XtalFluor-E (1.1 eq.) and a base like DIPEA (1.5 eq.). Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by LC-MS or by quenching a small aliquot with methanol and observing the methyl ester formation).

    • Amide Formation: Add the aminopyridine (1.0-1.2 eq.) to the reaction mixture.

    • Heating: If the reaction is slow at room temperature, gently heat to 40-50 °C.

    • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, quench the reaction with saturated aqueous NaHCO₃, and extract the product with an organic solvent. Purify as needed.

Question 3: I am attempting a Buchwald-Hartwig amination on a 3-bromopyridine, but the reaction is not working. What are the key parameters to optimize?

Answer: 3-bromopyridines can be challenging substrates for Buchwald-Hartwig amination due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition.[1]

  • Key Optimization Points:

    • Catalyst and Ligand: This is the most critical factor. Sterically hindered and electron-rich phosphine ligands are often necessary.[1] Systems like Pd(OAc)₂ with XPhos or SPhos are excellent starting points.[6] For some substrates, Josiphos-type ligands have also shown success.

    • Base: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The optimal base can be substrate-dependent and may require screening.

    • Solvent: Anhydrous toluene, dioxane, or THF are typical solvents. Ensure they are properly degassed to prevent catalyst oxidation.[1]

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. It is essential to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Table 1: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂dpppNaOt-BuToluene8055-98[7]
Pd(dba)₂XPhosNaOt-BuToluene100Good to Excellent[6]
Pd(OAc)₂BINAPNaOt-BuToluene110High[6]

Note: Yields are highly substrate-dependent. This table serves as a general guide for catalyst selection.

Purification & Characterization

Question 4: My pyridine-containing PROTAC is streaking badly on the silica gel column, and my yield is very low. How can I improve my purification?

Answer: This is a common problem caused by the basic pyridine nitrogen interacting with the acidic silanol groups on the silica surface.

  • Troubleshooting Strategies:

    • Neutralize the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1-3% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[8][9] This will neutralize the acidic sites on the silica and prevent your compound from sticking.

    • Use an Alternative Stationary Phase:

      • Amine-functionalized silica: This is an excellent alternative as the surface is basic, preventing the unwanted interaction.[8][10]

      • Alumina (basic or neutral): Alumina can be a good choice for the purification of amines.[11]

    • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase HPLC is often the method of choice for purifying PROTACs and can circumvent the issues seen with normal-phase chromatography.[12]

  • Protocol for Column Chromatography with Triethylamine-Treated Silica:

    • Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or DCM).

    • Pack Column: Pack the column with the silica slurry.

    • Equilibration: Equilibrate the column by flushing with 2-3 column volumes of your starting eluent (e.g., 98:2 DCM:MeOH) containing 1% triethylamine.

    • Load Sample: Load your crude sample onto the column (dry loading is often preferred for better resolution).

    • Elution: Elute your compound using a gradient of your chosen solvent system, maintaining the 1% triethylamine concentration throughout the run.

Question 5: How can I effectively remove residual palladium from my pyridine-containing PROTAC after a cross-coupling reaction?

Answer: Pyridine's ability to chelate metals can make palladium removal challenging.

  • Troubleshooting Strategies:

    • Metal Scavengers: Use silica-based or polymer-based metal scavengers. These are functionalized materials that selectively bind to and remove metal impurities from solution. Thiol-functionalized silica is particularly effective for palladium.

    • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to extract the palladium into the aqueous phase.

    • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product as well.

Part 3: Advanced Synthetic Strategies

Protecting Group Strategies for the Pyridine Nitrogen

In multi-step syntheses, it can be advantageous to temporarily protect the pyridine nitrogen to prevent its interference with subsequent reactions.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using an oxidant like m-CPBA or peracetic acid.[13] The N-oxide is much less basic and coordinating than the parent pyridine. The pyridine can be regenerated by deoxygenation using reagents like PCl₃ or by catalytic hydrogenation.[14][15]

    G Pyridine Pyridine N_Oxide Pyridine-N-Oxide (Less Basic, Non-coordinating) Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Final_Product Final Product with Pyridine N_Oxide->Final_Product Deoxygenation (e.g., PCl3)

    Caption: Pyridine N-oxide as a protecting group strategy.

  • Borane Complexation: The pyridine nitrogen can be protected by forming a borane complex (e.g., with BH₃). This complex masks the lone pair, preventing it from interfering with metal-catalyzed reactions. The borane can be removed under acidic conditions.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can "click chemistry" be used to circumvent some of these issues? A1: Yes, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that is often used in the final steps of PROTAC synthesis.[16] By preparing an alkyne-functionalized pyridine fragment and an azide-functionalized partner (or vice versa), you can couple them under mild conditions that are generally tolerant of the pyridine ring, avoiding the challenges of palladium-catalyzed cross-coupling reactions in the final step.

Q2: Are there any specific challenges in the NMR or MS characterization of pyridine-containing PROTACs? A2: In ¹H NMR, the protons on the pyridine ring can sometimes be broadened, especially if there is proton exchange or conformational dynamics. In mass spectrometry, the basic pyridine nitrogen is readily protonated, so you will typically observe a strong [M+H]⁺ ion in positive-ion ESI-MS. No major specific challenges are generally reported, but as with all PROTACs, their large size can lead to complex NMR spectra and potential for multiple charge states in MS.

Q3: Is it better to introduce the pyridine moiety early or late in the synthesis? A3: This is a strategic decision that depends on the overall synthetic route. Introducing it late via a robust reaction like a CuAAC click reaction can be advantageous as it avoids exposing the sensitive pyridine ring to harsh conditions or problematic reagents in earlier steps. However, if the pyridine is part of a core building block that is commercially available or easy to synthesize, incorporating it early might be more convergent.

References

Preventing homocoupling in Suzuki reactions of bromo-chloro pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable solutions for preventing homocoupling side reactions, particularly when working with challenging bromo-chloro pyridine substrates. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.

Frequently Asked Questions (FAQs): Understanding Homocoupling

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This is highly undesirable because it consumes the valuable nucleophile, reduces the yield of the desired heteroaryl product, and introduces a structurally similar impurity that often complicates purification.[1][2]

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: Homocoupling primarily proceeds through two mechanisms:

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common pathway. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][4][5] Rigorous deoxygenation of the reaction mixture is therefore critical.

  • Pd(II)-Mediated Reductive Homocoupling: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle. One pathway for this reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0).[3][6] While this activates the catalyst, it generates an initial burst of the homocoupled byproduct.

The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the parasitic homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Parasitic Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition (R-X) Pd0->OA Fastest with C-Br Pd0_H L-Pd(0) PdII_RX L-Pd(II)(R)(X) OA->PdII_RX Trans Transmetalation (R'-B(OH)₂) PdII_RX->Trans PdII_R_R L-Pd(II)(R)(R') Trans->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regenerates Catalyst Product Product (R-R') RE->Product Oxygen O₂ or Pd(II) source Pd0_H->Oxygen PdII_H Pd(II) Species Oxygen->PdII_H BoronicAcid 2 x R'-B(OH)₂ PdII_H->BoronicAcid Coupling Homocoupling_Product Homocoupling Product (R'-R') BoronicAcid->Homocoupling_Product

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Q3: Why is selective C-Br coupling over C-Cl on a pyridine ring a specific challenge?

A3: The primary challenge lies in the difference in bond dissociation energies and reactivity. The C-Br bond is weaker and more reactive towards oxidative addition than the stronger C-Cl bond.[7][8] This inherent reactivity difference is what we exploit for selectivity. However, forcing conditions (high temperatures, highly active catalysts) required to activate the C-Br bond, especially on an electron-deficient pyridine ring, can sometimes be harsh enough to begin activating the C-Cl bond, leading to a loss of selectivity. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity and necessitating more robust reaction conditions that can also promote side reactions.[2]

Troubleshooting Guide: From Diagnosis to Solution

Q4: My reaction shows significant (>10%) boronic acid homocoupling. What is the first and most critical parameter to check?

A4: The most common culprit for excessive homocoupling is the presence of oxygen.[3][9] Before altering any other component, you must ensure your deoxygenation protocol is flawless.

Troubleshooting Protocol: Rigorous Deoxygenation

  • Setup: Assemble your reaction flask with the bromo-chloro pyridine, boronic acid (or ester), and base. Seal with a rubber septum.

  • Vacuum/Inert Gas Cycling (3-5 Cycles): Evacuate the flask under high vacuum for 2-3 minutes until all solids are "fluffy." Backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times, preferably five.

  • Solvent Sparging: Degas your solvent(s) separately before addition. This is achieved by bubbling an inert gas through the solvent via a long needle for at least 30-45 minutes.

  • Addition & Final Purge: Add the degassed solvent to the reaction flask via cannula or syringe. Sparge the resulting reaction slurry with inert gas for an additional 10-15 minutes.

  • Catalyst Addition: Finally, add the palladium catalyst and ligand under a positive pressure of inert gas.

If homocoupling persists after verifying this protocol, then proceed to the next troubleshooting steps.

Q5: I've confirmed my degassing is perfect, but homocoupling is still an issue. How does my choice of palladium source matter?

A5: Your choice of palladium source is critical. Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced to Pd(0) in situ, often via homocoupling of your boronic acid.[6]

Solution: Switch to a Pd(0) source or a modern precatalyst. This ensures the active catalyst is generated cleanly without an initial, byproduct-forming reduction step.

Palladium SourceTypeHomocoupling PropensityRationale
Pd(OAc)₂ / PdCl₂ Pd(II)HighRequires in-situ reduction, which can proceed via homocoupling of the boronic acid.[6]
Pd₂(dba)₃ / Pd(PPh₃)₄ Pd(0)LowerDirectly provides the active Pd(0) species, bypassing the initial reductive homocoupling step.[1][6]
Buchwald Precatalysts Pd(II)LowDesigned for clean, efficient, and rapid generation of the active L-Pd(0) species, minimizing side reactions.[3][6]

Recommendation: For challenging substrates, using a Buchwald G3 or G4 precatalyst is highly recommended as it provides a reliable and clean entry into the catalytic cycle.

Q6: My selectivity is poor (I'm getting C-Cl coupling) and homocoupling is still present. How should I adjust my catalyst/ligand system?

A6: This indicates your catalytic system is either too reactive, leading to C-Cl activation, or not efficient enough at the desired C-Br coupling, allowing side reactions to compete. The solution lies in ligand selection. For selective C-Br coupling and suppression of homocoupling, bulky and electron-rich phosphine ligands are the gold standard.[1][10]

Why do they work?

  • Steric Bulk: Hinders the formation of intermediates that lead to homocoupling.[6][9]

  • Electron-Donating Ability: Promotes the rate-limiting oxidative addition at the C-Br bond and accelerates the final, desired reductive elimination step. A faster reductive elimination ensures the desired product is released from the palladium center quickly, minimizing the catalyst's time to engage in side reactions.[3][11]

LigandKey FeaturesRecommended Use Case
SPhos Bulky, electron-rich biarylphosphine.Excellent general-purpose ligand for C-Br selectivity and minimizing homocoupling.[12]
XPhos More sterically hindered than SPhos.Useful for particularly challenging or sterically hindered substrates.[13]
P(t-Bu)₃ Very electron-rich and bulky alkylphosphine.Highly active, may require lower temperatures to maintain C-Br/C-Cl selectivity.[14]
Q7: Can the base and solvent choice influence homocoupling and selectivity?

A7: Absolutely. The base is required to activate the boronic acid for transmetalation.[14][15] However, an overly strong base or incorrect solvent can promote side reactions.

  • Base: Weaker inorganic bases are generally preferred to minimize side reactions like protodeboronation and homocoupling.[6] K₃PO₄ is often an excellent first choice, providing a good balance of reactivity and mildness. Cs₂CO₃ is a stronger and more soluble base that can be effective when K₃PO₄ is insufficient.

  • Solvent: Aprotic polar solvents are standard. 1,4-Dioxane (often with water) is a very common and effective choice. Toluene or THF can also be used.[3][7] The key is ensuring all reagents are sufficiently soluble.

The following workflow provides a logical path for troubleshooting these reactions.

G start Problem: High Homocoupling or Low C-Br/C-Cl Selectivity check_degas Is Deoxygenation Protocol Flawless? start->check_degas fix_degas Implement Rigorous Degassing Protocol (Vacuum/Inert Gas Cycles, Solvent Sparging) check_degas->fix_degas No check_pd_source Are you using a Pd(II) source like Pd(OAc)₂? check_degas->check_pd_source Yes fix_degas->check_degas Re-evaluate fix_pd_source Switch to Pd(0) Source (e.g., Pd₂(dba)₃) or a Buchwald Precatalyst (e.g., SPhos-G3) check_pd_source->fix_pd_source Yes check_ligand Is the Ligand Optimal? check_pd_source->check_ligand No fix_pd_source->check_ligand fix_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_ligand->fix_ligand No check_conditions Review Base & Temperature check_ligand->check_conditions Yes fix_ligand->check_conditions fix_conditions Try K₃PO₄ or Cs₂CO₃. Attempt lower temperature (e.g., 80°C instead of 110°C) check_conditions->fix_conditions success Success: High Yield & Selectivity fix_conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Optimized Experimental Protocol

Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyridine with 4-methoxyphenylboronic acid

This protocol is a robust starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • 3-Bromo-5-chloropyridine

  • 4-methoxyphenylboronic acid (1.2 equivalents)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon or N₂).

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-bromo-5-chloropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Deoxygenation: Seal the flask and perform five vacuum/inert gas backfill cycles.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas thoroughly by sparging with argon for 30 minutes. Add 5 mL of this solvent mixture to the reaction flask via syringe.

  • Final Purge: Sparge the resulting slurry with argon for 10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 mmol).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-5-chloropyridine.

References

Technical Support Center: LC-MS Analysis of Ethyl 3-bromo-6-chloropicolinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 3-bromo-6-chloropicolinate and its associated reaction mixtures. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are paramount for ensuring reaction efficiency, impurity profiling, and quality control.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing expert-driven insights and field-proven solutions to common challenges encountered during LC-MS analysis.

This document moves beyond a simple checklist, delving into the causality behind experimental choices to empower you with a deeper understanding of your analytical system. We will address common chromatographic and mass spectrometric hurdles, providing systematic troubleshooting workflows and validated starting protocols.

Section 1: Analyte Profile & Key Analytical Considerations

This compound is a halogenated pyridine derivative. Its structure presents specific analytical challenges that must be understood to develop a robust LC-MS method.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 1065074-97-6[2][3][4]
Molecular Formula C₈H₇BrClNO₂[2][4]
Molecular Weight 264.5 g/mol [2][4]
Structure Biosynth[5]

Core Analytical Challenges:

  • Peak Tailing: As a pyridine derivative, the basic nitrogen atom is prone to secondary ionic interactions with acidic silanol groups on the surface of traditional silica-based reversed-phase columns, leading to significant peak tailing.[1][6]

  • Hydrolytic Instability: The ethyl ester functionality can be susceptible to hydrolysis, especially under strongly acidic or basic mobile phase conditions or elevated temperatures, leading to the formation of 3-bromo-6-chloropicolinic acid.[7]

  • Complex Matrix: Reaction mixtures contain the target analyte alongside starting materials, reagents, intermediates, and byproducts, which are often structurally similar, demanding high chromatographic resolution.[8]

  • Adduct Formation: Electrospray ionization (ESI) can produce a variety of adduct ions ([M+H]⁺, [M+Na]⁺, [M+ACN+H]⁺), complicating spectral interpretation if not properly understood.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ions for this compound in positive ion ESI-MS? A: The primary ion you should expect is the protonated molecule, [M+H]⁺. Due to the isotopic nature of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), you will observe a characteristic isotopic cluster. The most abundant peaks will be:

  • m/z 263.9: [C₈H₇⁷⁹Br³⁵ClNO₂ + H]⁺

  • m/z 265.9: Corresponding to contributions from [M(⁸¹Br³⁵Cl)+H]⁺ and [M(⁷⁹Br³⁷Cl)+H]⁺

  • m/z 267.9: [C₈H₇⁸¹Br³⁷ClNO₂ + H]⁺

You may also observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺), especially if these are present as contaminants in your mobile phase or glassware.[9]

Q2: My main peak for the picolinate ester is tailing badly. What is the primary cause and the quickest fix? A: The most common cause is the interaction between the basic pyridine nitrogen and acidic silanols on the column packing material.[6][10]

  • The Cause: This secondary interaction delays a portion of the analyte molecules as they pass through the column, resulting in a "tail" on the backside of the peak.

  • The Quickest Fix: Add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase. This protonates the pyridine nitrogen, minimizing its interaction with the stationary phase. It also helps to suppress the ionization of surface silanols.[6] For a more robust solution, consider using a modern, high-purity silica column with advanced end-capping.

Q3: I am seeing a peak that corresponds to the loss of an ethyl group (28 Da). Is this fragmentation or hydrolysis? A: This is most likely hydrolysis of the ester to the corresponding carboxylic acid (3-bromo-6-chloropicolinic acid). While some in-source fragmentation is possible, ester hydrolysis is a common issue.[7] To confirm, you can:

  • Analyze a sample that has been intentionally stressed: Briefly expose a solution of your sample to a slightly basic pH (e.g., pH 8-9) and re-inject. If the peak for the suspected acid increases, it confirms hydrolysis.

  • Lower the ion source temperature: If the peak intensity decreases significantly at lower source temperatures, it may indicate that some of the hydrolysis is occurring thermally in the MS source.[11]

Q4: My sensitivity is low and inconsistent between runs. What should I check first? A: Inconsistent sensitivity is often linked to ion suppression or suboptimal source conditions.[12]

  • Check for Matrix Effects: Reaction mixtures can contain non-volatile salts or other components that suppress the ionization of your target analyte. Ensure your sample preparation includes a dilution step to minimize these effects.[13]

  • Optimize ESI Source Parameters: Do not rely on default settings. Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your specific compound.[11][14][15]

  • Mobile Phase Composition: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants can create high background noise and suppress your signal.[16][17]

Section 3: In-Depth Troubleshooting Guide

This section provides systematic approaches to resolving more persistent analytical issues.

3.1 Chromatographic Issues

Even after adding acid to the mobile phase, peak shape can remain suboptimal, impacting resolution and integration accuracy.

Causality: The issue stems from strong, non-ideal interactions between the analyte and the stationary phase. While adding acid helps, it may not be sufficient, especially with older or lower-quality columns.[6]

Troubleshooting Protocol:

  • Verify Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2). A mobile phase pH of 2.5-3.0 is a good starting point.[6]

  • Increase Ionic Strength: If using an acidic modifier alone is insufficient, switch to a buffered mobile phase like 10-20 mM ammonium formate adjusted to pH 3.0. The buffer ions can help shield the active sites on the column.[17]

  • Consider a "Competing Base": For very stubborn tailing on older columns, a low concentration (e.g., 0.05%) of a competing base like triethylamine (TEA) can be added. However, TEA is not MS-friendly as it can cause significant ion suppression and is generally not recommended for LC-MS applications.[6]

  • Evaluate Column Chemistry: The most effective long-term solution is to use a modern reversed-phase column designed for good peak shape with basic compounds. Look for columns with:

    • High-purity silica ("Type B" silica).[6]

    • Thorough end-capping to minimize exposed silanols.

    • Alternative stationary phases like those with embedded polar groups or phenyl-hexyl phases that offer different selectivity.[1]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? (e.g., 0.1% Formic Acid) start->check_ph add_buffer Switch to Buffered Mobile Phase (e.g., 10mM Ammonium Formate, pH 3) check_ph->add_buffer No / Improvement Needed resolved Problem Resolved check_ph->resolved Yes, peak shape is good eval_column Evaluate Column Hardware add_buffer->eval_column Tailing Persists add_buffer->resolved Peak shape is good new_column Select Modern, High-Purity End-Capped C18 or Alt. Phase Column eval_column->new_column new_column->resolved

Caption: Systematic workflow for troubleshooting peak tailing.
3.2 Mass Spectrometric Issues

The presence of multiple, unexpected ions can make it difficult to confirm the identity of the main product and impurities.

Causality: Adduct formation is an intrinsic part of the ESI process.[9] Alkali metals (Na⁺, K⁺) are common contaminants from glassware and reagents. Solvents themselves can also form adducts, especially under high-concentration or specific source conditions.[18][19]

Identification and Mitigation Strategy:

  • Recognize Common Adducts: First, identify known adducts by their mass difference from the protonated molecule [M+H]⁺.

Adduct IonMass Difference (from [M+H]⁺)Common Source
[M+Na]⁺ +22 DaGlassware, reagents, mobile phase
[M+K]⁺ +38 DaGlassware, reagents, mobile phase
[M+NH₄]⁺ +17 DaAmmonium-based buffers
[M+ACN+H]⁺ +41 DaAcetonitrile in mobile phase
[2M+H]⁺ + (Molecular Weight)High analyte concentration
  • Mitigate Unwanted Adducts:

    • Use high-purity, LC-MS grade solvents and additives.[16]

    • Use polypropylene vials and solvent bottles instead of glass where possible to minimize alkali metal leaching.[9]

    • If sodium adducts are dominant and problematic, adding a very small amount of formic acid can increase the proton availability and favor the formation of the [M+H]⁺ ion.

  • Utilize Adducts for Confirmation: The presence of a consistent pattern of adducts (e.g., [M+H]⁺, [M+Na]⁺, and [M+ACN+H]⁺) for a single chromatographic peak can increase confidence in the assigned molecular weight.

Poor signal-to-noise compromises the limit of detection (LOD) and quantification (LOQ), which is critical for impurity analysis.

Causality: The efficiency of the ESI process—transforming liquid-phase ions into gas-phase ions—is highly dependent on a balance of physical parameters in the ion source.[12] An imbalance can lead to poor desolvation, electrical discharge, or inefficient ion sampling.

ESI Optimization Protocol: This protocol should be performed by infusing a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer.

  • Set Initial Parameters: Start with the manufacturer's recommended settings for your flow rate. A good starting point for a ~0.4 mL/min flow rate might be:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 35 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 300 °C

  • Optimize Capillary Voltage: While monitoring the ion signal, slowly increase the voltage from 2.5 kV to 5.0 kV. The signal should rise to a plateau and then may become unstable or decrease. Set the voltage in the middle of the stable plateau. Too high a voltage can cause corona discharge and signal instability.[12]

  • Optimize Nebulizer Pressure: Adjust the pressure to achieve a stable spray. This parameter is highly dependent on the mobile phase flow rate.

  • Optimize Drying Gas Temperature & Flow: These two parameters are interdependent. Increase the temperature in 25 °C increments, allowing the system to stabilize each time. A higher flow rate may require a higher temperature for efficient desolvation. Be cautious, as excessive temperatures can cause thermal degradation of the analyte.[11][15]

  • Document Final Settings: Record the optimal parameters for your method. These settings should be re-verified periodically.

G cluster_0 Liquid Phase cluster_1 ESI Source cluster_2 Mass Analyzer LC_Eluent LC Eluent with Analyte (A) Capillary ESI Capillary High Voltage Applied LC_Eluent->Capillary:f0 Droplets Charged Droplets Nebulizing Gas (N2) assists spray Capillary:f1->Droplets:f0 Taylor Cone Formation Desolvation Solvent Evaporation Drying Gas (N2) & Heat Applied Droplets:f1->Desolvation:f0 Coulomb_Fission Coulomb Fission Desolvation:f1->Coulomb_Fission Gas_Phase_Ions Gas Phase Ions [A+H]+ Coulomb_Fission->Gas_Phase_Ions MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet

Caption: The Electrospray Ionization (ESI) process and key parameters.
Section 4: Recommended Starting Method & Protocols

This section provides a robust, field-tested starting point for your method development. It is designed to provide good peak shape and separation for the target analyte and common impurities.

Protocol 4.1: Generic LC-MS Method for Reaction Monitoring
ParameterRecommended ConditionRationale
LC Column High-Purity, End-Capped C18, 2.1 x 100 mm, 1.8 µmProvides good retention and excellent peak shape for basic compounds. The smaller particle size offers high efficiency.
Mobile Phase A Water + 0.1% Formic AcidLC-MS grade. Formic acid ensures analyte protonation and good peak shape.[17]
Mobile Phase B Acetonitrile + 0.1% Formic AcidLC-MS grade. Acetonitrile is a common, effective organic modifier.
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minA generic screening gradient suitable for separating compounds of varying polarity.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLMinimizes column overload and peak distortion.
Sample Solvent 50:50 Acetonitrile:WaterEnsures compatibility with the initial mobile phase conditions to prevent peak splitting.
MS Ionization ESI Positive (ESI+)The basic pyridine nitrogen is readily protonated.
MS Scan Range m/z 100 - 500Covers the mass of the analyte and most expected byproducts.
Source Params. Optimize as per Protocol in Section 3.2Critical for achieving best sensitivity and stability.[11][12]
Protocol 4.2: Sample Preparation for Reaction Mixtures
  • Quench the Reaction: If necessary, quench the reaction according to your synthetic protocol.

  • Initial Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solvent Dilution: Dilute the aliquot 1:1000 (or as appropriate) in the recommended sample solvent (50:50 Acetonitrile:Water). This step is crucial to avoid detector saturation and minimize matrix effects.[20]

  • Vortex: Mix the diluted sample thoroughly.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial. This removes particulate matter that could block the column or tubing.[21]

  • Analysis: Place the vial in the autosampler and run using the method described in Protocol 4.1.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of VHL-Recruiting PROTACs Synthesized from Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is paved with rigorous validation. This is particularly true for Proteolysis-Targeting Chimeras (PROTACs), a revolutionary modality that hijacks the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The starting materials for synthesis are foundational to the final molecule's properties. Here, we provide an in-depth guide to validating PROTACs derived from Ethyl 3-bromo-6-chloropicolinate, a key building block for ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

This guide moves beyond a simple checklist of assays. It provides the strategic rationale behind experimental choices, offers a comparative framework against Cereblon (CRBN)-based PROTACs—the other major class of degraders—and equips you with the detailed protocols necessary to generate a robust data package for your VHL-recruiting PROTAC.

The Foundational Role of the E3 Ligase Ligand

A PROTAC's architecture consists of three components: a "warhead" ligand for the Protein of Interest (POI), an E3 ligase ligand, and a connecting linker.[4] The choice of E3 ligase is a critical design parameter that influences the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[2][5] this compound serves as a crucial synthetic precursor for the hydroxyproline-based ligands that potently and specifically bind to VHL, one of the most successfully leveraged E3 ligases in PROTAC development.[3][6]

While both VHL and CRBN have been used to create clinically advanced degraders, they possess distinct biological characteristics. VHL is a smaller E3 ligase compared to the CRL4CRBN complex, and they have different tissue expression profiles and recognize different endogenous substrates, which can be strategically exploited.[5][7] Therefore, validating a VHL-based PROTAC requires not only confirming its own mechanism of action but also understanding its performance profile in comparison to potential CRBN-based alternatives.

cluster_synthesis PROTAC Synthesis start Ethyl 3-bromo-6- chloropicolinate vhl_ligand VHL Ligand (e.g., VH032 derivative) start->vhl_ligand Key Precursor protac Final VHL-based PROTAC vhl_ligand->protac linker Linker linker->protac warhead POI Warhead warhead->protac

Figure 1: Synthetic origin of a VHL-based PROTAC.

A Multi-Pillar Validation Workflow: From Complex Formation to Cellular Fate

A PROTAC's journey to degradation is a multi-step process. Effective validation must interrogate each step to build a cohesive and undeniable body of evidence. Our recommended workflow is built on three pillars: Biochemical & Biophysical Characterization, Cellular Mechanism of Action, and Proteome-wide Selectivity.

cluster_1 cluster_2 cluster_3 P1 Pillar 1: Biochemical & Biophysical Validation A1 Binary Binding Assays (SPR, ITC, FP) P2 Pillar 2: Cellular MOA Confirmation B1 Target Degradation (Western Blot, HiBiT) Determine DC50 & Dmax P3 Pillar 3: Selectivity & Off-Target Profiling C1 Homologous Protein Profiling (Western Blot) A2 Ternary Complex Formation (TR-FRET, AlphaLISA, SPR) A1->A2 A3 Cooperativity Assessment A2->A3 A3->B1 B2 Rescue Experiments (Proteasome/Neddylation Inhibitors) B1->B2 B3 Target Ubiquitination (Co-IP, Ubiquitin Enrichment) B2->B3 B3->C1 C2 Global Proteomics (LC-MS/MS) C1->C2 C3 Neosubstrate Analysis C2->C3 Conclusion Conclusion C3->Conclusion Robust Data Package

Figure 2: A comprehensive workflow for PROTAC validation.
Pillar 1: Biochemical & Biophysical Validation

Before assessing degradation in a complex cellular environment, you must confirm that your PROTAC can physically bridge the POI and the VHL E3 ligase. The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][9]

  • Expertise: The goal here is to measure binding affinities (KD) and, most importantly, the cooperativity of the ternary complex. Cooperativity (alpha, α) is a measure of how much the binding of one protein partner (e.g., VHL) increases the PROTAC's affinity for the other (the POI). A high alpha value (α > 1) indicates positive cooperativity and is often a strong predictor of a potent degrader.[][10]

  • Trustworthiness: Using orthogonal methods is key. For instance, confirming a KD value from Surface Plasmon Resonance (SPR) with Isothermal Titration Calorimetry (ITC) provides high confidence in the measurement.[10][11]

Key Assays:

  • Binary Binding Assays (PROTAC-POI, PROTAC-VHL): Techniques like SPR, ITC, or Fluorescence Polarization (FP) are used to confirm that the synthesized PROTAC retains affinity for both of its intended targets independently.[6][12][13]

  • Ternary Complex Formation Assays: Proximity-based assays like TR-FRET and AlphaLISA are high-throughput methods to detect complex formation.[13] SPR and Biolayer Interferometry (BLI) can provide detailed kinetic data (kon, koff) on complex formation and dissociation, which is critical for understanding stability.[10]

ParameterVHL-PROTAC (Hypothetical)CRBN-PROTAC (Hypothetical)Rationale & Interpretation
KD (PROTAC to POI) 50 nM55 nMConfirms warhead binding is retained. Similar values suggest warheads are comparable.
KD (PROTAC to E3) 80 nM (VHL)250 nM (CRBN)Confirms E3 ligand binding. Affinities can vary widely and do not solely predict potency.
Cooperativity (α) 153High cooperativity (α > 1) indicates the formation of a stable ternary complex. The VHL-PROTAC shows more favorable complex formation in this example.
Ternary KD 5 nM85 nMThe overall affinity of the ternary complex. A lower value signifies a more stable complex.
Pillar 2: Cellular Mechanism of Action (MOA) Confirmation

Once ternary complex formation is confirmed, the next critical step is to prove that the PROTAC induces POI degradation in a manner consistent with the ubiquitin-proteasome pathway.

  • Expertise: The cornerstone of cellular validation is determining the potency (DC50) and efficacy (Dmax) of the degrader.[14][15] The DC50 is the concentration of PROTAC that achieves 50% degradation of the target, while Dmax is the maximum percentage of degradation observed.[14][15][16] It is crucial to differentiate true degradation from other effects like transcriptional downregulation.

  • Trustworthiness: A series of rescue experiments provides definitive proof of the MOA. If degradation is blocked by inhibiting the proteasome (e.g., with MG132) or the neddylation pathway required for Cullin-RING ligase activity (e.g., with MLN4924), it validates that the PROTAC works through the intended pathway.[17]

Key Assays:

  • Target Degradation Assessment: A dose-response experiment is performed in a relevant cell line, followed by protein quantification. Western Blotting is the traditional gold standard, while newer methods like the HiBiT lytic detection system offer higher throughput.[15][18]

  • Target Ubiquitination: To directly prove the catalytic action of the PROTAC, one must show that the POI is ubiquitinated upon treatment. This is typically done by treating cells with the PROTAC and a proteasome inhibitor (to allow the ubiquitinated protein to accumulate), followed by immunoprecipitation (IP) of the POI and Western blotting for ubiquitin.[9][15]

  • Mechanism-Specific Inhibition: Pre-treating cells with inhibitors of the proteasome (MG132) or Cullin-RING ligases (MLN4924) should rescue the POI from degradation, confirming the PROTAC's dependence on this machinery.[17]

ParameterVHL-PROTAC (Hypothetical)CRBN-PROTAC (Hypothetical)Rationale & Interpretation
DC50 15 nM75 nMA lower DC50 indicates higher potency. The VHL-PROTAC is more potent in this scenario.
Dmax 95%85%A higher Dmax indicates greater efficacy. The VHL-PROTAC achieves a greater maximal effect.
Degradation Rescue Yes (with MG132/MLN4924)Yes (with MG132/MLN4924)Confirms both PROTACs work via the ubiquitin-proteasome system. This is a critical go/no-go experiment.
Target Ubiquitination Strong signal increaseModerate signal increaseDirectly demonstrates the crucial ubiquitination step. A stronger signal often correlates with more efficient degradation.
Pillar 3: Selectivity & Off-Target Profiling

The ultimate goal of targeted protein degradation is precision. A successful PROTAC should eliminate the POI with minimal impact on the rest of the proteome.

  • Expertise: Off-target effects can arise from several sources: the warhead binding to related proteins, the E3 ligase ligand having its own activity, or the ternary complex itself leading to the degradation of "neosubstrates"—proteins that only bind in the context of the complex.[5] VHL and CRBN ligands have different known neosubstrate profiles, making this a key point of comparison. For instance, some CRBN ligands are known to degrade proteins like GSPT1.[19][20]

  • Trustworthiness: Unbiased, global proteomics is the gold standard for assessing selectivity.[9][21] By quantifying thousands of proteins simultaneously, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the most comprehensive view of a PROTAC's impact on the cellular proteome.[22] Any hits must be validated by an orthogonal method like Western Blotting.[21]

Key Assays:

  • Targeted Proteomics/Western Blotting: Assess degradation of proteins that are highly homologous to the POI to check for warhead cross-reactivity.

  • Global Proteomics (LC-MS/MS): Treat cells with the PROTAC at a concentration near its Dmax. Analyze cell lysates to quantify changes across the entire proteome compared to a vehicle control. This can identify both intended on-target degradation and unintended off-target effects.[21][23]

cluster_validation Key Validation Questions VHL VHL-based PROTAC VHL_feat Known for high cooperativity Distinct tissue expression Different neosubstrate profile VHL->VHL_feat Q1 Potency & Efficacy? (DC50 / Dmax) VHL->Q1 Q2 Selectivity? (Global Proteomics) VHL->Q2 Q3 Ternary Complex Stability? (Cooperativity α) VHL->Q3 CRBN CRBN-based PROTAC CRBN_feat Often broader applicability Well-characterized IMiD ligands Known neosubstrates (e.g., GSPT1) CRBN->CRBN_feat CRBN->Q1 CRBN->Q2 CRBN->Q3

Figure 3: Comparative logic for VHL vs. CRBN PROTACs.

Detailed Experimental Protocols

Protocol 1: Western Blot for DC50 and Dmax Determination
  • Cell Seeding: Plate the desired cell line in 12-well plates at a density that will ensure they are in the logarithmic growth phase (70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[16]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical 8-point concentration range might be 1, 10, 30, 100, 300, 1000, 3000, and 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[16]

  • Incubation: Aspirate the old medium and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours), which should be optimized in a preliminary time-course experiment.[16]

  • Cell Lysis: After incubation, wash cells once with ice-cold PBS. Lyse the cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14] Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration (e.g., 20 µg). Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Detect the signal using an appropriate imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[14][16]

Protocol 2: In-Cell Target Ubiquitination Assay
  • Cell Treatment: Seed cells in 10 cm dishes. Treat cells with the PROTAC at a Dmax-achieving concentration (e.g., 5x DC50) and a vehicle control. 4 hours prior to harvest, add a proteasome inhibitor (e.g., 10 µM MG132) to all dishes to allow ubiquitinated proteins to accumulate.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a denaturing IP Lysis Buffer (containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes to ensure complete denaturation.

  • Immunoprecipitation (IP): Dilute the lysates 10-fold with a non-denaturing IP buffer (SDS-free) to reduce the SDS concentration. Add a primary antibody specific to the POI and incubate overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washes: Wash the beads three times with IP Wash Buffer to remove non-specific binders.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in 2x Laemmli sample buffer. Analyze the eluates by Western Blot, probing with an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated lane indicates successful target ubiquitination.[9]

Conclusion

The validation of a PROTAC synthesized from this compound is a systematic, evidence-building process. It requires a multi-pronged approach that confirms the formation of a productive ternary complex with VHL, demonstrates potent and specific degradation of the target protein in cells via the ubiquitin-proteasome system, and provides a comprehensive, unbiased assessment of proteome-wide selectivity.[15] By comparing key performance metrics against relevant alternatives, such as CRBN-based degraders, researchers can contextualize their findings and make informed decisions. The rigorous application of the workflows and protocols outlined in this guide will generate the robust, self-validating data package necessary to confidently advance a novel VHL-recruiting PROTAC in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to PROTAC Validation: A Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] Unlike traditional inhibitors that merely block protein function, PROTACs catalytically hijack the cell's ubiquitin-proteasome system to completely eliminate a target protein of interest (POI).[1][2][3] This unique mechanism of action demands a rigorous, multi-faceted validation strategy to confirm on-target degradation, assess selectivity, and understand the broader cellular consequences.[1][2][4]

Mass spectrometry (MS)-based proteomics stands as the gold standard for this purpose, offering an unbiased and global view of the proteome.[4][5] It provides the unparalleled ability to definitively identify and quantify changes in protein abundance, making it an indispensable tool for PROTAC development.[4][6] This guide provides an in-depth comparison of key mass spectrometry methodologies for PROTAC validation, offering expert insights into experimental design, data interpretation, and protocol selection to empower researchers in their quest to develop novel protein degraders.

The PROTAC Mechanism: A Stepwise Validation Journey

A PROTAC is a heterobifunctional molecule featuring a ligand for a POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1][3] Its efficacy hinges on a sequence of molecular events, each requiring robust analytical confirmation. The core validation workflow assesses three critical stages:

  • Ternary Complex Formation: The foundational event where the PROTAC brings the POI and the E3 ligase into proximity.[1][3]

  • Target Protein Degradation: The functional outcome, measured by the reduction in the POI's abundance.

  • Selectivity and Target Engagement: Ensuring the PROTAC acts specifically on the intended target without causing widespread, unintended protein degradation (off-target effects).[5][7]

The following diagram illustrates the general workflow for validating a PROTAC candidate, highlighting the key questions addressed at each stage.

Caption: A generalized workflow for PROTAC functional validation using mass spectrometry.

Comparing Mass Spectrometry Methods for PROTAC Analysis

The choice of MS method is dictated by the specific question at hand. From confirming the initial tripartite complex to quantifying degradation potency and profiling proteome-wide selectivity, different techniques offer distinct advantages.

Method Primary Application Information Provided Throughput Sensitivity Pros Cons
Native Mass Spectrometry (Native MS) Ternary Complex FormationStoichiometry, relative stability, and equilibrium of binary/ternary complexes.[8][9][10]HighModerateDirect, label-free detection of intact complexes; low sample consumption.[8]Provides relative, not absolute, quantitation; requires purified components.
Affinity Purification-MS (AP-MS) Ternary Complex & InteractorsIdentification of proteins in the PROTAC-induced complex.[11][12]Low-MediumHighIdentifies interactors in a cellular context; can detect transient interactions.[11][12]Prone to non-specific binders; may require protein tagging.
Targeted Proteomics (SRM/PRM) Degradation Potency (DC50/Dmax)Precise and accurate quantification of target protein degradation.[6][13]HighVery HighGold standard for targeted quantification; excellent dynamic range.Hypothesis-driven, measures only pre-selected proteins.[6]
Global Proteomics (TMT, LFQ, DIA) Selectivity & Off-Target ProfilingUnbiased, proteome-wide quantification of protein abundance changes.[6][13][14]MediumHighDiscovers unexpected off-targets; provides system-wide view.[4][7]More complex data analysis; may miss low-abundance proteins.[15]
CETSA-MS Cellular Target EngagementConfirms direct binding of PROTAC to the target and E3 ligase in intact cells.[16][17]MediumHighPhysiologically relevant; distinguishes binding from downstream degradation.[16][18]Not all binding events cause a thermal shift; technically demanding.[17]

In-Depth Analysis of Key Methodologies

Native Mass Spectrometry: Visualizing the Ternary Complex

The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[1] Native MS is a powerful, label-free technique that allows the direct observation of these non-covalent complexes in their near-native state.[8][10] By preserving the integrity of protein-protein and protein-ligand interactions, it provides a direct readout of the equilibrium between unbound proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the productive ternary complex (POI-PROTAC-E3).[8][10]

Causality in Experimental Choice: Researchers use native MS to directly answer: "Does my PROTAC successfully bridge the POI and the E3 ligase?"[9] It allows for the semi-quantitative comparison of different PROTACs, revealing subtle differences in complex stability that can correlate with degradation efficiency.[9][10] For instance, observing a strong ternary complex signal at low PROTAC concentrations is a strong predictor of a potent degrader.[9][10]

Targeted Proteomics: The Gold Standard for Quantifying Degradation

Once ternary complex formation is confirmed, the critical next step is to accurately quantify the degradation of the target protein in a cellular environment. Targeted proteomics, particularly Parallel Reaction Monitoring (PRM), is the method of choice for determining a PROTAC's potency (DC50) and efficacy (Dmax).[19]

Workflow & Self-Validation: This approach involves digesting total cell lysates into peptides and then using a high-resolution mass spectrometer to specifically monitor and quantify a few pre-selected "proteotypic" peptides unique to the target protein. To ensure trustworthiness, stable isotope-labeled (SIL) peptides, which are chemically identical to the target peptides but mass-shifted, are spiked into each sample as internal standards. This controls for variability in sample preparation and instrument response, enabling highly precise and accurate quantification. The inclusion of a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer) are essential for validating that the observed degradation is a direct result of the active molecule.[20]

Targeted_Proteomics_Workflow cluster_workflow Targeted Proteomics Workflow for DC50 Determination A 1. Cell Treatment (PROTAC dose-response) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Spike-in SIL Peptides (Internal Standard) C->D E 5. LC-MS/MS Analysis (PRM Method) D->E F 6. Data Analysis (Peak Integration, Ratio Calculation) E->F G 7. DC50 / Dmax Curve Fitting F->G

Caption: A typical workflow for quantitative targeted proteomics analysis.

Global Proteomics: Ensuring Selectivity

An ideal PROTAC should be a molecular sniper, not a shotgun, eliminating only the intended target. Global or discovery proteomics is essential for verifying this selectivity across the entire proteome.[4][5] Techniques like Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) are used to compare the abundance of thousands of proteins between PROTAC-treated and control cells.[6][21]

Causality in Experimental Choice: This unbiased approach is critical for preclinical safety assessment.[7] By revealing any unintended protein degradation, it helps identify potential off-target liabilities early in the development process.[7][14] A clean global proteomics profile, showing significant downregulation of only the intended target, provides strong evidence of a highly selective PROTAC.[22] Conversely, the identification of multiple downregulated proteins may necessitate redesign of the PROTAC molecule to improve its specificity.[13]

CETSA-MS: Confirming Target Engagement in a Cellular Milieu

While global proteomics measures the outcome of PROTAC action (degradation), the Cellular Thermal Shift Assay coupled with MS (CETSA-MS) confirms the initial interaction—target engagement—within intact cells.[16][17] The principle is that when a PROTAC binds to its target protein, it typically stabilizes the protein against heat-induced denaturation.[14][17] By heating cells treated with the PROTAC to various temperatures and then quantifying the remaining soluble proteins by MS, one can observe a "thermal shift" for the target protein and E3 ligase, providing direct evidence of binding in a physiologically relevant context.[18][23]

Trustworthiness: CETSA-MS is a powerful tool for deconvoluting complex biological responses. For instance, if a PROTAC fails to induce degradation, CETSA-MS can determine if the failure is due to poor cell permeability or an inability to engage the target in the first place.[16] It can also identify off-target binding events that do not lead to degradation but might still cause unintended biological effects through simple inhibition.[16][24]

Detailed Experimental Protocols

Protocol 1: Targeted Proteomics for DC50/Dmax Determination

This protocol outlines a typical workflow using PRM for quantifying target protein degradation.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18 hours).[19] Harvest cells by scraping in ice-cold PBS.

  • Lysis and Protein Quantification: Lyse cell pellets in a buffer containing detergents (e.g., RIPA) and protease/phosphatase inhibitors. Determine protein concentration for each lysate using a BCA assay to ensure equal loading later.[25]

  • Protein Digestion: Take a standardized amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.[6] Digest proteins overnight with sequencing-grade trypsin.

  • Sample Preparation for MS: Desalt the resulting peptides using C18 solid-phase extraction. Spike in a known concentration of heavy-labeled synthetic peptides corresponding to your target protein's proteotypic peptides.

  • LC-MS/MS Analysis: Analyze samples on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-flow liquid chromatography system. Develop a PRM method that includes the precursor m/z values for both the endogenous (light) and standard (heavy) peptides and their corresponding fragment ions.

  • Data Analysis: Integrate the chromatographic peak areas for the fragment ions of both the light and heavy peptides.[25] Calculate the light/heavy ratio for each concentration point. Normalize these ratios to the vehicle control (defined as 100% abundance).

  • Curve Fitting: Plot the normalized protein abundance against the log of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.[19][25]

Protocol 2: Global Proteomics using TMT Labeling for Off-Target Profiling

This protocol describes a TMT-based workflow for assessing PROTAC selectivity.

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50), a vehicle control, and a negative control PROTAC. Include at least three biological replicates for each condition.[13] Lyse cells and quantify protein concentration as described above.

  • Digestion and TMT Labeling: Take equal amounts of protein from each sample (e.g., 100 µg) and perform reduction, alkylation, and tryptic digestion.[6] Label the resulting peptide digests from each condition with a different isobaric TMT tag according to the manufacturer's protocol. Quench the reaction with hydroxylamine.[6]

  • Pooling and Fractionation: Combine the TMT-labeled samples into a single mixture.[6] For deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.[6]

  • LC-MS/MS Analysis: Analyze each fraction on a high-resolution mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos). The MS3 method minimizes the ratio compression that can affect TMT accuracy.[21]

  • Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant. Identify peptides and proteins, and quantify the TMT reporter ion intensities for each identified protein. Perform statistical analysis to identify proteins that show significant changes in abundance in the PROTAC-treated samples compared to controls. A volcano plot is a common way to visualize these changes, highlighting proteins with both a significant p-value and a large fold-change.

Conclusion

Mass spectrometry provides a powerful and indispensable toolkit for the rigorous validation of PROTACs.[4] From the direct visualization of the ternary complex by native MS to the precise quantification of degradation with targeted proteomics and the comprehensive assessment of selectivity with global proteomics, these methods provide crucial data at every stage of the drug discovery pipeline.[4] By carefully selecting the appropriate MS strategy and incorporating robust experimental design with built-in controls, researchers can generate high-confidence data to accelerate the development of the next generation of targeted protein degradation therapeutics.

References

A Comparative Guide to the Reactivity of Ethyl 3-bromo-6-chloropicolinate and its Methyl Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the picolinate scaffold stands out as a "privileged" structural motif, integral to a significant portion of nitrogen-heterocyclic drugs and bioactive molecules.[1] The strategic functionalization of this core structure is paramount for the development of novel molecular entities. Among the key intermediates, di-halogenated picolinates such as Ethyl 3-bromo-6-chloropicolinate and its methyl ester counterpart serve as versatile building blocks. Their utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, which allow for the selective formation of carbon-carbon bonds.

This guide provides an in-depth comparison of the reactivity of this compound and Mthis compound, with a focus on two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Sonogashira coupling. We will delve into the nuanced interplay of electronic and steric effects that govern the chemoselectivity and reaction kinetics of these substrates, supported by established principles and representative experimental protocols.

Understanding the Reactivity Landscape of 3-bromo-6-chloropicolinates

The reactivity of 3-bromo-6-chloropicolinates in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature and position of the halogen substituents on the pyridine ring. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2] This trend is a consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and most readily cleaved by the palladium catalyst during the oxidative addition step.

In the case of 3-bromo-6-chloropicolinates, we have two different halogens at distinct positions. The bromine atom is at the 3-position, while the chlorine atom is at the 6-position, adjacent to the ring nitrogen. The position of the halogen also plays a crucial role. Halides at the 2- and 6-positions of the pyridine ring are generally more activated towards oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atom.

Therefore, a competition exists between the more reactive C-Br bond and the more activated C-Cl bond at the 6-position. In most palladium-catalyzed cross-coupling reactions, the inherent reactivity difference between bromine and chlorine will dominate, leading to a preferential reaction at the C-Br bond. However, the choice of catalyst, ligands, and reaction conditions can sometimes influence and even reverse this selectivity.

The Ester Moiety: A Subtle but Significant Influence

The primary difference between the two molecules under consideration is the nature of the ester group: ethyl versus methyl. This seemingly minor variation can exert a tangible influence on the reactivity of the molecule through steric and electronic effects.

Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can affect the rate of reaction by impeding the approach of the bulky palladium catalyst to the coordination sphere of the pyridine nitrogen or the nearby halogen. While this effect is generally modest, it can be more pronounced in reactions involving sterically demanding ligands or coupling partners. Consequently, the methyl ester may exhibit slightly faster reaction kinetics compared to the ethyl ester under identical conditions.

Electronic Effects: The electronic influence of the methyl versus ethyl ester group on the pyridine ring is generally considered to be minimal and very similar. Both are electron-withdrawing groups that activate the ring towards nucleophilic attack, but the difference in their inductive effects is negligible in this context.

Therefore, the primary differentiator in reactivity between the ethyl and methyl esters of 3-bromo-6-chloropicolinate is expected to be the subtle increase in steric hindrance imparted by the ethyl group.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures from the reaction of an organohalide with a boronic acid or ester.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the picolinate.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, and the Pd(0) catalyst is regenerated.

Suzuki_Mechanism

Comparative Reactivity and Chemoselectivity

In the context of 3-bromo-6-chloropicolinates, the Suzuki-Miyaura reaction is expected to proceed with high chemoselectivity at the C-Br bond. The greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step is the primary driver for this selectivity.

While no direct comparative studies are readily available, we can extrapolate that the Mthis compound may exhibit a slightly faster reaction rate or require milder conditions to achieve high yields compared to the This compound due to reduced steric hindrance around the reaction center.

Hypothetical Experimental Protocols and Data

The following tables outline representative, yet hypothetical, experimental conditions for the Suzuki-Miyaura coupling of both esters with phenylboronic acid, highlighting the expected subtle differences in reactivity.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterThis compoundMthis compoundRationale for Variation
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)Standard, well-established catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)Common and effective base for Suzuki reactions.
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)Biphasic solvent system is common for Suzuki couplings.
Temperature 90 °C85 °CA slightly lower temperature may be sufficient for the less hindered methyl ester.
Reaction Time 12 hours10 hoursThe methyl ester is expected to react faster.

Table 2: Expected Outcomes for Suzuki-Miyaura Coupling

SubstrateProductExpected YieldKey Observation
This compoundEthyl 6-chloro-3-phenylpicolinate>90%Highly selective for C-Br coupling.
Mthis compoundMethyl 6-chloro-3-phenylpicolinate>95%Potentially higher yield and faster reaction time.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[1][3] This reaction is co-catalyzed by palladium and copper salts.

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism

Comparative Reactivity and Chemoselectivity

Similar to the Suzuki coupling, the Sonogashira reaction on 3-bromo-6-chloropicolinates is expected to be highly chemoselective for the C-Br bond. The oxidative addition of the C-Br bond to the Pd(0) center is significantly more facile than that of the C-Cl bond.

The steric hindrance from the ester group is also a factor in the Sonogashira coupling. The approach of the palladium catalyst and the copper acetylide to the substrate can be influenced by the size of the ester group. Therefore, Mthis compound is anticipated to be slightly more reactive than its ethyl counterpart.

Hypothetical Experimental Protocols and Data

The following tables provide a comparative overview of hypothetical experimental conditions and expected outcomes for the Sonogashira coupling of both esters with phenylacetylene.

Table 3: Reaction Parameters for Sonogashira Coupling

ParameterThis compoundMthis compoundRationale for Variation
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)A common and effective palladium catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (4 mol%)CuI (4 mol%)Essential for the formation of the copper acetylide.
Base Triethylamine (Et₃N)Triethylamine (Et₃N)Acts as both a base and a solvent in many Sonogashira reactions.
Solvent THFTHFA common co-solvent to ensure solubility of all reactants.
Temperature 60 °C55 °CMilder conditions may be sufficient for the methyl ester.
Reaction Time 8 hours6 hoursFaster reaction completion is expected for the methyl ester.

Table 4: Expected Outcomes for Sonogashira Coupling

SubstrateProductExpected YieldKey Observation
This compoundEthyl 6-chloro-3-(phenylethynyl)picolinate>85%High selectivity for C-Br functionalization.
Mthis compoundMethyl 6-chloro-3-(phenylethynyl)picolinate>90%Potentially higher yield and shorter reaction time.

Decision Workflow for Substrate Selection

The choice between this compound and its methyl ester will depend on the specific requirements of the synthetic route, including desired reaction kinetics, cost, and downstream transformations. The following workflow can guide this decision-making process.

Decision_Workflow

Conclusion

Both this compound and Mthis compound are valuable and versatile building blocks for the synthesis of complex molecules via Suzuki-Miyaura and Sonogashira cross-coupling reactions. The primary determinant of reactivity in these systems is the preferential activation of the C-Br bond over the C-Cl bond, leading to high chemoselectivity.

The choice between the ethyl and methyl ester introduces a subtle but potentially significant difference in reactivity, primarily driven by steric hindrance. The less bulky methyl ester is expected to exhibit slightly faster reaction kinetics and may allow for the use of milder reaction conditions. While this guide provides a framework based on established chemical principles, the optimal choice of substrate and reaction conditions should always be validated experimentally for each specific application.

References

Biological activity screening of Ethyl 3-bromo-6-chloropicolinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity Screening of Ethyl 3-bromo-6-chloropicolinate Derivatives

Introduction: The Picolinate Scaffold in Modern Agrochemical Discovery

Picolinic acid and its derivatives represent a cornerstone in the development of modern agrochemicals, particularly synthetic auxin herbicides.[1][2][3][4] The commercial success of compounds like picloram, clopyralid, and the more recent innovations, halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), underscores the enduring potential of this chemical class.[1][3][4] These molecules function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.

At the heart of new discovery efforts lies the strategic modification of core chemical structures. This compound (Chemical Formula: C₈H₇BrClNO₂, Molecular Weight: 264.5 g/mol ) is a versatile precursor, offering multiple reactive sites for chemical elaboration.[5][6][7] The presence of chloro and bromo substituents allows for targeted modifications, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive framework for the synthesis of novel derivatives from this scaffold and a comparative analysis of their biological activities, offering researchers a robust methodology for identifying next-generation herbicidal, fungicidal, and insecticidal candidates.

Synthetic Strategy: From Core Scaffold to Diverse Library

The primary objective of the synthetic phase is to generate a library of novel molecules by modifying the this compound core. This is not a random process; it is a deliberate exploration of the chemical space around the picolinate ring to understand and optimize biological activity—a process known as developing a Structure-Activity Relationship (SAR). Introducing varied chemical groups can profoundly influence how the molecule interacts with its biological target, affecting its potency, selectivity, and spectrum of activity.[4][8][9]

A common and highly effective strategy involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to replace the halogen atoms with various aryl or heteroaryl groups.[10][11] This approach is powerful for creating significant structural diversity.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for derivatization, beginning with the core scaffold.

G A This compound (Starting Material) B Suzuki-Miyaura Cross-Coupling (e.g., with Arylboronic Acid) A->B Pd Catalyst, Base C Derivative Library (e.g., 6-Aryl-3-bromopicolinates) B->C D Hydrolysis (Ester to Carboxylic Acid) C->D NaOH or LiOH E Final Bioactive Molecules (Picolinic Acid Derivatives) D->E F Amidation (Coupling with Amines) D->F Coupling Agents, Amine G Picolinamide Derivatives F->G

Caption: Generalized synthetic pathways for creating diverse picolinate derivatives.

Exemplary Protocol: Synthesis of a 6-Aryl-3-bromopicolinate Derivative

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to replace the chlorine atom at the 6-position.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a reaction vessel, add the desired arylboronic acid (1.2 eq).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired ethyl 6-aryl-3-bromopicolinate derivative.

A Comparative Framework for Biological Activity Screening

A systematic, multi-tiered screening process is essential to efficiently identify promising candidates from the synthesized library. The workflow should progress from high-throughput in vitro assays to more complex and resource-intensive in vivo (whole organism) evaluations.

Herbicidal Activity Screening

Picolinate derivatives are renowned for their herbicidal properties, primarily acting as synthetic auxins that disrupt plant growth by overwhelming normal hormonal processes.[1][2][3] The molecular target is often the auxin co-receptor complex, which includes F-box proteins like AFB5.[1][3]

G cluster_0 In Vitro / In Planta Primary Screen cluster_1 In Vivo Secondary Screen A Derivative Library B Arabidopsis thaliana Root Growth Inhibition Assay A->B C Determine IC50 Values B->C D Lead Candidates (Low IC50) C->D E Post-Emergence Spray Assay on Weed Panel D->E F Crop Safety Assay (e.g., Wheat, Corn) D->F G Evaluate % Injury & Selectivity E->G F->G

Caption: A tiered workflow for efficient herbicidal activity screening.

Arabidopsis thaliana is a model organism used for initial high-throughput screening of herbicidal activity.[4][9]

  • Preparation of Test Plates: Prepare square Petri dishes containing a sterile growth medium (e.g., Murashige and Skoog).

  • Compound Application: Dissolve the synthesized derivatives and a reference herbicide (e.g., picloram) in DMSO to create stock solutions. Incorporate these into the growth medium at various concentrations. Include a DMSO-only control.

  • Seed Plating: Sterilize A. thaliana seeds and place them in a line on the surface of the agar in each plate.

  • Incubation: Seal the plates and orient them vertically in a growth chamber under controlled light and temperature conditions to allow roots to grow downwards along the agar surface.

  • Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length for each seedling using image analysis software.

  • Analysis: Calculate the percent root growth inhibition relative to the DMSO control for each concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.

The table below presents hypothetical data from primary and secondary herbicidal screens to illustrate a comparative analysis.

CompoundA. thaliana Root Inhibition IC₅₀ (µM)[9]Post-Emergence % Injury at 250 g/ha[2][4]
Amaranthus retroflexus
Derivative A (6-phenyl)15.285%
Derivative B (6-(4-chlorophenyl))2.5100%
Derivative C (6-(4-fluorophenyl))1.8100%
Picloram (Standard) 5.090%

This is hypothetical data for illustrative purposes.

Fungicidal Activity Screening

Picolinamide derivatives, which can be synthesized from the corresponding picolinic acids, have demonstrated a broad spectrum of fungicidal activity.[8][12][13] Their mechanisms of action can be diverse, including the inhibition of mitochondrial respiration at the Qi site of the cytochrome bc1 complex or the disruption of lipid transport by targeting proteins like Sec14p.[12][14]

This method is a standard technique for assessing the direct inhibitory effect of compounds on fungal mycelial growth.[8]

  • Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave it.

  • Compound Incorporation: While the medium is still molten (around 45-50 °C), add the test compounds (dissolved in a solvent like DMSO) to achieve a range of final concentrations. Pour the mixture into sterile Petri dishes and allow it to solidify.

  • Fungal Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Alternaria alternata) onto the center of each plate.[8]

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C) for several days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of growth inhibition compared to a solvent-only control. Determine the ED₅₀ value (the effective dose to inhibit growth by 50%) for each compound against each fungus.

| Compound | ED₅₀ (μg/mL) against Phytopathogenic Fungi[8] | | :--- | :--- | :--- | | | Rhizoctonia solani | Alternaria alternata | | Derivative D (Amide of A) | 85.6 | 92.4 | | Derivative E (Amide of B) | 31.2 | 45.1 | | Derivative F (Amide of C) | 29.1 | 33.9 | | Carbendazim (Standard) | 5.5 | 12.3 |

This is hypothetical data for illustrative purposes.

Insecticidal Activity Screening

While less common than herbicidal activity for picolinates, related heterocyclic amide structures have shown potent insecticidal effects.[15] The discovery of insecticidal activity within a picolinate library would represent a significant finding. The mechanism often involves targeting the insect nervous system, for instance, by acting as antagonists of the GABA receptor.[15][16]

This method is widely used for screening insecticides against leaf-eating pests like the diamondback moth (Plutella xylostella).[11]

  • Preparation of Treatment Solutions: Dissolve the test compounds in an appropriate solvent (e.g., acetone) with a surfactant to create a series of concentrations.

  • Leaf Treatment: Excise leaf discs from a suitable host plant (e.g., cabbage) and dip them into the treatment solutions for approximately 10-30 seconds. Allow the solvent to evaporate completely.

  • Insect Exposure: Place the treated leaf discs into Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., ten 3rd instar larvae) into each dish.

  • Incubation: Maintain the dishes under controlled environmental conditions.

  • Data Collection: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the corrected mortality percentage using Abbott's formula and determine the LC₅₀ value (the lethal concentration required to kill 50% of the test population).

CompoundLC₅₀ (mg/L) against Plutella xylostella[15][16]
Derivative D (Amide of A)>500
Derivative E (Amide of B)150.5
Derivative F (Amide of C)98.7
Fluxametamide (Standard) 0.15 - 0.30

This is hypothetical data for illustrative purposes.

Conclusion: Synthesizing Data for Lead Compound Identification

The systematic screening of a diverse library of this compound derivatives provides a powerful engine for agrochemical discovery. By comparing biological activity data across herbicidal, fungicidal, and insecticidal assays, researchers can identify promising lead compounds and delineate critical Structure-Activity Relationships. For instance, the hypothetical data presented suggests that the introduction of a halogen (Cl or F) at the 4-position of the 6-aryl ring (Derivatives B, C, E, F) consistently enhances biological activity across all tested categories compared to the unsubstituted parent compound (Derivatives A and D). This insight is invaluable, guiding the next cycle of chemical synthesis toward more potent and selective molecules. This integrated approach of targeted synthesis and tiered biological evaluation is fundamental to developing the next generation of effective and sustainable crop protection solutions.

References

A Comparative Guide to PROTAC Building Blocks: Featuring Ethyl 3-bromo-6-chloropicolinate as a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[2] The success of a PROTAC is critically dependent on the judicious selection of these building blocks. While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the field is continually exploring novel scaffolds that offer improved properties or synthetic accessibility.

This guide provides an in-depth comparison of Ethyl 3-bromo-6-chloropicolinate, a versatile pyridyl-based synthetic building block, with the canonical precursors for VHL and CRBN ligands.[3][4] We will explore the strategic advantages of its unique chemical architecture, which allows for selective and sequential reactions to construct novel E3 ligase ligands. This analysis is supported by a review of the physicochemical and performance characteristics of established ligands, detailed experimental protocols for PROTAC synthesis and evaluation, and a discussion of the causal logic behind choosing one building block over another.

Part 1: The PROTAC Modality - A Primer on Rational Design
Mechanism of Action

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] They act as a molecular bridge, inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This proximity forces the E3 ligase to transfer ubiquitin to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, degrading multiple copies of the target protein.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds Warhead PROTAC PROTAC PROTAC->Ternary Forms Bridge E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Tripartite Structure: The Importance of Building Blocks

A PROTAC's structure is modular, consisting of three key components:

  • Warhead: A ligand that binds to the target POI.

  • E3 Ligase Ligand: A moiety that recruits a specific E3 ligase.

  • Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The choice of E3 ligase and its corresponding ligand is a critical design element. While over 600 E3 ligases exist in humans, the vast majority of PROTACs developed to date recruit either CRBN or VHL.[2][6] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these two enzymes.[7] The starting materials, or building blocks, used to synthesize these ligands dictate the feasibility, cost, and time required for PROTAC development.[8]

Part 2: In Focus - this compound

This compound is a commercially available chemical intermediate categorized as a protein degrader building block.[3][4] Its value lies not in being a complete ligand, but in serving as a highly versatile and strategically designed scaffold for creating novel ligands.

Chemical Properties and Synthetic Rationale

The structure of this compound is notable for its trifunctional nature:

  • Bromo Group (C3): A reactive handle suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Chloro Group (C6): Generally less reactive than the bromo group in cross-coupling, allowing for selective, stepwise functionalization of the pyridine ring. It can also be a site for nucleophilic aromatic substitution.

  • Ethyl Ester (C2): Can be hydrolyzed to a carboxylic acid for linker attachment or participate in other transformations.

This differential reactivity is the core reason for its utility.[3] A medicinal chemist can exploit the reactivity difference between the C-Br and C-Cl bonds to perform sequential cross-coupling reactions, introducing distinct chemical fragments at specific positions with high control. This modular approach is invaluable for rapidly generating a library of diverse E3 ligase ligands to optimize PROTAC performance.

Synthetic Utility: A Pathway to a Functionalized Ligand

The following diagram illustrates a plausible, chemically sound synthetic route from this compound to a functionalized ligand core, ready for linker attachment. This process demonstrates the strategic, sequential functionalization that the building block enables.

Synthetic_Pathway Start This compound Step1_Product Intermediate 1 (Suzuki Product) Start->Step1_Product 1. Suzuki Coupling (Ar-B(OH)2, Pd catalyst) @ C3-Br position Step2_Product Intermediate 2 (Amination Product) Step1_Product->Step2_Product 2. Buchwald-Hartwig Amination (R-NH2, Pd catalyst) @ C6-Cl position Final_Ligand Functionalized Ligand Core (Ready for Linker) Step2_Product->Final_Ligand 3. Ester Hydrolysis (LiOH) Reveals COOH for linker attachment

Caption: A representative synthetic pathway using the title compound.

Causality Behind Experimental Choices:

  • Step 1 (Suzuki Coupling): This reaction is chosen first to functionalize the more reactive C-Br bond. It allows for the introduction of a key aryl or heteroaryl group, which could be designed to form crucial interactions within the E3 ligase binding pocket.

  • Step 2 (Buchwald-Hartwig Amination): After the first coupling, the C-Cl bond is targeted. This amination reaction can install a side chain containing a protected amine, which can later be deprotected to serve as a linker attachment point.

  • Step 3 (Ester Hydrolysis): The final step unmasks the carboxylic acid, providing an alternative and common handle for amide bond formation with an amine-terminated linker.

Part 3: Comparative Analysis of Core E3 Ligase Ligands

The ultimate utility of a building block is defined by the performance of the final PROTAC. Here, we compare the key features of ligands derived from a pyridyl scaffold (like this compound) with the two most established classes: VHL and CRBN ligands.

FeaturePyridyl-Based Ligand (Hypothetical)VHL Ligand (e.g., VH032-derived)CRBN Ligand (e.g., Pomalidomide-derived)
Core Scaffold Planar, aromatic pyridineChiral, 3D hydroxyprolineGlutarimide ring
Binding Site Dependent on final structureBinds VHL E3 LigaseBinds Cereblon (CRBN) E3 Ligase
Typical MW (Ligand) ~300-450 Da~450-550 Da~270-350 Da
Synthetic Flexibility High; modular synthesis via cross-coupling.[3]Moderate; multi-step synthesis often required.[8][9]High; many functionalized derivatives available.[10]
Physicochemical Profile Can be tuned; potentially rigid and planar.[11]Often leads to PROTACs with higher MW and TPSA, posing permeability challenges.[12]Generally smaller and more "drug-like," can lead to better PROTAC permeability.[2]
Ternary Complex Formation and cooperativity are target-dependent.Can form highly stable and cooperative ternary complexes.[]Forms effective ternary complexes; broad substrate scope.[]
Key Advantage Rapid, diverse library synthesis from a common core.High potency and well-understood structural biology.[7]Favorable physicochemical properties and broad applicability.[2]
Potential Challenge Requires de novo optimization for each E3 target.Can result in PROTACs with poor oral bioavailability.Potential for off-target degradation of endogenous neosubstrates.
Choosing the Right E3 Ligase Ligand

The selection of an E3 ligase is a critical decision in PROTAC design, driven by several factors. A building block like this compound provides a toolkit for potentially developing ligands for novel or tissue-specific E3 ligases, which is a major goal in the field.[5][14]

Decision_Tree Start Start: Choose E3 Ligase Target_Location Where is the Target Protein? Start->Target_Location Use_CRBN Consider CRBN (Nuclear/Cytoplasmic) Target_Location->Use_CRBN Nuclear Use_VHL Consider VHL (Mainly Cytoplasmic) Target_Location->Use_VHL Cytoplasmic Tissue_Expression What is the E3 Ligase Tissue Expression Profile? Broad_Expression CRBN/VHL (Broadly Expressed) Tissue_Expression->Broad_Expression Broad/Ubiquitous Tissue_Specific Explore Novel E3 Ligase (e.g., using new scaffolds) Tissue_Expression->Tissue_Specific Restricted/Specific Known_Ligands Are potent ligands readily available? Yes_Ligands Use established VHL/CRBN ligand synthesis routes Known_Ligands->Yes_Ligands Yes No_Ligands Use versatile building blocks (e.g., Pyridyl Scaffolds) to develop novel ligands Known_Ligands->No_Ligands No Use_CRBN->Tissue_Expression Use_VHL->Tissue_Expression Broad_Expression->Known_Ligands Tissue_Specific->Known_Ligands

Caption: Decision logic for selecting an E3 ligase strategy.

Part 4: Experimental Validation and Protocols

Regardless of the building block used, the resulting PROTAC must be rigorously tested. The following protocols provide a self-validating system to assess PROTAC efficacy.

Protocol 1: Synthesis of a Model PROTAC (Amide Coupling)

This protocol describes the final coupling step to join a carboxylic acid-functionalized E3 Ligand-Linker conjugate with an amine-containing warhead.

  • Reagent Preparation: Dissolve the E3 Ligand-Linker-COOH intermediate (1.0 equivalent) and the Warhead-NH2 (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activator Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The causality here is that HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine on the warhead, while DIPEA scavenges the resulting acid byproduct to drive the reaction forward.

  • Monitoring: Track the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product mass.

  • Purification: Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity (>95%) of the final PROTAC by LC-MS and ¹H NMR.

Protocol 2: Cellular Degradation Assay (Western Blot)

This assay quantitatively measures the ability of a PROTAC to degrade its target protein in cells.

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to validate equal protein loading.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the curve to a four-parameter logistic model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Part 5: Conclusion and Future Perspectives

The rational design of PROTACs is a multi-parameter optimization challenge where the choice of building blocks is fundamental. While established VHL and CRBN ligands form the bedrock of current targeted protein degradation efforts, versatile synthetic intermediates like This compound represent the next frontier.[15][16] Their value lies in the synthetic flexibility they afford, enabling the rapid and controlled construction of novel ligand libraries.[3] This modularity is essential for exploring new E3 ligases, tuning physicochemical properties, and ultimately developing the next generation of potent and selective protein degraders.[5][14] A systematic approach to synthesis and validation, as outlined in this guide, provides a robust framework for translating these advanced building blocks into transformative therapeutics.

Part 6: References
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  • BenchChem Technical Support Team. (2025). In-Depth Technical Guide: Discovery and Synthesis of a Novel E3 Ligase Ligand for Targeted Protein Degradation. BenchChem. Available at: --INVALID-LINK--

  • Testa, A., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC - NIH. Available at: --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). A Comparative Guide to E3 Ligase Ligands: Cereblon (CRBN) vs. von Hippel-Lindau (VHL). BenchChem. Available at: --INVALID-LINK--

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: --INVALID-LINK--

  • Gant, T. G., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PMC - NIH. Available at: --INVALID-LINK--

  • ResearchGate. Prototypical CRBN and VHL ligands and their respective physicochemical controls. ResearchGate. Available at: --INVALID-LINK--

  • PrecisePEG. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. PrecisePEG. Available at: --INVALID-LINK--

  • Scott, J. S., et al. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. Available at: --INVALID-LINK--

  • Garonzi, M., et al. (2025). (PDF) PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. ResearchGate. Available at: --INVALID-LINK--

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  • Scott, D. E., et al. (2022). Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase. PMC - NIH. Available at: --INVALID-LINK--

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available at: --INVALID-LINK--

  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules. Available at: --INVALID-LINK--

  • Britton, M., et al. (2023). Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. NIH. Available at: --INVALID-LINK--

  • AOBChem. (2025). This compound. AOBChem. Available at: --INVALID-LINK--

  • Gant, T. G., et al. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available at: --INVALID-LINK--

  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules. Available at: --INVALID-LINK--

  • ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... ResearchGate. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. (2025). This compound | CAS 1065074-97-6. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Semantic Scholar. Available at: --INVALID-LINK--

  • Troup, R. I., et al. (2025). Methods to accelerate PROTAC drug discovery. PMC - NIH. Available at: --INVALID-LINK--

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--

  • Liu, J., & Chen, C. (2023). Click chemistry in the development of PROTACs. PMC - NIH. Available at: --INVALID-LINK--

  • Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC - NIH. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2024). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--

  • CP Lab Safety. (2025). This compound, min 96%, 25 grams. CP Lab Safety. Available at: --INVALID-LINK--

  • PubChem. (2025). Ethyl 3-bromo-6-morpholinopicolinate. PubChem. Available at: --INVALID-LINK--

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References

In vitro assays for insecticides derived from Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Novel Insecticides Derived from Ethyl 3-bromo-6-chloropicolinate

Introduction: Charting the Bio-Efficacy of a New Chemical Scaffold

The relentless evolution of insecticide resistance necessitates a continuous pipeline of novel chemical entities with diverse modes of action. This compound represents a promising chemical scaffold for the development of next-generation insecticides. Its unique electronic and structural properties offer a foundation for creating compounds that can potentially overcome existing resistance mechanisms. However, progressing from a novel chemical scaffold to a viable insecticidal product is a rigorous, data-driven process. In vitro assays form the bedrock of this process, providing the initial, critical insights into a compound's biological activity, selectivity, and safety profile.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the essential in vitro assays required to characterize insecticides derived from this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, outlines self-validating systems for robust data generation, and provides a comparative framework against established insecticide classes. Our focus is on three primary, validated molecular targets for insecticides: the nicotinic acetylcholine receptor (nAChR), the ryanodine receptor (RyR), and the GABA-gated chloride channel.

Pillar 1: Primary Efficacy Screening - Identifying the Molecular Target

The first critical step is to determine if and where a novel compound binds. High-throughput screening (HTS) using target-site binding assays is the most efficient method for this initial characterization. The choice of assay is predicated on the hypothesized mechanism of action, often inferred from structural similarities to known insecticides. For a novel scaffold like a picolinate, parallel screening against multiple key insect neuroreceptors is a prudent strategy.

Experimental Workflow: A High-Throughput Screening Cascade

The logical flow from initial hit identification to lead characterization involves a multi-stage process. A primary binding assay identifies compounds that interact with the target. These "hits" are then subjected to a secondary, functional assay to determine the nature of that interaction (e.g., activation or inhibition). Finally, counterscreens are used to assess selectivity.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Selectivity & Safety Profiling Compound_Library Novel Picolinate Compound Library Primary_Assay Target-Site Radioligand Binding Assay (e.g., nAChR, RyR, GABA-R) Compound_Library->Primary_Assay Functional_Assay Functional Assay (Electrophysiology, Ca2+ Flux) Determine Agonist/Antagonist Profile Primary_Assay->Functional_Assay Dose_Response Dose-Response Curve (Determine IC50 / EC50) Functional_Assay->Dose_Response Selectivity_Screen Mammalian Receptor Counterscreen Dose_Response->Selectivity_Screen Hit_Compounds Validated 'Hits' for Lead Optimization Dose_Response->Hit_Compounds Metabolism_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) Selectivity_Screen->Metabolism_Assay

Caption: High-throughput screening cascade for novel insecticides.

Assay Focus 1: The Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is the target for the highly successful neonicotinoid class of insecticides.[1] These compounds act as agonists, causing continuous receptor stimulation that leads to paralysis and death.[2] Evaluating novel picolinates for nAChR activity is a critical first step.

A. Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a known, radioactively labeled ligand from the nAChR. It is a direct measure of binding affinity.

  • Causality behind Experimental Choices: We use membrane preparations from an insect source rich in nAChRs (e.g., house fly heads or aphid thoraces) to ensure biological relevance.[3] The choice of radioligand is crucial; [³H]-Imidacloprid is a standard for probing the neonicotinoid binding site.[4] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), we can rank the binding affinity of our novel picolinates.

  • Self-Validating System:

    • Positive Control: Unlabeled Imidacloprid or another known neonicotinoid (e.g., Acetamiprid) is used to generate a standard competition curve.

    • Negative Control: A compound known not to bind to nAChRs.

    • Total Binding: Measured in the absence of any competitor.

    • Non-Specific Binding: Measured in the presence of a saturating concentration of unlabeled positive control. Specific binding is calculated as Total - Non-Specific.

Detailed Protocol: nAChR Radioligand Binding Assay
  • Membrane Preparation: Homogenize insect tissues (e.g., 100 aphid thoraces) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove large debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 2 nM [³H]-Imidacloprid), and varying concentrations of the test picolinate compound or control.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression model to calculate the IC50 value.

Comparative Data Table: nAChR Binding Affinity
CompoundClassIC50 (nM)Source Insect
ImidaclopridNeonicotinoid1.5 ± 0.3Myzus persicae
AcetamipridNeonicotinoid4.2 ± 0.7Myzus persicae
Picolinate-A (Hypothetical) Picolinate 2.8 ± 0.5 Myzus persicae
Picolinate-B (Hypothetical) Picolinate >10,000 Myzus persicae

This hypothetical data shows Picolinate-A has a high affinity for the nAChR, comparable to established neonicotinoids, making it a strong candidate for further functional analysis. Picolinate-B shows no significant binding.

Assay Focus 2: The Ryanodine Receptor (RyR)

The RyR is an intracellular calcium channel critical for muscle contraction. Diamide insecticides (e.g., Chlorantraniliprole) are potent activators of insect RyRs, causing uncontrolled calcium release, which leads to muscle paralysis and death.[5] This provides a distinct and valuable mode of action.

A. Functional Assay: High-Throughput Calcium Flux Imaging

This assay directly measures the functional consequence of RyR modulation. It uses a fluorescent calcium indicator to visualize changes in intracellular calcium levels in response to test compounds.

  • Causality behind Experimental Choices: Stably expressing insect RyRs in a mammalian cell line (e.g., HEK293) provides a clean and reproducible system, removing confounding variables from native insect preparations.[6][7] Fluorescent indicators like Fluo-4 AM or genetically encoded sensors like R-CEPIA1er provide a highly sensitive readout of channel activation.[7] Measuring the concentration that produces 50% of the maximal response (EC50) quantifies the compound's potency as an activator.

  • Self-Validating System:

    • Positive Control: A known RyR activator like Chlorantraniliprole or Caffeine.

    • Negative Control: Vehicle (e.g., DMSO) only.

    • Assay Integrity: An ionophore like Ionomycin can be added at the end of the experiment to confirm cell viability and that the dye is responsive.

Detailed Protocol: RyR Calcium Flux Assay
  • Cell Culture: Culture HEK293 cells stably expressing the target insect RyR (e.g., from Spodoptera frugiperda) in 96-well, black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of the test picolinate compounds.

  • Signal Detection: Immediately begin recording fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time, typically for 5-10 minutes.

  • Data Analysis: Calculate the peak fluorescence response relative to the baseline for each concentration. Plot the response against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

Comparative Data Table: RyR Activation Potency
CompoundClassEC50 (nM)Target Receptor
ChlorantraniliproleDiamide9.5 ± 1.2S. frugiperda RyR
FlubendiamideDiamide25.1 ± 3.5S. frugiperda RyR
Picolinate-C (Hypothetical) Picolinate 15.8 ± 2.1 S. frugiperda RyR
Picolinate-D (Hypothetical) Picolinate >20,000 S. frugiperda RyR

This hypothetical data suggests Picolinate-C is a potent activator of the insect RyR, warranting further investigation. Picolinate-D is inactive at this target.

Assay Focus 3: The GABA-Gated Chloride Channel

This ligand-gated ion channel is the primary site of fast inhibitory neurotransmission in the insect central nervous system. Insecticides like Fipronil act as non-competitive antagonists, blocking the channel, which leads to hyperexcitation, convulsions, and death.[8][9]

A. Functional Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

TEVC is a powerful electrophysiological technique that provides detailed information on ion channel function. By expressing insect GABA receptors in Xenopus oocytes, one can measure the ionic currents flowing through the channel in response to GABA application and the modulatory effects of test compounds.

  • Causality behind Experimental Choices: The Xenopus oocyte is a robust and efficient heterologous expression system that allows for the precise control of the receptor subunit composition being studied.[10] TEVC allows for direct measurement of channel inhibition (antagonism) or potentiation (positive allosteric modulation) and can distinguish between competitive and non-competitive mechanisms. This level of detail is crucial for understanding the precise mode of action.

  • Self-Validating System:

    • Positive Control: A known GABA receptor antagonist like Fipronil or Picrotoxinin.

    • Negative Control: Application of vehicle (DMSO) in the presence of GABA to ensure it does not affect the current.

    • GABA Dose-Response: A baseline GABA dose-response curve is established to determine the EC50 of the agonist, ensuring the health of the expressed receptors. The inhibitory effect of the test compound is then typically measured at a GABA concentration around its EC20 or EC50.

Comparative Data Table: GABA Receptor Antagonist Potency
CompoundClassIC50 (nM)Target Receptor
FipronilPhenylpyrazole25 ± 4Drosophila RDL
Picolinate-E (Hypothetical) Picolinate 45 ± 8 Drosophila RDL
Picolinate-F (Hypothetical) Picolinate >30,000 Drosophila RDL

This hypothetical data indicates Picolinate-E is a potent antagonist of the insect GABA receptor, while Picolinate-F is inactive.

Pillar 2: Selectivity and Safety Profiling

A potent insecticide is only viable if it is safe for non-target organisms, including mammals, and possesses favorable pharmacokinetic properties. In vitro assays are essential for this early-stage risk assessment.

A. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolic degradation by key enzyme systems, primarily cytochrome P450s.[11] A compound that is too rapidly metabolized will have poor bioavailability and duration of action.

  • Causality behind Experimental Choices: Liver S9 fractions or microsomes from different species (e.g., insect, rat, human) are used to assess metabolic stability and potential species selectivity.[12][13] By measuring the rate of disappearance of the parent compound over time, we can calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[13] Comparing these values between insect and mammalian systems provides an early indication of selectivity.

Detailed Protocol: Microsomal Metabolic Stability Assay
  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (cofactor for P450 enzymes), and buffer in a 96-well plate. Pre-warm to 37°C.

  • Initiate Reaction: Add the test picolinate compound (e.g., at 1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life.

B. Off-Target Screening

To proactively identify potential toxic liabilities, lead compounds should be screened against a panel of mammalian receptors, channels, and enzymes. This helps to predict and avoid adverse effects.[14]

  • Causality behind Experimental Choices: Commercially available screening services offer panels that cover hundreds of key human molecular targets (e.g., GPCRs, kinases, ion channels).[14][15] These are typically radioligand binding assays or enzymatic assays. Significant inhibition (>50% at a high concentration, e.g., 10 µM) of any of these off-targets flags a potential safety concern that must be addressed during lead optimization.

Conclusion

The in vitro assays detailed in this guide provide a robust, logical, and efficient framework for the initial characterization of novel insecticides derived from this compound. By systematically evaluating compounds against key insect neuronal targets like the nAChR, RyR, and GABA-gated chloride channel, researchers can rapidly identify potent hits and elucidate their primary mode of action. Subsequent assessment of metabolic stability and off-target liability provides the critical, early-stage safety data needed to make informed decisions. This integrated approach, grounded in sound experimental design and comparative analysis, is fundamental to prioritizing the most promising candidates and accelerating their development into effective and safe pest management solutions.

References

A Comparative Structural Analysis of Ethyl 3-bromo-6-chloropicolinate and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold, and specifically picolinate derivatives, represent a cornerstone in the design of novel therapeutics. The strategic placement of halogen atoms on this versatile framework can significantly modulate a compound's physicochemical properties, influencing its binding affinity, metabolic stability, and overall bioactivity. This guide offers an in-depth comparative structural analysis of Ethyl 3-bromo-6-chloropicolinate and its key derivatives, providing the foundational experimental data and methodologies essential for informed decision-making in drug design and development.

The picolinate structure is a privileged motif in medicinal chemistry due to its unique electronic and steric properties, which allow for a wide array of biological activities. The introduction of halogen atoms, such as bromine and chlorine, further refines these properties, impacting everything from target binding to pharmacokinetic profiles. Understanding the nuanced structural differences imparted by these substitutions is paramount for the rational design of next-generation therapeutics.

Core Compound and Key Comparators: A Structural Overview

This guide focuses on the detailed structural characterization of this compound and its closely related analogues. By examining the impact of halogen placement and substitution, we can gain valuable insights into structure-activity relationships (SAR).

Table 1: Core Compound and Key Comparators

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1065074-97-6C₈H₇BrClNO₂264.50
Ethyl 6-bromo-3-chloropicolinate1214337-70-8C₈H₇BrClNO₂264.50
Ethyl 3,6-dichloropicolinateNot availableC₈H₇Cl₂NO₂220.05
Ethyl 3-bromo-6-hydroxypicolinate1214377-79-3C₈H₈BrNO₃246.06

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed picture of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The substitution pattern on the pyridine ring will influence the chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbons directly attached to the electronegative halogen and nitrogen atoms exhibiting characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR (CDCl₃, 400 MHz)Predicted ¹³C NMR (CDCl₃, 100 MHz)
This compound δ 8.0-8.2 (d, 1H), 7.4-7.6 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)δ 164 (C=O), 151 (C-Cl), 148 (C-N), 140 (C-H), 125 (C-H), 120 (C-Br), 62 (O-CH₂), 14 (CH₃)
Ethyl 6-bromo-3-chloropicolinate δ 7.8-8.0 (d, 1H), 7.6-7.8 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)δ 164 (C=O), 150 (C-Br), 147 (C-N), 139 (C-H), 130 (C-Cl), 128 (C-H), 62 (O-CH₂), 14 (CH₃)
Ethyl 3,6-dichloropicolinate δ 7.9-8.1 (d, 1H), 7.5-7.7 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)δ 164 (C=O), 151 (C-Cl), 148 (C-N), 139 (C-H), 128 (C-Cl), 126 (C-H), 62 (O-CH₂), 14 (CH₃)
Ethyl 3-bromo-6-hydroxypicolinate δ 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H), ~10-12 (br s, 1H, OH)δ 165 (C=O), 160 (C-OH), 145 (C-N), 138 (C-H), 122 (C-H), 118 (C-Br), 61 (O-CH₂), 14 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies in the IR spectrum of this compound and its derivatives will be associated with the carbonyl group of the ester, the C-N and C-C bonds of the pyridine ring, and the C-halogen bonds.

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
C-O (Ester)1250 - 1300Strong
C=N, C=C (Aromatic)1550 - 1650Medium-Strong
C-Cl700 - 850Medium-Strong
C-Br500 - 650Medium-Strong
O-H (for hydroxy derivative)3200 - 3600Broad, Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The presence of bromine and chlorine atoms in these molecules will result in characteristic isotopic patterns in the mass spectrum, which can be used to confirm their presence.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[1][2][3][4] The crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding how a molecule will interact with a biological target.

Although a specific crystal structure for this compound is not publicly available, studies on similar picolinate derivatives have demonstrated the importance of intermolecular interactions, such as C-H···O and π–π stacking, in dictating the crystal packing.[1][2] These interactions can significantly influence the solid-state properties of a compound, including its solubility and stability.

Experimental Protocols

The following are generalized experimental protocols for the structural analysis of this compound derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 3-bromo-6-chloropicolinic acid. The acid precursor can be synthesized through various methods, often starting from a substituted pyridine. The esterification is typically carried out by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture.

Step-by-step Synthesis Workflow:

Synthesis Start 3-bromo-6-chloropicolinic acid Reaction Reflux Start->Reaction Add Reagents Ethanol (excess) Sulfuric Acid (catalyst) Reagents->Reaction Add Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

The following diagram outlines the typical workflow for the comprehensive structural characterization of a synthesized picolinate derivative.

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Xray X-ray Crystallography Purified_Compound Purified Compound Purified_Compound->NMR Purified_Compound->IR Purified_Compound->MS Purified_Compound->Xray If single crystals are obtained

Caption: Workflow for the structural characterization of picolinate derivatives.

Conclusion and Future Directions

The structural analysis of this compound and its derivatives provides a critical foundation for the development of novel therapeutic agents. The strategic placement of halogen atoms on the picolinate scaffold allows for fine-tuning of the molecule's electronic and steric properties, which in turn can lead to improved biological activity and pharmacokinetic profiles. While a complete experimental dataset for the title compound is not yet available in the public domain, this guide provides a comprehensive overview of the expected structural features and the experimental methodologies required for their determination. Further research, including the synthesis and full spectroscopic and crystallographic characterization of a series of these derivatives, will be invaluable for building a robust structure-activity relationship and advancing the discovery of new and effective drugs.

References

A Researcher's Guide to Halogen Reactivity in Dihalogenated Pyridines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. However, the successful and selective synthesis of desired isomers hinges on a deep understanding of the comparative reactivity of the halogen substituents. This guide provides an in-depth, objective comparison of halogen reactivity in dihalogenated pyridines, supported by experimental insights and mechanistic principles to inform your synthetic strategies.

The Fundamental Principles of Halogen Reactivity in Cross-Coupling

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of a low-valent palladium catalyst to this bond is frequently the rate-determining step of the catalytic cycle.[1][2][3] Consequently, a weaker C-X bond leads to a faster reaction.

The established order of reactivity for halogens is a foundational concept in cross-coupling chemistry:

I > Br > OTf >> Cl > F [1][2][4][5]

This trend is inversely correlated with the bond dissociation energies of the corresponding C-X bonds.[6] Iodides, possessing the weakest carbon-halogen bond, are the most reactive substrates, often enabling coupling under mild conditions. Bromides are also highly effective and widely used. Chlorides, with their stronger C-Cl bond, are more challenging to activate and typically necessitate more robust catalytic systems, often employing specialized ligands.[2][5] Fluorides are generally unreactive in these transformations.

This fundamental reactivity difference is a powerful tool for chemoselective cross-coupling when different halogens are present on the pyridine ring. For instance, in a bromo-chloro-substituted pyridine, the cross-coupling reaction can often be directed selectively to the C-Br bond.[7]

Site Selectivity in Dihalogenated Pyridines: Beyond the Halogen Itself

When a pyridine ring bears two identical halogens, the question of reactivity shifts from which halogen to which position will react. This regioselectivity is dictated by the electronic properties of the pyridine ring and can be significantly influenced by the reaction conditions.

Conventional Site Selectivity: The Influence of the Nitrogen Atom

In dihalogenated pyridines, the positions adjacent to the nitrogen atom (C2 and C6) are inherently more electron-deficient. This polarization makes the C-X bond at these "alpha" positions more susceptible to oxidative addition by the Pd(0) catalyst.[7] As a result, the "conventional" or "innate" site selectivity in the cross-coupling of many dihalogenated pyridines favors reaction at the position alpha to the ring nitrogen.[7][8][9]

For example, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, the reaction typically proceeds with high selectivity at the C2 position when using standard palladium catalysts like those supported by triphenylphosphine.[8][9]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The selectivity is primarily determined in the initial oxidative addition step.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Intermediate R-Pd(II)(X)L_n Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation R'-[M] Coupled_Intermediate R-Pd(II)(R')L_n Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Product Monofunctionalized Pyridine (R-R') Reductive_Elimination->Product Start Dihalogenated Pyridine (R-X) Start->Oxidative_Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Unconventional Site Selectivity: Overriding the Innate Preference

A significant advancement in synthetic chemistry has been the development of methods to invert the conventional site selectivity, enabling the functionalization of positions distal to the nitrogen atom (e.g., C4).[7][8] This control is primarily achieved by manipulating the catalyst system and reaction conditions.

The Role of Ligands

Sterically hindered ligands, particularly N-heterocyclic carbenes (NHCs) and bulky phosphines, can dramatically alter the regiochemical outcome.[7] These bulky ligands can favor oxidative addition at the less sterically encumbered C4 position of 2,4-dihalopyridines. For example, the use of a very sterically hindered NHC ligand has been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines with high selectivity (~10:1). The ratio of the ligand to the palladium precursor can also be a critical factor in determining the dominant reaction site.[7][9]

Catalyst Speciation: Mononuclear vs. Multinuclear Palladium

The nature of the active catalytic species can have a profound impact on selectivity. While mononuclear palladium complexes often favor the conventional C2-arylation of 2,4-dibromopyridine, multinuclear palladium species, such as Pd clusters and nanoparticles, can switch the selectivity to the C4 position.[8][9] These different catalyst species can be generated by altering the palladium precursor, the ligand-to-palladium ratio, or by using "ligand-free" conditions.[9]

"Ligand-Free" Conditions

Intriguingly, so-called "ligand-free" conditions, such as the Jeffery conditions (often involving a phase-transfer catalyst like a tetraalkylammonium salt), can lead to a dramatic increase in C4 selectivity, in some cases achieving ratios greater than 99:1.[10] While termed "ligand-free," it is believed that palladium nanoparticles formed in situ are the active catalytic species responsible for this unconventional selectivity.[10]

Comparative Performance Data

The following table summarizes the general trends in site selectivity for the Suzuki-Miyaura coupling of 2,4-dihalopyridines under different catalytic conditions. The yields and selectivities are representative and can vary based on the specific substrate, coupling partner, and precise reaction conditions.

DihalopyridineCatalyst SystemPredominant Site of CouplingTypical Selectivity (C4:C2)Reference
2,4-DichloropyridinePd(OAc)₂ / PPh₃C2Low (Favors C2)[7]
2,4-DichloropyridinePd-PEPPSI-IPr (bulky NHC)C4~10:1[7]
2,4-DichloropyridinePdCl₂ / NBu₄Br (Jeffery conditions)C4>99:1[10]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≥3:1 ratio)C2Low (Favors C2)[7]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≤2.5:1 ratio)C4Up to 13:1[7]

Experimental Protocols

The following are generalized, representative protocols for achieving both conventional and unconventional site-selective Suzuki-Miyaura cross-coupling of a 2,4-dihalopyridine.

Protocol 1: Conventional C2-Selective Coupling

This protocol is based on standard conditions that favor reaction at the more activated C2 position.

Workflow Diagram:

C2_Selective_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup To an oven-dried flask, add: - 2,4-Dihalopyridine (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd(PPh₃)₄ (0.05 eq) Solvent Add solvent (e.g., Dioxane/H₂O) Setup->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Cool and quench Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for conventional C2-selective Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2,4-dihalopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Purge the tube with nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to isolate the C2-arylated product.

Protocol 2: Unconventional C4-Selective Coupling (Ligand-Free Jeffery Conditions)

This protocol utilizes conditions known to favor reaction at the C4 position with high selectivity.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a vial, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and tetrabutylammonium bromide (NBu₄Br, 3.0 mmol).

  • Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.02 mmol).

  • Solvent Addition: Add water as the solvent (5 mL).

  • Heating: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup and Purification: Follow a similar aqueous workup and extraction procedure as described in Protocol 1 to isolate the C4-arylated product.

Conclusion

The reactivity of halogens in dihalogenated pyridines is a nuanced interplay of fundamental C-X bond strengths and positional electronic effects. While the intrinsic reactivity order of I > Br > Cl provides a foundational predictive tool, the site selectivity in pyridines with identical halogens is a more complex challenge that can be skillfully controlled. By judiciously selecting ligands, catalyst precursors, and reaction conditions, researchers can override the innate C2 preference and achieve highly selective functionalization at the C4 position. This ability to selectively forge bonds at different positions on the pyridine ring is a powerful strategy in the synthesis of novel chemical entities for drug discovery and materials science.

References

A Comparative Guide to Confirming On-Target Degradation for PROTACs with Pyridine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules catalytically hijack the cell's native ubiquitin-proteasome system to eliminate, rather than merely block, disease-causing proteins.[2][3] The architecture of a PROTAC is a triptych of critical components: a "warhead" ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that covalently joins them.[4]

The linker is far from a passive spacer; it is a crucial determinant of a PROTAC's success.[][6] Its length, rigidity, and chemical composition orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[7][8] Among the diverse chemical scaffolds used for linkers, rigid aromatic systems like pyridine are increasingly employed. The inclusion of a pyridine ring can constrain the PROTAC's conformation, potentially reducing the entropic penalty of binding and pre-organizing the molecule for optimal ternary complex formation.[7][9][10] Furthermore, the nitrogen atom in the pyridine ring can improve aqueous solubility, a common challenge in PROTAC development.[9]

However, the promise of any PROTAC, regardless of its linker, hinges on a singular, critical question: is it selectively degrading the intended target? Off-target degradation can lead to unforeseen toxicity and confound experimental results.[11][12] Therefore, a rigorous, multi-faceted validation strategy is not just recommended; it is essential for the progression of any PROTAC from a chemical entity to a validated research tool or therapeutic candidate.[13][14]

This guide provides an in-depth comparison of the core experimental methodologies used to confirm on-target degradation, offering field-proven insights and detailed protocols to guide researchers in the robust validation of their pyridine-linked PROTACs.

The PROTAC Mechanism: A Controlled Demolition

PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The process is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][15]

  • Binding: The PROTAC's two distinct ligands simultaneously bind to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1]

  • Ternary Complex Formation: The linker bridges the two proteins, forming a transient POI-PROTAC-E3 ligase ternary complex.[16] The properties of the linker, including the conformational constraints imposed by a pyridine moiety, are critical for the stability and productivity of this complex.[][7]

  • Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is now marked as "waste" and is recognized and degraded by the 26S proteasome.[3]

  • Recycling: The PROTAC is released after degradation and can initiate another cycle.[2]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 P PROTAC Ternary POI-PROTAC-E3 Ternary Complex P->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->P Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Methodologies: A Triad of Validation

Confirming on-target degradation requires a multi-pronged approach. No single experiment tells the whole story. We will compare three cornerstone techniques: Western Blotting for specific protein quantification, Global Proteomics for an unbiased selectivity screen, and the Cellular Thermal Shift Assay (CETSA) for verifying direct target engagement.

Western Blotting: The Workhorse of Degradation Analysis

The Western blot is the most fundamental and widely used technique to directly measure the reduction in target protein levels.[17][18] It provides a semi-quantitative assessment of protein abundance, allowing for the determination of key performance metrics for a PROTAC.

Causality Behind the Choice: This method is chosen first for its simplicity, accessibility, and directness. It answers the primary question: "Does my compound reduce the level of my target protein?" By performing dose-response and time-course experiments, you can characterize the potency (DC₅₀) and efficacy (Dₘₐₓ) of your PROTAC.[19][20]

Detailed Experimental Protocol: Dose-Response Analysis

  • Cell Seeding: Plate your chosen cell line in 12- or 24-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest.

  • PROTAC Treatment: Prepare serial dilutions of your pyridine-linked PROTAC in cell culture media. A typical concentration range spans from 1 nM to 10 µM. Treat the cells for a fixed duration, often 18-24 hours, including a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading.[18]

  • Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must be used on the same blot to normalize for protein loading.[18]

    • Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensity for the POI and the loading control using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein abundance against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal level of degradation).

Global Proteomics (Mass Spectrometry): The Unbiased Selectivity Profile

While Western blotting confirms the degradation of your intended target, it cannot reveal unintended ones. Global quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[21][22]

Causality Behind the Choice: This unbiased approach is critical for de-risking a PROTAC candidate. It directly identifies any proteins, other than the intended target, that are significantly downregulated upon treatment.[23] This is crucial for distinguishing a selective degrader from a promiscuous one and for identifying potential "neosubstrates"—proteins that are only degraded in the context of the ternary complex.[12]

Detailed Experimental Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that achieves significant on-target degradation (e.g., near the DC₉₀). Include a vehicle control and, ideally, a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).[22]

  • Sample Preparation: Harvest and lyse the cells. Quantify the protein concentration.

  • Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed quantitative analysis.[23]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by chromatography and then fragmented in the mass spectrometer to determine their sequence and quantify the abundance of the reporter ions from the TMT tags.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify thousands of proteins across all samples.[22] Calculate the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control. The primary on-target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.

Cellular Thermal Shift Assay (CETSA): The Proof of Engagement

Degradation is the desired outcome, but it is preceded by a critical physical event: the binding of the PROTAC to its target protein within the cell. CETSA is a powerful, label-free method to confirm this direct target engagement.[24][25]

Causality Behind the Choice: CETSA provides direct evidence of a physical interaction in a physiologically relevant context.[26][27] It helps to confirm that the PROTAC's warhead is binding the POI as intended. This is particularly important for ruling out indirect mechanisms of degradation and for validating that the observed effect is not due to off-target binding of the warhead causing a downstream phenotype.[28] A PROTAC that engages its target will typically increase the target's thermal stability.

Detailed Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate and grow cells to a high density. Treat the cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours) sufficient for target engagement but before significant degradation occurs.

  • Heating Step: Harvest the intact cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.[24]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[24]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze these samples by Western blot, as described previously, to detect the amount of soluble POI remaining at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and confirms direct engagement.

Comparative Analysis & Strategic Workflow

The three methodologies provide complementary information, and a robust validation plan will incorporate all of them in a logical sequence.

Parameter Western Blotting Global Proteomics (LC-MS/MS) Cellular Thermal Shift Assay (CETSA)
Primary Question Answered Does the PROTAC lower the level of my target protein?Which proteins are degraded across the entire proteome?Does the PROTAC physically bind to the target inside cells?
Key Output DC₅₀, DₘₐₓGlobal protein fold-changes, off-target identificationTarget melting curve, thermal shift (ΔTₘ)
Nature of Data Semi-quantitative, target-specificQuantitative, proteome-wide, unbiasedBiophysical, target-specific
Throughput ModerateLow to ModerateModerate
Complexity & Cost LowHighModerate
Primary Use Case Initial screening, potency/efficacy determinationSelectivity profiling, off-target discoveryTarget engagement validation

A Self-Validating Experimental Workflow

A logical progression through these assays creates a self-validating system where the results of one experiment inform the next, building a comprehensive and trustworthy data package for your pyridine-linked PROTAC.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 3-bromo-6-chloropicolinate (CAS No. 1065074-97-6). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Section 1: Executive Hazard Summary

This compound is a halogenated pyridine derivative. While specific toxicological data is not thoroughly investigated for this exact compound, its structure necessitates a highly cautious approach. Halogenated organic compounds as a class can be toxic, environmentally persistent, and pose significant risks if not handled and disposed of correctly.[1][2][3] The primary disposal route involves controlled incineration at a licensed facility to ensure complete thermal destruction and scrubbing of flue gases.[4] Under no circumstances should this chemical be discharged into sewer systems or disposed of as common laboratory waste.[4]

Section 2: Chemical Profile and Regulatory Classification

Understanding the fundamental properties of a chemical is the first step toward safe handling and disposal.

PropertyValueSource
CAS Number 1065074-97-6[5]
Molecular Formula C₈H₇BrClNO₂[5]
Molecular Weight 264.5 g/mol [5]
Classification Halogenated Organic Compound[6][7]
Appearance Varies (typically solid or oil)N/A
Storage Room temperature[5]

As a halogenated organic compound, this compound falls under stringent environmental regulations. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation places a strong emphasis on managing chemical risks from production to disposal.[8][9][10][11]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final destruction.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

  • Ventilation: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

Immediate Waste Segregation

Causality: Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination can make entire waste containers untreatable by standard methods, dramatically increasing disposal costs and environmental risk.

  • Dedicate a Waste Stream: Designate a specific waste stream for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.

  • Point of Generation: Segregate waste immediately as it is generated. Do not allow it to accumulate on the bench.

Waste Container Selection and Labeling

Causality: The choice of container prevents leaks and reactions, while proper labeling ensures safety and compliance with federal and institutional regulations, such as the OSHA Hazard Communication Standard.[12]

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

    • Ensure the container is clean, dry, and in good condition.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

    • List all constituents, including any solvents used for rinsing.

    • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

    • Keep the container closed at all times, except when adding waste.

On-Site Storage and Accumulation

Causality: Federal and local regulations limit the amount of hazardous waste that can be stored and the duration of storage. Adherence to these rules is mandatory for compliance.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Log Keeping: Maintain a log of the waste added to the container.

  • Arrange for Pickup: Once the container is full or reaches the institutional time limit, contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.

Final Disposal Method

Causality: The chemical structure of halogenated pyridines makes them resistant to biodegradation.[1] Therefore, the only environmentally sound method of disposal is complete destruction.

  • Controlled Incineration: The designated and required method of disposal is high-temperature incineration at a licensed chemical destruction facility.[4] This process must be coupled with flue gas scrubbing to neutralize and capture acidic gases (such as HBr and HCl) generated during combustion.[4][13]

  • Licensed Disposal Vendor: All disposal must be handled by a certified hazardous waste contractor who can provide a manifest tracking the waste from your facility to its final destination, as required by the EPA.

DisposalWorkflow start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic Stream) ppe->segregate container Step 3: Select & Label Container (HDPE/Glass, Hazardous Waste Label) segregate->container store Step 4: Store in SAA (Secondary Containment, Closed Lid) container->store ehs_contact Step 5: Contact EHS for Pickup store->ehs_contact incineration Final Disposal: Licensed High-Temperature Incineration with Flue Gas Scrubbing ehs_contact->incineration EHS manages transfer end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Section 4: Spill and Decontamination Procedures

Adherence to OSHA regulations for emergency response is critical.[12][14]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Communicate: Inform your supervisor and contact your facility's EHS department immediately.

  • Secure the Area: Prevent entry into the spill area.

  • PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if the material is a dust or aerosol.

  • Cleanup:

    • For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleanup materials (absorbent, wipes, contaminated PPE) must be disposed of as halogenated hazardous waste.[15]

Section 5: The Scientific Rationale: Why This Protocol is Essential

The stringent procedures outlined above are rooted in the chemical nature of halogenated aromatic compounds like this compound.

  • Environmental Persistence: The carbon-halogen bonds (C-Br and C-Cl) are strong and not easily broken down by natural microbial or hydrolytic processes.[2] Improper disposal can lead to the accumulation of these persistent organic pollutants (POPs) in soil and water, where they can enter the food chain.[3]

  • Toxicity of Byproducts: While pyridine itself can be biodegradable under certain conditions, the presence of halogen substituents significantly alters its environmental fate and can increase its toxicity.[1][16] Furthermore, incomplete combustion can potentially generate highly toxic byproducts like dioxins and furans. This is why controlled, high-temperature incineration is mandated.[13]

  • Regulatory Compliance: Regulatory bodies like the EPA and OSHA in the U.S., and the ECHA in Europe, have established comprehensive rules for managing hazardous waste to protect both human health and the environment.[10][17][18] Failure to comply can result in significant fines and legal action. This protocol is designed to meet or exceed these regulatory standards.

By adhering to this guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.

References

Personal protective equipment for handling Ethyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-bromo-6-chloropicolinate

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven directives for handling this compound (CAS No. 1065074-97-6). While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure as a halogenated aromatic pyridine derivative necessitates a cautious approach. The protocols outlined below are synthesized from best practices for handling analogous chemical structures and are designed to establish a self-validating system of safety in your laboratory.

It is imperative to obtain and review the compound-specific Safety Data Sheet from your supplier before commencing any work.

Hazard Assessment: An Expert's Perspective

This compound is a substituted pyridine, a class of compounds often used in pharmaceutical and agrochemical synthesis. The presence of bromine and chlorine atoms on the pyridine ring suggests potential for toxicity and irritant properties. Halogenated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. Similar compounds, such as 3-bromoquinoline, are classified as causing skin and eye irritation, and being harmful if swallowed or inhaled[1]. Therefore, we must operate under the assumption that this compound presents similar hazards.

Core Principles for Handling:

  • Minimize Exposure: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1][2].

  • Prevent Contact: Direct contact with skin and eyes must be rigorously avoided through the correct selection and use of Personal Protective Equipment (PPE).

  • Assume Toxicity: Until proven otherwise, treat this compound as harmful by all routes of exposure (inhalation, ingestion, skin contact).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating risk. Below is a detailed breakdown of required equipment.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles and a face shield.[3]Butyl rubber or heavy-duty nitrile gloves (double-gloving recommended).Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Solution Preparation Chemical safety goggles.Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for prolonged contact with halogenated solvents[4][5].Chemical-resistant apron over a laboratory coat.Not required if performed within a certified chemical fume hood.
Reaction Workup & Purification Chemical safety goggles.Butyl rubber or neoprene gloves. Consult a glove compatibility chart for specific solvents used.Chemical-resistant apron over a laboratory coat.Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty butyl rubber or neoprene gloves.Chemical-resistant suit or apron over a laboratory coat.An air-purifying respirator with organic vapor cartridges may be necessary for large spills outside of a fume hood.

Expert Insight on Glove Selection: While nitrile gloves are common in laboratories, they offer poor resistance to certain halogenated and aromatic hydrocarbons[3][6]. For handling this compound and its solutions, butyl rubber or neoprene gloves are the preferred choice due to their superior resistance to a broader range of chemicals[3][7]. Always check the manufacturer's glove compatibility chart against the specific solvents you are using in your process[4].

Operational Plan: A Step-by-Step Workflow

This protocol ensures safety at every stage of handling, from initial preparation to waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (See Table) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Reaction complete clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via EH&S Protocols clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Pre-Handling Preparations

  • Verify Fume Hood Functionality: Ensure your chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble PPE: Don the appropriate PPE as specified in the table above. For handling the solid, this includes safety goggles, a face shield, a lab coat, and double gloves (butyl rubber or heavy-duty nitrile).

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure a spill kit containing an absorbent material like vermiculite or sand is readily accessible[2].

Step 2: Handling the Compound (Inside the Fume Hood)

  • Weighing: Carefully weigh the required amount of this compound. Handle the solid gently to avoid creating dust.

  • Dissolution: Add the solvent to the solid slowly. If the dissolution is exothermic, pre-cool the solvent.

  • Transfers: Use a funnel for liquid transfers to minimize the risk of splashes.

Step 3: First Aid in Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][8]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[9]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of halogenated compounds can cause long-term environmental harm.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[4].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams[4].

  • Disposal Protocol: All waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations[1]. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.